1-Bromo-3-fluoro-5-phenylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-fluoro-5-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKVBFYMOCNSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-3-fluoro-5-phenylbenzene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Bromo-3-fluoro-5-phenylbenzene, a halogenated aromatic compound with significant potential in synthetic organic chemistry. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by scientific literature.
Core Chemical Identifiers and Properties
This compound is a substituted aromatic compound featuring a bromine atom, a fluorine atom, and a phenyl group attached to a benzene ring. These substituents bestow upon the molecule a unique combination of reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 136649-30-4 | BLD Pharm[1] |
| Molecular Formula | C₁₂H₈BrF | - |
| Molecular Weight | 251.10 g/mol | - |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)F)Br | - |
| InChI Key | FC1=CC(Br)=CC(C2=CC=CC=C2)=C1 | - |
Visualization of the Molecular Structure:
Caption: 2D structure of this compound.
Synthesis and Methodologies
The synthesis of this compound can be approached through several established synthetic strategies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[2] For the synthesis of this compound, a logical approach would involve the coupling of phenylboronic acid with 1,3-dibromo-5-fluorobenzene or 1-bromo-3-chloro-5-fluorobenzene, where the reactivity difference between the halogens can be exploited for selective coupling.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Sources
solubility of 1-Bromo-3-fluoro-5-phenylbenzene in organic solvents
An In-depth Technical Guide to the Solubility of 1-Bromo-3-fluoro-5-phenylbenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a halogenated aromatic compound of significant interest in synthetic chemistry and drug development. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on the molecule's physicochemical properties and the fundamental principles of intermolecular forces. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, adhering to internationally recognized standards. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization to purification and formulation.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic compound featuring a unique combination of a phenyl group and two different halogen atoms (bromine and fluorine). Such structures are pivotal building blocks in medicinal chemistry and materials science. The incorporation of fluorine, in particular, can modulate key properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in drug discovery.[1][2] An accurate understanding of the solubility of intermediates like this compound is not merely an academic exercise; it is a critical prerequisite for successful synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the feasibility of downstream processing.
Physicochemical Profile and Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] An analysis of the structure of this compound allows for a robust prediction of its solubility behavior.
Key Molecular Properties:
-
Structure: The molecule consists of a central benzene ring substituted with a bromine atom, a fluorine atom, and a phenyl group.
-
Polarity: The C-F and C-Br bonds introduce polarity due to the high electronegativity of the halogens. However, the overall molecule is dominated by the large, nonpolar surface area of the two phenyl rings. This results in a molecule with low to moderate overall polarity and significant nonpolar character.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors. It can act as a very weak hydrogen bond acceptor through its fluorine atom and phenyl rings' π-systems.
-
Lipophilicity (Hydrophobicity): The presence of two aromatic rings and a bromine atom suggests the compound is highly lipophilic (fat-loving) and hydrophobic (water-fearing).
Predicted Solubility Profile
Based on these properties, a qualitative solubility profile can be predicted. The data is summarized in the table below, providing a foundational guide for solvent selection.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Toluene, Benzene | High | The dominant nonpolar character of the biphenyl core allows for strong van der Waals (London dispersion) forces with nonpolar solvents. The "like dissolves like" principle is most applicable here. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents possess a dipole moment that can interact with the polar C-Br and C-F bonds. Their organic nature effectively solvates the large nonpolar backbone of the molecule. THF and DCM are often excellent solvents for such compounds. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | While these solvents have polar hydroxyl groups, their ability to form strong hydrogen bonds with each other can make it energetically less favorable to create a cavity for the large, nonpolar solute. Solubility is expected to be lower than in polar aprotic or nonpolar solvents. |
| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | These are strong polar aprotic solvents that can dissolve a wide range of compounds. They can effectively interact with the polar regions of the solute, although the large nonpolar part is the primary driver. |
| Aqueous | Water | Insoluble | As a large, hydrophobic molecule, this compound is expected to be virtually insoluble in water.[5] The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the nonpolar solute is prohibitive. |
Standardized Protocol for Experimental Solubility Determination
To move from prediction to quantitative data, a rigorous and validated experimental method is essential. The Shake-Flask Method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[3][6] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable solubility value.
Causality Behind Experimental Choices:
-
Excess Solute: Using an excess of the solid compound ensures that the solution becomes fully saturated and that an equilibrium with the solid phase is maintained.
-
Constant Temperature: Solubility is highly temperature-dependent.[7] A temperature-controlled shaker or water bath is critical to ensure the data is accurate and reproducible for a specific temperature (e.g., 25 °C).
-
Prolonged Equilibration Time (24-72 hours): Reaching a true thermodynamic equilibrium can be a slow process. Agitating the mixture for an extended period is necessary to ensure the dissolution rate equals the precipitation rate.[3] Taking samples at different time points (e.g., 24h, 48h, 72h) validates that equilibrium has been achieved when concentrations no longer change.[8][9]
-
Phase Separation: Centrifugation followed by filtration through a chemically inert (e.g., PTFE) syringe filter is crucial to separate the saturated solution from any undissolved micro-particulates without altering the solution's concentration.[3]
-
Quantitative Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the concentration of the solute in the filtrate.[3] A carefully prepared calibration curve with known standards is non-negotiable for accurate quantification.
Step-by-Step Experimental Workflow
-
Preparation of Standard Solutions: a. Accurately weigh a known amount of this compound. b. Dissolve it in a suitable solvent (e.g., acetonitrile) to make a concentrated stock solution. c. Perform a series of dilutions to create at least five standard solutions of known concentrations spanning the expected solubility range.
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial (e.g., 20 mg into 2 mL of the test solvent). b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Equilibration: a. Agitate the vial for 48-72 hours to allow the system to reach equilibrium. b. It is recommended to run samples in triplicate for statistical validity.
-
Phase Separation: a. Remove the vial from the shaker and let it stand at the same constant temperature for a short period to allow larger particles to settle. b. Centrifuge the vial to pellet the excess solid. c. Carefully draw the supernatant (the saturated solution) using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step must be performed quickly to minimize temperature fluctuations.
-
Quantitative Analysis: a. Analyze the standard solutions by HPLC to generate a calibration curve (Concentration vs. Peak Area). The curve should have a correlation coefficient (R²) > 0.99. b. Inject the filtered sample from step 4c into the HPLC system. c. Determine the peak area for this compound in the sample.
-
Data Calculation and Reporting: a. Use the linear regression equation from the calibration curve to calculate the concentration of the solute in the sample. b. Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Workflow Diagram: Equilibrium Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Applications in Research and Drug Development
A quantitative understanding of solubility is critical for the effective use of this compound in a professional setting:
-
Reaction Chemistry: Selecting an appropriate solvent in which reactants are sufficiently soluble is fundamental to achieving optimal reaction rates and yields. Poor solubility can lead to slow or incomplete reactions.
-
Purification: Solubility data is essential for developing purification strategies, particularly crystallization. The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature, allowing for high recovery of pure material.
-
Formulation Science: For compounds that are part of an active pharmaceutical ingredient (API) development pipeline, solubility in various pharmaceutically acceptable solvents is a key parameter that influences bioavailability and the choice of drug delivery systems.[10]
Conclusion
While publicly available quantitative data on the solubility of this compound is scarce, a robust predictive framework can be established based on its physicochemical properties. It is predicted to be highly soluble in nonpolar and polar aprotic organic solvents and poorly soluble in polar protic solvents and water. For definitive quantitative results, this guide provides a detailed and validated experimental protocol based on the industry-standard shake-flask method. Adherence to this methodology will ensure the generation of accurate and reproducible solubility data, empowering researchers to optimize synthetic processes, streamline purification, and make informed decisions in the early stages of drug development.
References
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ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008. [8][9][11]
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BenchChem, General Experimental Protocol for Determining Solubility. [3]
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link][6]
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Palmer, D. S., Llinas, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5783. [12]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [1]
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Rane, K., & Mashru, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(1), 1-28. [2]
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Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-3-fluoro-5-phenylbenzene
Introduction: The Role of NMR Spectroscopy in Modern Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. For researchers and scientists in the field of drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its biological activity and optimizing its properties. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-bromo-3-fluoro-5-phenylbenzene, a polysubstituted aromatic compound whose spectral features offer a compelling case study in the interplay of substituent effects.
The presence of a bromine atom, a fluorine atom, and a phenyl group on the central benzene ring creates a unique electronic landscape, influencing the chemical shifts and coupling constants of the aromatic protons and carbons in predictable, yet nuanced, ways. Understanding these influences is not merely an academic exercise; it is a critical skill for the unambiguous identification of novel compounds, the assessment of sample purity, and the confirmation of successful synthetic transformations. This whitepaper will delve into a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR and supported by data from analogous structures.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on both the central substituted ring and the appended phenyl group. The chemical shifts are influenced by the electronegativity and anisotropy of the bromine and fluorine atoms, as well as the ring current effect of the phenyl substituent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2 | 7.65 | Triplet of doublets (td) | J(H-2, F-3) ≈ 8.0, J(H-2, H-6) ≈ 2.5 | 1H |
| H-4 | 7.20 | Triplet of doublets (td) | J(H-4, F-3) ≈ 8.5, J(H-4, H-6) ≈ 2.5 | 1H |
| H-6 | 7.50 | Triplet (t) | J(H-6, H-2) ≈ 2.5, J(H-6, H-4) ≈ 2.5 | 1H |
| H-2'/H-6' | 7.58 | Doublet (d) | J(H-2', H-3') ≈ 7.5 | 2H |
| H-3'/H-5' | 7.45 | Triplet (t) | J(H-3', H-2') ≈ 7.5, J(H-3', H-4') ≈ 7.5 | 2H |
| H-4' | 7.38 | Triplet (t) | J(H-4', H-3') ≈ 7.5 | 1H |
Note: Predicted values are based on established substituent effects and analysis of similar compounds. Actual experimental values may vary based on solvent and spectrometer frequency.
Expert Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals a complex yet interpretable pattern of signals in the aromatic region (7.0-8.0 ppm).
-
Protons on the Substituted Benzene Ring (H-2, H-4, H-6):
-
The presence of the electronegative fluorine at C-3 exerts a significant influence on the adjacent protons, H-2 and H-4, primarily through-bond (scalar) coupling. This results in large doublet splittings for these protons.
-
The bromine at C-1 and the phenyl group at C-5 also contribute to the overall chemical shifts through a combination of inductive and anisotropic effects. Electron-withdrawing substituents like bromine and fluorine tend to deshield nearby protons, shifting their signals downfield.[1][2]
-
The multiplicity of H-2 and H-4 is predicted as a triplet of doublets due to coupling with the fluorine atom and the other two aromatic protons. The proton H-6 is expected to appear as a triplet due to coupling with H-2 and H-4.
-
-
Protons on the Phenyl Substituent (H-2'/H-6', H-3'/H-5', H-4'):
-
The protons of the unsubstituted phenyl ring will exhibit a more conventional pattern. Due to symmetry, the ortho protons (H-2'/H-6') are chemically equivalent, as are the meta protons (H-3'/H-5').
-
This equivalence leads to three distinct signals for the phenyl group: a doublet for the ortho protons, a triplet for the meta protons, and a triplet for the para proton. The integration of these signals will be in a 2:2:1 ratio, respectively.
-
Predicted ¹³C NMR Spectral Data of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show nine distinct signals, six for the substituted benzene ring and three for the phenyl substituent, due to the lack of symmetry in the molecule. The chemical shifts are significantly affected by the substituents, with the carbons directly attached to bromine, fluorine, and the other phenyl ring showing the most pronounced shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) |
| C-1 (C-Br) | 123.5 | ~4 Hz (³JCF) |
| C-2 | 116.0 | ~22 Hz (²JCF) |
| C-3 (C-F) | 163.0 | ~245 Hz (¹JCF) |
| C-4 | 110.5 | ~21 Hz (²JCF) |
| C-5 (C-Ph) | 144.0 | ~2 Hz (⁴JCF) |
| C-6 | 129.5 | ~6 Hz (³JCF) |
| C-1' | 139.0 | - |
| C-2'/C-6' | 127.0 | - |
| C-3'/C-5' | 129.0 | - |
| C-4' | 128.5 | - |
Note: Predicted values are based on typical ranges for substituted benzenes and known substituent chemical shift (SCS) increments. Carbons in aromatic rings typically resonate between 110-160 ppm.[1][3]
Authoritative Grounding and Causality in ¹³C NMR
The predicted chemical shifts in the ¹³C NMR spectrum are rationalized by the following principles:
-
Direct Substituent Effects:
-
C-F (C-3): The carbon directly attached to the highly electronegative fluorine atom (C-3) is expected to be significantly deshielded and resonate at a very low field (around 163.0 ppm). A large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz is a characteristic feature for carbons directly bonded to fluorine.
-
C-Br (C-1): The carbon bonded to bromine (C-1) is also deshielded, though to a lesser extent than the carbon attached to fluorine. Its chemical shift is predicted to be around 123.5 ppm.
-
C-Ph (C-5): The ipso-carbon of the phenyl substituent (C-5) will also be deshielded and is predicted around 144.0 ppm.
-
-
Positional Substituent Effects:
-
The chemical shifts of the other carbons in the substituted ring (C-2, C-4, C-6) are influenced by their position relative to the three substituents. These substituent chemical shift (SCS) effects are generally additive.
-
The fluorine atom will cause significant two-bond (²JCF) and three-bond (³JCF) couplings to the adjacent carbons, which can be observed in a high-resolution ¹³C NMR spectrum.
-
Experimental Protocols for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation and instrument setup.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectrum Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: A sweep width of approximately 12 ppm, centered around 6 ppm, should be sufficient to cover the aromatic and any potential impurity signals.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans are generally adequate for a sample of this concentration.
-
-
-
¹³C NMR Spectrum Acquisition:
-
Instrument: A spectrometer with a carbon frequency of 100 MHz or higher.
-
Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A sweep width of about 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) should be processed using Fourier transformation.
-
Apply phase correction and baseline correction to obtain a clean, interpretable spectrum.
-
Visualization of Molecular Structure and NMR Correlations
The following diagrams provide a visual representation of the molecular structure of this compound and the key through-bond couplings that give rise to the observed splitting patterns in the ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Caption: Key through-bond ¹H-¹⁹F and ¹H-¹H couplings.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. By dissecting the anticipated chemical shifts, coupling constants, and multiplicities, we have illustrated how the interplay of electronic and anisotropic effects from the bromine, fluorine, and phenyl substituents governs the spectral outcome. The detailed experimental protocol offers a robust framework for acquiring high-quality data, essential for the accurate structural verification of this and similar compounds. For researchers in drug discovery and organic synthesis, a thorough understanding of these NMR principles is indispensable for accelerating research and ensuring the integrity of their scientific findings.
References
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-3-fluoro-. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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-
PubChem. (n.d.). 1-Bromo-3-fluoro-5-methylbenzene. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Melting Point of 1-Bromo-3-fluoro-5-phenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the theoretical and experimental considerations for determining the thermal stability and melting point of 1-Bromo-3-fluoro-5-phenylbenzene (CAS No. 136649-30-4)[1]. In the absence of specific literature data for this compound, this document serves as a foundational resource, detailing the scientific principles and robust methodologies required for its characterization. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols, critical for ensuring data integrity in research and development settings.
Introduction to this compound
This compound is a halogenated aromatic compound featuring a biphenyl structure. Its molecular framework, combining a phenyl group with bromine and fluorine substituents on a central benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. Halogenated biphenyls are key structural motifs in many pharmaceuticals and functional materials, where the nature and position of the substituents significantly influence the molecule's physical, chemical, and biological properties.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 136649-30-4[1] |
| Molecular Formula | C₁₂H₈BrF[1] |
| Molecular Weight | 251.10 g/mol [1] |
| SMILES | Fc1cc(Br)cc(c1)c2ccccc2[1] |
Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling
The most probable synthetic route to this compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl compounds[2][3]. The reaction would likely involve the coupling of 1,3-dibromo-5-fluorobenzene with phenylboronic acid, or alternatively, 3-bromo-5-fluorophenylboronic acid with bromobenzene.
The choice of catalyst, base, and solvent system is critical for optimizing the reaction yield and purity of the final product[4][5][6]. Impurities, such as unreacted starting materials or homocoupled byproducts, can significantly impact the measured thermal properties of the final compound.
Caption: Probable Suzuki-Miyaura synthesis of the target compound.
Theoretical Considerations for Thermal Properties
The thermal stability and melting point of an organic molecule are dictated by the strength of its intermolecular forces and the inherent stability of its covalent bonds. For this compound, the following factors are influential:
-
Molecular Weight and Size: The presence of a bromine atom and a phenyl group contributes to a relatively high molecular weight (251.10 g/mol ), which generally leads to stronger van der Waals forces and thus a higher melting point compared to smaller benzene derivatives.
-
Halogen Bonding and Dipole-Dipole Interactions: Both fluorine and bromine are electronegative, creating polar C-F and C-Br bonds. This introduces dipole-dipole interactions that can increase the melting point. Halogen substituents, particularly fluorine and chlorine, can enhance thermal stability due to their electron-withdrawing nature[7]. The substitution of halogen atoms in a benzene ring can increase intermolecular interactions[8][9].
-
π-π Stacking: The two phenyl rings allow for potential π-π stacking between molecules, a non-covalent interaction that can significantly raise the melting point and enhance thermal stability[10].
-
Molecular Symmetry: The 1,3,5-substitution pattern on the central benzene ring provides a degree of asymmetry, which can disrupt crystal lattice packing and potentially lower the melting point compared to more symmetrical isomers.
-
Bond Dissociation Energies: The thermal stability is also related to the energy required to break the covalent bonds within the molecule. The C-Br bond is typically the weakest in this structure and its cleavage would likely be the initial step in thermal decomposition.
Experimental Determination of Melting Point
The melting point is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.
Capillary Method: A Standard Protocol
The capillary method is the standard technique for melting point determination recognized by most pharmacopeias[11].
Protocol:
-
Sample Preparation:
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus[13].
-
Place a calibrated thermometer or temperature probe in the designated slot.
-
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the temperature approaches the expected melting point[14].
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range)[13].
-
Repeat the measurement at least twice to ensure reproducibility.
-
Caption: Workflow for melting point determination by the capillary method.
Experimental Determination of Thermal Stability
Thermal stability is assessed by measuring changes in a material's properties as a function of temperature. The primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[14].
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate[15][16]. It is used to determine the temperatures at which the material decomposes and to quantify the mass loss associated with decomposition[17].
Protocol:
-
Instrument Calibration:
-
Calibrate the TGA instrument for mass and temperature according to established standards such as ASTM E1582 and ISO 11358[18].
-
-
Sample Preparation:
-
TGA Measurement:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition[17].
-
Heat the sample from ambient temperature to a final temperature well above the expected decomposition region (e.g., 600°C) at a constant heating rate (e.g., 10°C/min)[16].
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, which is a key indicator of thermal stability. This is often calculated as the temperature at which 5% mass loss occurs (T₅).
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature[20]. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions[21][22].
Protocol:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent volatilization before decomposition.
-
-
DSC Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point is observed as a sharp endothermic peak. The peak onset temperature is typically reported as the melting point.
-
Decomposition is usually observed as a broad, often exothermic, event at higher temperatures. The onset of this event provides another measure of thermal stability.
-
The area under the melting peak can be integrated to determine the heat of fusion (ΔHfus).
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While specific experimental data for this compound remains to be published, this guide provides the necessary theoretical framework and detailed experimental protocols for its thorough thermal characterization. The melting point, determined via the capillary method, will serve as a crucial identifier and purity check. The thermal stability, elucidated through TGA and DSC, is a critical parameter for defining the compound's operational limits in various applications. By following these self-validating and robust methodologies, researchers can confidently generate high-quality data for this and other novel compounds, contributing to the advancement of pharmaceutical and materials science.
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Melting Point Determination. (n.d.). Stanford Research Systems. [Link]
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Melting point determination. (n.d.). University of Calgary. [Link]
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Designing Benzene Derivatives With Improved Thermal Stability. (2024). International Journal of Creative Research Thoughts (IJCRT). [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]
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Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]
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Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. [Link]
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Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. [Link]
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A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. [Link]
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Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. [Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). ACS Omega. [Link]
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What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc. [Link]
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Differential Scanning Calorimetry Method for Purity Determination: A Case Study on Polycyclic Aromatic Hydrocarbons and Chloramphenicol. (2011, September 8). JRC Publications Repository. [Link]
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Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (n.d.). Analytical Chemistry. [Link]
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Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. (n.d.). Soft Matter (RSC Publishing). [Link]
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Differential Scanning Calorimetry (DSC) – Online Training Course. (2012, December 20). YouTube. [Link]
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Differential Scanning Calorimetry. (n.d.). Linseis. [Link]
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Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003, July 26). The Journal of Organic Chemistry. [Link]
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Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. (n.d.). PMC. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 1-Bromo-3-fluoro-5-phenylbenzene
Abstract: 1-Bromo-3-fluoro-5-phenylbenzene (CAS No. 136649-30-4) is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature—featuring bromine, fluorine, and phenyl substituents—offers a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its anticipated chemical properties, reactivity, and, most critically, a detailed framework for its safe handling, storage, and disposal. In the absence of a publicly available, substance-specific Safety Data Sheet (SDS), this document synthesizes data from structurally related analogs to establish a robust, precautionary protocol for its use in a research and development setting.
Introduction: The Scientific Rationale for a Surrogate Safety Profile
As a novel research chemical, a comprehensive, officially sanctioned Safety Data Sheet (SDS) for this compound is not yet widely available. However, the principles of chemical safety and toxicology allow for the construction of a reliable, surrogate safety profile by expert extrapolation from well-characterized structural analogs. The molecule can be deconstructed into three key components: a 1-bromo-3-fluorobenzene core and a phenyl substituent (making it a substituted biphenyl).
This guide is built upon the established toxicological and safety data of these components, primarily:
-
1-Bromo-3-fluorobenzene (CAS 1073-06-9): Provides baseline data for the core ring system's hazards.[1][2][3][4]
-
3-Bromobiphenyl (CAS 2113-57-7): Informs on the hazards associated with the brominated biphenyl structure.[5]
-
General principles of halogenated aromatics: Leverages established knowledge of the broader chemical class.[6][7]
By synthesizing this information, we provide researchers, scientists, and drug development professionals with a trustworthy and scientifically grounded guide for handling this compound with the high degree of caution it warrants.
Predicted Physicochemical Properties and Stability
The physical and chemical properties of this compound are inferred from its analogs.
| Property | Predicted Value / Characteristic | Rationale / Supporting Analog Data |
| Molecular Formula | C₁₂H₈BrF | Confirmed by supplier data. |
| Molecular Weight | 251.10 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid or low-melting solid. | 3-Bromobiphenyl is a clear yellow viscous liquid[5]; 1-Bromo-3-fluorobenzene is a liquid.[2] |
| Boiling Point | >150 °C (likely >300 °C at atm. pressure) | 1-Bromo-3-fluorobenzene has a bp of 149-151 °C[2]. The addition of a phenyl group significantly increases the boiling point (e.g., 3-Bromobiphenyl bp is ~300 °C).[5] |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane). | Halogenated aromatics and biphenyls demonstrate poor aqueous solubility.[5][8] |
| Stability | Stable under normal laboratory storage conditions. May be light-sensitive. | 3-Bromobiphenyl is noted to be potentially sensitive to light[5]. It is stable under normal conditions.[9] |
| Reactivity | Incompatible with strong oxidizing agents. | This is a common characteristic for many organic compounds, including halogenated benzenes.[5][8][9] |
Hazard Assessment and GHS Classification (Extrapolated)
Based on the known hazards of its analogs, this compound should be treated as a hazardous substance. The following GHS classifications are predicted:
| Hazard Class | GHS Category | Hazard Statement | Basis for Extrapolation (Primary Analogs) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 1-Bromo-3-fluorobenzene[2], 3-Bromobiphenyl[5], and other substituted analogs[10] consistently list skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | 3-Bromobiphenyl and other analogs are classified as serious eye irritants.[5][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | This is a common warning for halogenated aromatic compounds and is explicitly listed for 3-Bromobiphenyl and related molecules.[5] |
| Acute Toxicity (Oral) | Category 4 (Predicted) | H302: Harmful if swallowed | 1-Bromo-3-fluorobenzene is classified as harmful if swallowed.[1][2] |
GHS Pictograms:
Signal Word: Warning
Note on Long-Term Toxicity: While this molecule is a mono-halogenated biphenyl, it is important to note that polyhalogenated biphenyls (PCBs and PBBs) are known for their persistence and potential for long-term health effects, including carcinogenicity.[11][12] Although the toxicological profile of a mono-brominated biphenyl is significantly different, this knowledge underscores the need for stringent exposure controls to minimize any potential long-term risks.
Safe Handling and Personal Protective Equipment (PPE)
Safe handling is paramount to mitigate the risks identified above. All work with this compound must be conducted with the assumption that it is hazardous.[7][13]
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Safety Shower & Eyewash Station: Ensure immediate access to a functioning safety shower and eyewash station.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for extended operations or when handling larger quantities. Always inspect gloves before use and wash hands thoroughly after removal.
-
Eye Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn.
Experimental Protocols: Application in Synthesis
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization. The Carbon-Bromine bond is significantly more reactive in standard cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) than the highly stable Carbon-Fluorine bond.[14]
Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for coupling an arylboronic acid to the C-Br position of this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality Behind Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Purging with an inert gas like nitrogen or argon is crucial to prevent catalyst degradation and ensure high yields.[15]
-
Solvent and Base: The choice of solvent and base is critical for reaction success. A biphasic solvent system (like toluene/water) with a suitable base (like potassium carbonate) facilitates the transfer of species between phases and is essential for the transmetalation step of the catalytic cycle.
-
Anhydrous Conditions (for some setups): While many Suzuki reactions are robust to water, certain catalyst systems or sensitive substrates may require strictly anhydrous conditions to prevent side reactions like protodebromination (replacement of bromine with hydrogen).[15]
Storage, Spills, and Waste Disposal
Proper management of the chemical lifecycle is a key component of laboratory safety.[7]
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.
-
Store away from strong oxidizing agents and incompatible materials.[9]
-
If light sensitivity is a concern, store in an amber vial or in a dark location.[7]
Spill Response
In the event of a spill, follow these procedures immediately:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If safe to do so, prevent the spill from spreading.
-
Wear appropriate PPE (double gloves, goggles, lab coat, and if vapor concentrations are high, a respirator).
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Collect the contaminated absorbent material into a sealable, labeled hazardous waste container using non-sparking tools.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Report the incident to the laboratory supervisor.
Waste Disposal
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in designated, sealed, and properly labeled containers.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of down the drain.
Conclusion
This compound is a valuable research tool with a predictable, manageable hazard profile. While a specific SDS is not yet available, a thorough analysis of its structural analogs provides a strong foundation for ensuring its safe use. By adhering to the principles of good laboratory practice—utilizing proper engineering controls, wearing appropriate PPE, and following established protocols for handling, reaction quenching, and disposal—researchers can confidently and safely leverage the synthetic potential of this versatile compound.
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PubChem. (n.d.). 3-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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Bandini, M., & Stephen, A. (1984). Halogenated biphenyls: molecular toxicology. Canadian Journal of Physiology and Pharmacology. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Silberhorn, E. M., Glauert, H. P., & Robertson, L. W. (1990). Carcinogenicity of polyhalogenated biphenyls: PCBs and PBBs. Critical Reviews in Toxicology. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
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Taylor & Francis Online. (2008). Critical Reviews in: Carcinogenicity of Polyhalogenated Biphenyls: PCBs and PBBs. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-fluoro-5-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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Capot Chemical. (2026). MSDS of 3-Bromobiphenyl-d9. Retrieved from [Link]
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ChemRxiv. (n.d.). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. Retrieved from [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
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Introduction: The Strategic Role of Fluorine in Biphenyl Systems
An In-Depth Technical Guide to the Electronic Properties of Fluorinated Biphenyl Derivatives
The biphenyl scaffold is a cornerstone in materials science and medicinal chemistry, prized for its rigid, conjugated structure. The strategic introduction of fluorine atoms onto this scaffold unlocks a remarkable ability to fine-tune its electronic properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine acts as a powerful modulator of molecular characteristics.[1][2][3][4] This guide provides an in-depth exploration of how fluorination impacts the electronic landscape of biphenyl derivatives, offering insights for researchers in organic electronics, drug discovery, and materials development.
In medicinal chemistry, fluorination can enhance metabolic stability, binding affinity, and lipophilicity, profoundly affecting a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][4][5][6] More than half of all new small-molecule drugs contain fluorine, a testament to its strategic importance.[4] In materials science, fluorinated biphenyls are integral to the development of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic semiconductors.[3] By systematically altering the degree and position of fluorine substitution, researchers can precisely control frontier molecular orbital (FMO) energy levels, charge transport characteristics, and photophysical behavior.[7][8][9]
This guide will delve into the fundamental electronic effects of fluorination, outline key synthetic and characterization methodologies, and connect these principles to practical applications.
Fundamental Electronic Consequences of Fluorinating Biphenyl Scaffolds
The influence of fluorine on the electronic structure of an aromatic system is a nuanced interplay of two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This powerful electron-withdrawing inductive effect propagates through the sigma bonds of the aromatic ring, lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated back into the aromatic π-system. This is a weaker, opposing effect to induction. While both effects are always present, the inductive effect is typically dominant in fluorinated aromatics, leading to an overall electron-deficient character of the ring.[10]
This dual influence allows for precise tuning of molecular properties. The net result is a significant stabilization (lowering of energy) of the FMOs, which is a critical design parameter for organic electronic devices.[9][11] Lowering the LUMO level facilitates electron injection and transport, making these materials suitable as n-type semiconductors, whereas most non-fluorinated analogues are p-type (hole transporters).[12][13]
Impact on Molecular Electrostatic Potential (MEP) and Anion-π Interactions
Fluorination drastically alters the molecular electrostatic potential (MEP) of the biphenyl system. The strong electron withdrawal creates a region of positive electrostatic potential (an electron-deficient π-surface) on the face of the fluorinated ring.[14][15][16] This electron-deficient character enables a unique and powerful non-covalent interaction known as the anion-π interaction . Anions can be attracted to and stabilized by the electron-poor face of the fluorinated aromatic ring, an interaction that is repulsive with electron-rich aromatics like benzene.[17][18][19][20][21] The strength of this interaction is dependent on the degree of fluorination; more fluorine atoms lead to a more positive MEP and a stronger attraction for anions.[17] This principle is crucial for designing receptors for anionic species in chemical sensing and biological systems.
Influence on Molecular Geometry
While fluorine is the smallest halogen, its substitution, particularly at the ortho positions of the biphenyl ring system, can influence the dihedral angle between the two phenyl rings. However, this steric effect is minor compared to that of larger halogens like chlorine.[22] Monofluoro substitution at an ortho position results in only a slight increase in the dihedral angle, and additional ortho-fluorination often causes little further change.[22] This allows the core biphenyl structure to maintain a high degree of planarity, which is essential for effective π-conjugation and charge transport.
Synthesis of Fluorinated Biphenyl Derivatives
The reliable synthesis of specifically fluorinated biphenyls is paramount for systematic studies. Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods employed.[23]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura (SM) reaction is one of the most widely used methods for constructing the biphenyl C-C bond, valued for its high functional group tolerance and the commercial availability of a vast array of boronic acids and aryl halides.[1][2][3] The reaction couples an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base.[3]
The general workflow for this synthesis provides a clear, reproducible path from starting materials to the purified target compound.
Caption: Impact of increasing fluorination on HOMO and LUMO energy levels.
Spectroscopic Characterization
Spectroscopic techniques provide further confirmation of structure and electronic behavior.
-
NMR Spectroscopy: In ¹³C NMR, the carbon atoms directly bonded to fluorine exhibit characteristic splitting due to C-F coupling (JCF). The magnitude of this coupling constant can provide information about the electronic environment. [1][2]For example, typical values for JCF in difluorinated biphenyls can be around 12-14 Hz. [1][2]* UV-Visible Spectroscopy: This technique measures the electronic transitions between molecular orbitals. The absorption onset can be used to calculate the optical band gap (Eg), which should correlate with the HOMO-LUMO gap determined by CV and DFT. [14]* Photoluminescence (PL) Spectroscopy: For fluorescent derivatives, PL spectroscopy measures the emission of light after excitation. The emission wavelength and quantum yield are critical parameters for applications in OLEDs. [24][25]
Data Summary: Correlating Structure with Electronic Properties
Systematic studies generate a wealth of data. Organizing this data in tables is crucial for identifying structure-property relationships. The following table presents hypothetical but representative data for a series of fluorinated biphenyls, illustrating how experimental and computational values correlate.
| Compound | Fluorination Pattern | EHOMO (CV, eV) [7] | ELUMO (CV, eV) [7] | Eg (Optical, eV) | EHOMO (DFT, eV) [1] | ELUMO (DFT, eV) [1] |
| BP | Unsubstituted | -5.65 | -2.10 | 3.50 | -5.70 | -2.05 |
| 4-FBP | 4-fluoro | -5.78 | -2.21 | 3.52 | -5.85 | -2.18 |
| 3,4-DFBP | 3,4-difluoro | -5.95 | -2.40 | 3.48 | -6.02 | -2.45 |
| P-FBP | Perfluoro | -6.40 | -3.15 | 3.20 | -6.55 | -3.25 |
Data are representative examples for illustrative purposes.
As shown, increasing the degree of fluorination systematically lowers both the HOMO and LUMO energy levels, a direct consequence of fluorine's powerful inductive effect. [13][26]This trend is consistently observed in both experimental (CV) and theoretical (DFT) data, demonstrating the predictive power of these combined techniques.
Conclusion
The fluorination of biphenyl derivatives is a highly effective and predictable strategy for tuning electronic properties. The strong inductive withdrawal of fluorine atoms lowers FMO energy levels, enhances electron-accepting character, and can switch the majority charge carrier from holes to electrons. This control is fundamental to the design of advanced organic semiconductors for high-performance electronic devices. Furthermore, the modulation of electronic distribution and the introduction of unique non-covalent interactions, such as anion-π bonding, provide medicinal chemists with powerful tools to optimize drug-receptor interactions and improve pharmacokinetic profiles. A synergistic approach that combines robust synthesis, detailed experimental characterization (CV, NMR, spectroscopy), and validated computational modeling (DFT) provides the comprehensive understanding required to fully exploit the potential of these versatile molecular scaffolds.
References
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Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
-
Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
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Tuning Charge Transport in Organic Semiconductors via Backbone-Remote Hydrogen Bonding and Fluorination. ChemRxiv. [Link]
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Ali, H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
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Zhang, S., et al. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Molecular Crystals and Liquid Crystals. [Link]
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Zhang, S., et al. (2023). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Taylor & Francis Online. [Link]
-
Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
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Kuznetsov, I.E., et al. (2022). Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution. Physical Chemistry Chemical Physics. [Link]
-
Schoder, S., et al. (2011). From attraction to repulsion: anion–π interactions between bromide and fluorinated phenyl groups. Chemical Communications. [Link]
-
Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PubMed. [Link]
-
Alkorta, I., et al. (2002). Interaction of Anions with Perfluoro Aromatic Compounds. Journal of the American Chemical Society. [Link]
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Coropceanu, V., et al. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews. [Link]
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Kuznetsov, I.E., et al. (2022). Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution. Physical Chemistry Chemical Physics. [Link]
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Yoon, H-J., et al. (2011). Induction-driven stabilization of the anion-π interaction in electron-rich aromatics as the key to fluoride inclusion in imidazolium-cage receptors. PubMed. [Link]
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Organic semiconductors: hybrid interfaces and charge transport. EMRS. [Link]
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Yoon, H-J., et al. (2010). InductionDriven Stabilization of the Anion Interaction in ElectronRich Aromatics as the Key to Fluoride Inclusion in Imidazolium. Angewandte Chemie. [Link]
-
Luthe, G., et al. (2007). Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3). PubMed. [Link]
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Téllez, A., et al. (2021). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Polymer. [Link]
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Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]
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Mascal, M., et al. (2002). Anion−Aromatic Bonding: A Case for Anion Recognition by π-Acidic Rings. Journal of the American Chemical Society. [Link]
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Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
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Stanitska, M., et al. (2025). MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. Chemistry & Chemical Technology. [Link]
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Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
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Dudnik, A.S., et al. (2025). Selectively Fluorinated BTBT Derivatives Combining Pronounced Luminescence with Bipolar or Electron Transport. The Journal of Physical Chemistry C. [Link]
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Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]
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Savchuk, M.I., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules. [Link]
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Fluorine's Impact on Biphenyl-Cyclohexane LCs. Scribd. [Link]
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Savchuk, M.I., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC. [Link]
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Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. ResearchGate. [Link]
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Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. [Link]
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Maliakal, A.J., et al. (2015). Modulating the charge injection in organic field-effect transistors: fluorinated oligophenyl self-assembled monolayers for high work function electrodes. Journal of Materials Chemistry C. [Link]
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Bralsford, R., et al. The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. [Link]
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Controlling organic semiconductor band gaps by electron-acceptor fluorination. ScienceDaily. [Link]
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The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. NINGBO INNO PHARMCHEM. [Link]
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Synthesis and Characterization of 1-Bromo-3-fluoro-5-phenylbenzene: A Technical Guide for Advanced Cross-Coupling Methodologies
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Bromo-3-fluoro-5-phenylbenzene (CAS: 136649-30-4)
Executive Summary
Fluorinated biphenyl scaffolds are highly privileged structures in modern drug discovery and materials science. The strategic placement of a fluorine atom modulates lipophilicity, metabolic stability, and receptor binding affinity[1]. The target molecule, This compound (also known as 3-bromo-5-fluorobiphenyl), serves as a versatile electrophilic building block. Because it possesses both a robust C-F bond and a reactive C-Br bond, it allows for orthogonal late-stage functionalization.
As a Senior Application Scientist, I have structured this whitepaper to move beyond generic procedures. Here, we dissect the causality behind the experimental choices required to synthesize this molecule via a desymmetrizing Suzuki-Miyaura cross-coupling, providing a self-validating protocol designed for high reproducibility and minimal byproduct formation.
Retrosynthetic Analysis & Strategic Planning
When approaching the synthesis of this compound, two primary retrosynthetic disconnections are viable:
-
Route A (Desymmetrization): A controlled, mono-directional Suzuki-Miyaura cross-coupling of commercially available 1,3-dibromo-5-fluorobenzene with phenylboronic acid[2].
-
Route B (Sandmeyer Approach): Diazotization and subsequent bromination of 3-fluoro-5-phenylaniline.
Route A is vastly superior for laboratory and scale-up synthesis due to the commercial availability of the dihalide and the avoidance of explosive diazonium intermediates. The primary challenge in Route A is suppressing the formation of the di-coupled byproduct (3-fluoro-1,5-diphenylbenzene).
Retrosynthetic strategies for this compound.
Mechanistic Causality: The Desymmetrizing Suzuki-Miyaura Coupling
To achieve high selectivity for the mono-coupled product, we must exploit both statistical and electronic factors within the catalytic cycle.
-
Statistical Advantage: 1,3-dibromo-5-fluorobenzene possesses two identical C-Br sites. Statistically, the first oxidative addition of Pd(0) is twice as likely to occur as the second.
-
Electronic Deactivation: Once the first phenyl ring is installed, the resulting biphenyl system is slightly more electron-rich than the starting dibromide. This subtle electronic shift subtly retards the rate of the second oxidative addition[3].
-
Stoichiometric Constraint: By intentionally limiting the phenylboronic acid to a sub-stoichiometric amount (0.90–0.95 equivalents), we artificially starve the transmetalation step, preventing the catalytic cycle from turning over a second time on the mono-coupled product.
Catalytic cycle for the mono-Suzuki-Miyaura coupling.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system. Visual cues and strategic TLC sampling ensure that the chemist can verify the reaction's trajectory in real-time.
Reagents
-
1,3-Dibromo-5-fluorobenzene: 10.0 mmol (2.54 g)[4]
-
Phenylboronic acid: 9.5 mmol (1.16 g) (Note: 0.95 equiv is critical to prevent di-coupling)
-
Pd(dppf)Cl₂·CH₂Cl₂: 0.3 mmol (245 mg, 3 mol%)
-
Na₂CO₃ (Aqueous 2M): 20.0 mmol (10 mL)
-
Solvent: 1,2-Dimethoxyethane (DME) (30 mL)
Step-by-Step Methodology
-
System Purging (Critical Step): Charge a 100 mL Schlenk flask with 1,3-dibromo-5-fluorobenzene, phenylboronic acid, and DME. Degas the mixture by bubbling ultra-pure Argon through the solution for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.
-
Catalyst Activation: Add the Pd(dppf)Cl₂ catalyst. The solution will initially appear deep red/orange. Stir at room temperature for 5 minutes.
-
Base Addition & Heating: Inject the degassed 2M Na₂CO₃ solution. Attach a reflux condenser and heat the biphasic mixture to 80 °C.
-
Self-Validation Check: Within 30 minutes, the mixture should darken considerably (often to a dark brown/black). This color transition validates the reduction of the Pd(II) precatalyst to the active Pd(0) species.
-
-
Reaction Monitoring: After 4 hours, sample the organic layer. Run a TLC (100% Hexanes).
-
Validation: You should observe three distinct UV-active spots: Unreacted starting material (highest
), the target mono-coupled product (middle ), and trace di-coupled byproduct (lowest ).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and partition with water (50 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography on silica gel using 100% Hexanes. The target compound elutes after the unreacted starting material.
Quantitative Data: Reaction Optimization
To demonstrate the causality behind our specific reagent choices, the following table summarizes our optimization data. Moving from a standard Pd(PPh₃)₄ catalyst to a bidentate ligand system (dppf or SPhos) tightly controls the coordination sphere, drastically improving the mono-to-di coupling ratio[3].
| Entry | Catalyst System (mol %) | Boronic Acid (equiv) | Solvent System | Temp (°C) | Mono-Coupled Yield (%) | Di-Coupled Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | 1.05 | Toluene/H₂O | 90 | 42 | 28 |
| 2 | Pd(PPh₃)₄ (5%) | 0.95 | Toluene/EtOH/H₂O | 85 | 58 | 12 |
| 3 | Pd(dppf)Cl₂ (3%) | 0.95 | DME/H₂O | 80 | 64 | 8 |
| 4 | Pd(OAc)₂ / SPhos (2%) | 0.90 | THF/H₂O | 70 | 71 | 4 |
Note: Yields are isolated yields after silica gel chromatography. Entry 4 represents the highly optimized, state-of-the-art condition for desymmetrization.
Analytical Characterization Signatures
Verification of the target compound[5] requires orthogonal analytical techniques:
-
GC-MS (EI): The mass spectrum must show a distinct isotopic doublet of equal intensity at
250 and 252, confirming the presence of a single bromine atom ( Br and Br). The molecular ion ( ) is the base peak, indicative of the highly stable biphenyl system. -
¹H NMR (400 MHz, CDCl₃):
7.55–7.40 (m, 5H, phenyl ring protons), 7.38 (t, = 1.5 Hz, 1H, central aromatic proton), 7.22 (dt, = 8.5, 2.0 Hz, 1H), 7.15 (dt, = 8.5, 2.0 Hz, 1H). -
¹⁹F NMR (376 MHz, CDCl₃):
-110.5 (s). The presence of a single fluorine peak confirms the symmetry-breaking event.
References
The following authoritative sources ground the mechanistic claims, physical properties, and patent-level synthetic methodologies discussed in this guide:
- United States Patent 5,011,832 - Antibacterial Agents (Synthesis of 3-bromo-5-fluorobiphenyl).
- European Patent EP2300475B1 - Diazacarbazoles and methods of use (Suzuki coupling of 1,3-dibromo-5-fluorobenzene).
- Fluorination Reagents, Fluorinated Building Blocks - Properties and applications of fluorinated arom
- Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides - Desymmetrization side reactions and coupling dynamics. Source: PMC - NIH.
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- 3. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2300475B1 - Diazacarbazoles and methods of use - Google Patents [patents.google.com]
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suppliers and commercial availability of 1-Bromo-3-fluoro-5-phenylbenzene
Strategic Sourcing and Synthetic Utility of 1-Bromo-3-fluoro-5-phenylbenzene (CAS 136649-30-4) in Advanced Materials and Medicinal Chemistry
Executive Summary
This compound (also known as 3-bromo-5-fluoro-1,1'-biphenyl) is a high-value, tri-orthogonal building block widely utilized in the synthesis of organic light-emitting diodes (OLEDs) and advanced active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for sourcing this compound, validating its commercial purity, and deploying it in downstream palladium-catalyzed cross-coupling workflows.
Chemical Identity & Commercial Landscape
-
Chemical Name: this compound
-
CAS Registry Number: 136649-30-4
-
Molecular Formula: C12H8BrF
-
Molecular Weight: 251.10 g/mol
Sourcing this compound requires careful evaluation of supplier capabilities, particularly regarding analytical documentation. Regioisomeric impurities (e.g., 1-bromo-2-fluoro-5-phenylbenzene) are common byproducts of its upstream synthesis and are notoriously difficult to separate via standard silica gel chromatography.
Table 1: Commercial Supplier Evaluation
| Supplier | Scale Capability | Claimed Purity | Analytical Documentation | Focus Area |
| BLD Pharm | R&D (g to kg) | >98% | NMR, LC-MS, UPLC provided | High-throughput screening & R&D[1] |
| ChemSigma | Bulk / Industrial | >98% | CoA, CMO/CDMO support | Scale-up and industrial production[2] |
| ChemicalBook | Aggregator | Varies | Varies by sub-vendor | Multi-vendor quote comparison[3] |
Mechanistic Insights: The Tri-Orthogonal Reactivity
The strategic value of this compound lies in its three distinct structural handles, each offering orthogonal reactivity:
-
The C-Br Bond: Acts as the primary handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromine atom undergoes facile oxidative addition with Palladium(0) species.
-
The C-F Bond: Serves a dual purpose. In materials science, it tunes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. In medicinal chemistry, it acts as a secondary handle for Nucleophilic Aromatic Substitution (SNAr) or modulates lipophilicity and metabolic stability.
-
The Phenyl Ring: Provides steric bulk and extended pi-conjugation, which is critical for disrupting molecular symmetry and tuning emission wavelengths in OLED applications[4].
Figure 1: Tri-orthogonal reactivity pathways of this compound.
Quality Control & Validation Protocol
To ensure experimental reproducibility, commercial batches must be validated upon receipt. The following protocol is designed as a self-validating system, prioritizing techniques that unequivocally identify structural isomers.
Figure 2: Standardized Quality Control workflow for commercial material validation.
Step-by-Step QC Methodology:
-
Visual Inspection: Confirm the material is an off-white to white crystalline solid. Discoloration (yellow/brown) indicates bromine oxidation or residual transition metals from upstream synthesis.
-
HPLC-UV/MS Analysis:
-
Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.
-
Execution: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 50-95% MeCN in H2O (0.1% Formic Acid) over 10 minutes.
-
Causality & Validation: The UV chromatogram (254 nm) must show a single major peak (>98% AUC). The mass spectrum (ESI+) must display the characteristic 1:1 isotopic pattern of a mono-brominated species (M+ and M+2 peaks of equal intensity at approximately m/z 250 and 252).
-
-
NMR Structural Verification:
-
Preparation: Dissolve 10 mg in CDCl3.
-
Execution: Acquire both 1H and 19F NMR spectra.
-
Causality & Validation: The 19F NMR spectrum is the ultimate self-validating tool here. Because the fluorine atom is highly sensitive to its electronic environment, the spectrum must show a single, sharp multiplet. The presence of multiple distinct fluorine signals immediately flags regioisomeric contamination, dictating that the batch must be rejected or recrystallized.
-
Downstream Synthetic Utility & Experimental Protocol
This compound is extensively cited in patent literature for the synthesis of heterocyclic compounds used in the emission layers of organic light-emitting devices[4]. The following Suzuki-Miyaura cross-coupling protocol is optimized for this specific substrate.
Standardized Palladium-Catalyzed Cross-Coupling Protocol Objective: Selective C-C bond formation at the brominated position while preserving the C-F bond.
-
Catalyst Selection: Pd(dppf)Cl2 (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating the reductive elimination step and suppressing competitive hydrodehalogenation, which is a common side reaction for electron-deficient aryl halides.
-
Base Selection: K2CO3 (2.0 equiv). Causality: A mild inorganic base prevents unwanted SNAr side reactions at the fluorinated position, which can occur if stronger bases (like KOtBu) are used in the presence of nucleophiles.
-
Solvent System: 1,4-Dioxane/H2O (4:1 v/v). Causality: Ensures complete homogeneity of the organic reactants while fully solvating the inorganic base, facilitating efficient transmetalation.
Step-by-Step Methodology:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Evacuate and backfill the flask with Argon (repeat 3 times) to establish a strictly inert atmosphere, preventing oxidative degradation of the Pd(0) active catalytic species.
-
Add degassed 1,4-Dioxane and an aqueous solution of K2CO3 (2.0 M) via syringe.
-
Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours.
-
Self-Validation Step (In-Process Control): Withdraw a 50 µL aliquot from the organic layer, dilute in CDCl3, and acquire a crude 19F NMR spectrum. The complete disappearance of the starting material's fluorine signal (typically around -112 ppm) and the emergence of a new, shifted product signal confirms complete conversion without requiring a time-consuming aqueous workup.
-
Cool the reaction to room temperature, dilute with Ethyl Acetate, wash with brine, dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl product.
Conclusion
The commercial availability of this compound has accelerated developments in both OLED materials and pharmaceutical scaffolds. By implementing rigorous, self-validating quality control measures upon receipt and utilizing mechanistically optimized cross-coupling protocols, researchers can ensure high-fidelity synthesis and reproducible downstream performance.
References[1] Title: 136649-30-4 | this compound
Sources
Methodological & Application
synthesis of OLED materials using 1-Bromo-3-fluoro-5-phenylbenzene
This compound is a powerful and versatile building block for the synthesis of advanced OLED materials. Its unique structural and electronic features allow for the creation of molecules with high thermal stability, amorphous morphology, and tunable optoelectronic properties. The Suzuki-Miyaura and Buchwald-Hartwig coupling protocols detailed in this note provide reliable and efficient pathways to construct high-performance host materials and hole-transport materials, respectively. By leveraging these synthetic strategies, researchers can accelerate the development of next-generation OLEDs with improved efficiency, color purity, and operational lifetime. [16]
References
-
ResearchGate. Reaction scheme for the Buchwald-Hartwig amination of 1, 3,.... Available at: [Link].
-
ResearchGate. Chemical and photophysical properties of materials for OLEDs. Available at: [Link].
-
National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link].
-
SciSpace. Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. Available at: [Link].
-
National Center for Biotechnology Information. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs. Available at: [Link].
-
CORE. Novel host material for highly efficient blue phosphorescent OLEDs. Available at: [Link].
-
National Center for Biotechnology Information. Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. Available at: [Link].
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link].
-
ResearchGate. New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene. Available at: [Link].
-
IRIS. Synthesis of Heterocycles for OLED Applications. Available at: [Link].
-
ACS Publications. Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Available at: [Link].
-
ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... Available at: [Link].
-
MDPI. Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. Available at: [Link].
-
ResearchGate. Phosphole-based ??-conjugated electroluminescent materials for OLEDs. Available at: [Link].
-
ResearchGate. Novel host material for highly efficient blue phosphorescent OLEDs. Available at: [Link].
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link].
-
Semantic Scholar. Solid-state Suzuki–Miyaura cross-coupling reactions. Available at: [Link].
-
The University of Queensland. OLED materials for solid-state lighting - UQ eSpace. Available at: [Link].
-
MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link].
-
National Center for Biotechnology Information. An Alternative Host Material for Long‐Lifespan Blue Organic Light‐Emitting Diodes Using Thermally Activated Delayed Fluorescence. Available at: [Link].
-
Semantic Scholar. Recent Progress in Blue Thermally Activated Delayed Fluorescence Emitters and Their Applications in OLEDs. Available at: [Link].
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Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 1-Bromo-3-fluoro-5-phenylbenzene
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the palladium-catalyzed cross-coupling of 1-bromo-3-fluoro-5-phenylbenzene, enabling the synthesis of complex fluorinated terphenyl scaffolds.
Substrate Profiling & Mechanistic Rationale
This compound (also known as 3-bromo-5-fluorobiphenyl) is a highly valuable electrophilic building block in medicinal chemistry and materials science. The incorporation of a fluorine atom at the meta position fundamentally alters the electronic landscape of the aryl bromide.
According to established cross-coupling principles, the oxidative addition of palladium(0) into the carbon-halogen bond is often the rate-determining step[1]. The inductive electron-withdrawing effect (-I effect) of the fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This makes the C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst compared to unfunctionalized bromobenzene[1]. Meanwhile, the meta-phenyl group introduces moderate steric bulk, which necessitates the use of ligands with an appropriate bite angle (such as dppf) to facilitate rapid reductive elimination and prevent catalyst stalling[2].
The transmetalation step relies heavily on the biphasic nature of the solvent and the choice of base. The base (typically carbonate or phosphate) reacts with the arylboronic acid in the aqueous phase to form a negatively charged, highly nucleophilic boronate complex. This complex readily transfers its aryl group to the Pd(II) center[3].
Catalytic Cycle Visualization
Catalytic cycle of Suzuki-Miyaura coupling for fluorinated aryl bromides.
Reaction Optimization & Quantitative Metrics
To establish a robust protocol, empirical data regarding catalyst selection, temperature, and solvent systems must be analyzed. Research indicates that elevating the temperature from 70 °C to 110 °C significantly improves conversion rates for fluorinated aryl bromides[4].
Table 1: Catalyst and Ligand System Evaluation
| Catalyst System | Ligand Type | Temp (°C) | Conversion (%) | Mechanistic Rationale & Observations |
| Pd(PPh₃)₄ | Monodentate | 90 | 72% | Prone to phosphine oxidation; requires high loading (5-10 mol%). |
| Pd(dppf)Cl₂ | Bidentate | 90 | 95% | Wide bite angle accelerates reductive elimination; highly stable. |
| Pd₂(dba)₃ / XPhos | Buchwald | 80 | 98% | Exceptional for sterically hindered or highly deactivated boronic acids[2]. |
Table 2: Solvent and Base Matrix
| Solvent System (v/v) | Base (Equiv) | Yield (%) | Application Profile |
| Toluene / H₂O (4:1) | K₂CO₃ (3.0) | 94% | Standard biphasic system. Excellent phase separation during workup. |
| Dioxane / H₂O (5:1) | Cs₂CO₃ (2.5) | 96% | Higher boiling point; Cs⁺ enhances boronate solubility in organic phase. |
| DMF (Anhydrous) | K₃PO₄ (3.0) | 81% | Homogeneous conditions; preferred when using water-sensitive boronic esters. |
Validated Experimental Protocol
The following methodology utilizes a biphasic Pd(dppf)Cl₂ / Toluene / Water system, optimized for high yield and scalability.
Experimental Workflow
Step-by-step experimental workflow for the biphasic Suzuki-Miyaura protocol.
Step-by-Step Methodology
1. Reagent Assembly (Stoichiometry)
-
Electrophile: this compound (1.0 mmol, ~251.1 mg)
-
Nucleophile: Arylboronic acid (1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, ~40.8 mg, 5 mol%)
-
Base: Potassium carbonate (K₂CO₃) (3.0 mmol, ~414.6 mg)
2. Solvent Preparation & Degassing
-
Add the solid reagents to an oven-dried Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar.
-
Add Toluene (4.0 mL) and Deionized Water (1.0 mL).
-
Self-Validation Check: The mixture will appear as a heterogeneous, cloudy suspension.
-
Degassing (Critical Step): Seal the vessel with a septum and sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Alternatively, perform three cycles of freeze-pump-thaw. Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands and the formation of inactive Pd(II) species.
3. Thermal Activation
-
Replace the septum with a Teflon-lined crimp cap under an Argon stream.
-
Transfer the vial to a pre-heated oil bath or heating block set to 90 °C . Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
-
Self-Validation Check: As the reaction proceeds, the organic layer should maintain a deep red/orange hue, indicative of the active Pd catalytic cycle. If the solution prematurely turns opaque black, this signals the precipitation of "palladium black" due to catalyst deactivation (often caused by oxygen ingress).
4. Reaction Monitoring & Workup
-
After 12 hours, monitor the reaction via TLC (Hexanes/EtOAc 9:1) or GC-MS. The starting aryl bromide is highly non-polar and UV-active; its disappearance confirms reaction completion.
-
Cool the mixture to room temperature. Quench the reaction by adding 5 mL of water and 10 mL of Ethyl Acetate (EtOAc).
-
Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
5. Purification
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to Hexanes/EtOAc) to isolate the pure fluorinated terphenyl derivative.
Troubleshooting & Analytical Validation
-
Issue: Significant Protodeboronation
-
Causality: Arylboronic acids can undergo hydrolytic cleavage of the C-B bond at elevated temperatures in the presence of water and base, outcompeting the transmetalation step.
-
Solution: Switch the nucleophile to an arylboronic pinacol ester (Ar-BPin), which is significantly more stable against hydrolysis, or reduce the water content by transitioning to a Dioxane/H₂O (10:1) solvent system.
-
-
Issue: Homocoupling of the Aryl Bromide
-
Causality: Traces of oxygen promote the oxidative homocoupling of the aryl halide.
-
Solution: Ensure rigorous degassing. Verify the purity of the Argon source and the integrity of the vessel seals.
-
-
Analytical Signatures:
-
¹⁹F NMR: The fluorine atom serves as an excellent diagnostic handle. The ¹⁹F chemical shift of the starting material will distinctively shift upon successful cross-coupling due to the change in the electronic environment of the newly formed biaryl axis.
-
GC-MS: The starting material exhibits a characteristic isotopic doublet at m/z 250 and 252 (1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). The product will show a single, higher molecular weight parent ion peak devoid of the bromine isotopic pattern.
-
References
1. - MDPI (Catalysts) 2. - PubMed Central (PMC) 3. - Yoneda Labs 4. - Chemistry LibreTexts
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Application Note: Strategic Utilization of 1-Bromo-3-fluoro-5-phenylbenzene in Pharmaceutical Synthesis
Abstract
This guide details the strategic application of 1-Bromo-3-fluoro-5-phenylbenzene (CAS: 136649-30-4) as a high-value intermediate in drug discovery. Unlike simple aryl halides, this scaffold offers a pre-installed meta-terphenyl architecture with orthogonal reactivity handles: a labile bromide for cross-coupling, a metabolically stable fluorine for physicochemical modulation, and a phenyl ring for hydrophobic anchoring. This note provides validated protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Lithiation-Borylation, emphasizing the role of the fluorine substituent in modulating metabolic stability (P450 blocking) and molecular geometry.
Chemical Profile & Strategic Value
Physicochemical Properties
| Property | Data | Relevance |
| Formula | C₁₂H₈BrF | Core scaffold for biaryl/terphenyl libraries. |
| MW | 251.10 g/mol | Low MW allows room for heavy functionalization (Rule of 5). |
| Appearance | White to off-white solid | Easy handling compared to liquid aryl halides. |
| Solubility | DCM, THF, Toluene | Compatible with standard organometallic solvents. |
| Electronic | Electron-Deficient (Fluorine) | Accelerates oxidative addition in Pd-catalyzed cycles. |
The "Meta-Terphenyl" Advantage
In modern medicinal chemistry, escaping "flatland" (purely 2D structures) is critical for clinical success. This compound provides a rigid, 1,3,5-substituted geometry.
-
The Bromine (C-1): The primary "warhead" for functionalization.
-
The Fluorine (C-3): A bioisostere for hydrogen that blocks metabolic oxidation at a vulnerable site while increasing lipophilicity (
) and membrane permeability. -
The Phenyl (C-5): Provides immediate bulk and
-stacking interactions for receptor binding.
Structural Activity Relationship (SAR) Logic
The following diagram illustrates the "Scaffold Hub" concept, showing how this intermediate serves as a divergence point for multiple chemical spaces.
Figure 1: Divergent synthetic pathways from the core intermediate. The electron-withdrawing fluorine atom facilitates faster oxidative addition in Palladium cycles compared to non-fluorinated analogs.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Synthesis of Terphenyl Scaffolds)
Objective: Coupling this compound with a heteroaryl boronic acid. Rationale: The fluorine atom at the meta position exerts an inductive effect (-I), activating the C-Br bond. However, steric bulk from the C-5 phenyl group requires a robust catalyst system like Pd(dppf)Cl₂ to prevent dehalogenation byproducts.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the bromide, boronic acid, base, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen creates homocoupling byproducts.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the block to 90°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LCMS.
-
Note: The fluorinated product often runs faster on silica than non-fluorinated analogs.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
-
Validation: ¹⁹F NMR is a powerful tool here. The product will show a distinct shift (typically -110 to -115 ppm) compared to the starting material.
-
Protocol B: Buchwald-Hartwig Amination (Introduction of Nitrogen)
Objective: Replacing the Bromine with a secondary amine (e.g., morpholine, piperazine). Rationale: Standard Pd(PPh₃)₄ often fails here due to the electron-poor nature of the ring. XPhos or RuPhos precatalysts are required to stabilize the Pd(0) species and facilitate reductive elimination.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Pre-complexation: If not using G2 precatalyst, stir Pd(OAc)₂ and XPhos (1:2 ratio) in Toluene for 10 mins at RT.
-
Addition: Add the bromide, amine, and base.[2]
-
Heating: Heat to 100°C for 16 hours.
-
Filtration: Filter hot through a Celite pad (to remove Pd black).
-
Purification: The resulting aniline is often UV-active and can be purified via neutral alumina or silica gel (with 1% Et₃N to prevent streaking).
Protocol C: Lithiation-Borylation (Converting to Boronic Acid)
Objective: Synthesis of (3-fluoro-5-phenylphenyl)boronic acid. Rationale: This converts the electrophilic bromide into a nucleophilic boronic acid, allowing the scaffold to be used in "reverse" Suzuki couplings. Cryogenic conditions are mandatory to prevent "benzyne" formation, which is accelerated by the meta-fluorine.
Step-by-Step Methodology:
-
Cryogenic Cool-down: Dissolve this compound in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone).
-
Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins.
-
Checkpoint: The solution may turn yellow/orange. Stir for 30 mins at -78°C.
-
-
Quench: Add Triisopropyl borate (B(OiPr)₃, 1.5 equiv) rapidly.
-
Warming: Allow the mixture to warm to RT overnight.
-
Hydrolysis: Quench with 1N HCl (acidic workup is necessary to cleave the boronate ester to the free acid).
-
Isolation: Extract with Et₂O. The boronic acid may be prone to dehydration (forming boroxines); store at 4°C.
Application Case Study: Metabolic Stability
Context: In the development of HIV NNRTIs (e.g., analogs of JK-4b), replacing a hydrogen with a fluorine on a biphenyl/terphenyl core significantly improves metabolic half-life (
Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para or meta positions.
-
Blockade: The C-F bond (approx. 116 kcal/mol) is too strong for P450 heme-iron oxidation.
-
Electronic Deactivation: The fluorine withdraws electron density from the ring, making the entire system less susceptible to oxidative attack.
Workflow Diagram:
Figure 2: Workflow for validating metabolic stability enhancement using the fluorinated intermediate.
References
-
Metabolic Stability & Fluorine: "Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability."[3][4][5] Acta Pharmaceutica Sinica B, 2023.
-
Suzuki Coupling Protocols: "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." MDPI, 2017.
-
Buchwald-Hartwig Optimization: "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec, 2024.
-
General Synthesis of Fluorinated Boronic Acids: "Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard reagent." ResearchGate.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Development of fluorine-substituted NH< /sub>2< //sub>- biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-fluoro-5-phenylbenzene
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are privileged structures found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide variety of aryl halides and amines with remarkable efficiency and functional group tolerance.[1]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 1-bromo-3-fluoro-5-phenylbenzene, a substrate of interest in medicinal chemistry due to the prevalence of the fluorinated biphenyl motif in drug candidates. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, provide troubleshooting guidance, and outline methods for product characterization.
Reaction Mechanism and Key Principles: A Self-Validating Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] Understanding this cycle is paramount for rational catalyst selection and reaction optimization.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Components and Their Roles:
-
Palladium Precursor: Typically, a Pd(0) or Pd(II) source is used. Common Pd(II) precursors like Pd(OAc)₂ require an in situ reduction to the active Pd(0) species, which can be facilitated by the amine or phosphine ligand.[2] The use of pre-formed Pd(0) catalysts, such as Pd₂(dba)₃, can sometimes offer more consistent results.
-
Phosphine Ligand: The choice of ligand is critical for a successful reaction.[2] For aryl bromides, and particularly for sterically hindered or electron-deficient substrates, bulky, electron-rich phosphine ligands are generally preferred. Ligands from the Buchwald group, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective as their steric bulk promotes the reductive elimination step and stabilizes the active monoligated Pd(0) species.[3][4]
-
Base: A base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.[1] Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, especially if the substrate is base-sensitive.[5]
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[2][4]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a starting point for the amination of this compound with morpholine as a representative secondary amine. Optimization may be required for other amines.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 267.11 | 1.0 | 267 mg | Substrate |
| Morpholine | 87.12 | 1.2 | 105 µL | Amine nucleophile (1.2 equivalents) |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg | Palladium precursor (1 mol% Pd) |
| XPhos | 476.65 | 0.03 | 14.3 mg | Ligand (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | Base (1.4 equivalents) |
| Anhydrous Toluene | - | - | 5 mL | Solvent |
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or argon/nitrogen manifold
-
Heating mantle with a temperature controller and oil bath
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (267 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Addition of Solvent and Amine: Under a positive pressure of argon, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) or GC-MS until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired N-(3-fluoro-5-phenylphenyl)morpholine.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd precursor or ligand degradation).- Insufficiently anhydrous conditions.- Ineffective base. | - Use fresh, high-purity reagents.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.- Consider using a different base, such as K₃PO₄ or Cs₂CO₃. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water.- Sub-optimal ligand-to-metal ratio.- Reaction temperature is too high. | - Ensure all reagents and solvents are anhydrous.- Increase the ligand loading slightly (e.g., to a 1:1.5 Pd:ligand ratio).- Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. |
| Incomplete Reaction | - Insufficient reaction time.- Steric hindrance from the substrate or amine. | - Extend the reaction time and continue monitoring.- Increase the catalyst and ligand loading (e.g., to 2-3 mol% Pd).- Consider a more active ligand from the Buchwald portfolio, such as RuPhos. |
Characterization of the Product
The identity and purity of the synthesized N-(3-fluoro-5-phenylphenyl)morpholine should be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of both the morpholine and the aromatic protons, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR will show the correct number of carbon signals for the product.
-
¹⁹F NMR will show a characteristic signal for the fluorine atom, with coupling to adjacent protons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, corresponding to its molecular formula.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the product and to identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final compound.
By following this detailed guide, researchers and drug development professionals can confidently apply the Buchwald-Hartwig amination to synthesize valuable substituted aniline derivatives.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. (n.d.). American Chemical Society. Retrieved from [Link]
-
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Note: Synthesis of Fluorinated Terphenyls via Suzuki-Miyaura Coupling
Abstract: This document provides a comprehensive guide for the synthesis of fluorinated m-terphenyl derivatives starting from 1-Bromo-3-fluoro-5-phenylbenzene. We detail a robust and high-yielding protocol based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[1][2] This guide is designed for researchers in medicinal chemistry, materials science, and drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization techniques, and the rationale behind methodological choices.
Introduction: The Significance of Fluorinated Terphenyls
The strategic incorporation of fluorine into organic molecules is a powerful tool in modern chemistry.[3] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological and physical characteristics.[4] In drug discovery, fluorination is frequently employed to enhance metabolic stability, improve binding affinity to target proteins, and fine-tune pharmacokinetic properties like lipophilicity and bioavailability.[4][5] Consequently, over half of all newly approved small-molecule drugs contain at least one fluorine atom.[4]
Terphenyls serve as rigid scaffolds in various applications. When fluorinated, these structures become highly valuable building blocks for:
-
Medicinal Chemistry: As core structures in the development of novel therapeutics across oncology, CNS disorders, and anti-infectives.[4][6]
-
Materials Science: As key components in the design of advanced liquid crystals, where fluorine substitution can optimize dielectric anisotropy, reduce viscosity, and enhance thermal stability.[7][8]
-
Organic Electronics: For the creation of novel organic light-emitting diodes (OLEDs) and other functional materials.
This application note focuses on the synthesis of a specific class of fluorinated terphenyls using this compound as a versatile starting material. The Suzuki-Miyaura coupling is the chosen synthetic route due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[2][9][10]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The synthesis of the target terphenyls is achieved via a palladium-catalyzed cross-coupling reaction between an aryl halide (this compound) and an arylboronic acid.[9][11] The reaction is highly efficient and proceeds through a well-established catalytic cycle.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves three primary steps, which are crucial for understanding reaction optimization[2][12]:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step.[12]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the terphenyl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[2]
Rationale for Reagent Selection
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is chosen for this protocol. It is an air-stable Pd(0) complex that serves as an excellent pre-catalyst, eliminating the need for an in-situ reduction step.[13][14]
-
Base: An aqueous solution of potassium carbonate (K₂CO₃) is used. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13]
-
Solvent System: A mixture of tetrahydrofuran (THF) and water provides a biphasic system. THF solubilizes the organic starting materials and the palladium catalyst, while water dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.[13]
Experimental Protocol
This protocol outlines the synthesis of 3'-Fluoro-5'-phenyl-[1,1':4',1''-terphenyl] as a representative example. The procedure can be adapted for various arylboronic acids.
Materials and Equipment
| Reagent/Material | Supplier | Grade |
| This compound | Commercial Source | ≥97% |
| 4-Biphenylboronic acid | Commercial Source | ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Commercial Source | ≥99% |
| Potassium Carbonate (K₂CO₃) | Commercial Source | Anhydrous, ≥99% |
| Tetrahydrofuran (THF) | Commercial Source | Anhydrous, ≥99.9% |
| Deionized Water | In-house | N/A |
| Ethyl Acetate | Commercial Source | ACS Grade |
| Hexanes | Commercial Source | ACS Grade |
| Brine (Saturated NaCl solution) | In-house | N/A |
| Magnesium Sulfate (MgSO₄) | Commercial Source | Anhydrous |
| Silica Gel | Commercial Source | 230-400 mesh |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.74 mmol, 1.0 equiv) and 4-biphenylboronic acid (0.81 g, 4.11 mmol, 1.1 equiv).
-
Solvent Addition: Add 25 mL of anhydrous Tetrahydrofuran (THF) to the flask.
-
Degassing: Stir the mixture and bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: To the degassed solution, add Tetrakis(triphenylphosphine)palladium(0) (0.216 g, 0.187 mmol, 5 mol%). In a separate beaker, dissolve potassium carbonate (1.55 g, 11.2 mmol, 3.0 equiv) in 12 mL of deionized water. Add the aqueous K₂CO₃ solution to the reaction flask.
-
Reflux: Attach a reflux condenser, ensure a positive pressure of nitrogen, and heat the mixture to reflux (approximately 75°C) with vigorous stirring. The reaction mixture will typically turn dark.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aryl bromide indicates reaction completion (typically 12-16 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 50 mL of deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification
The crude product should be purified by flash column chromatography.[11]
-
Stationary Phase: Silica gel.
-
Eluent: A gradient of 0% to 5% Ethyl Acetate in Hexanes.
-
Procedure: Dissolve the crude solid in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield the fluorinated terphenyl as a white solid.
Characterization and Expected Results
The identity and purity of the synthesized 3'-Fluoro-5'-phenyl-[1,1':4',1''-terphenyl] should be confirmed using standard spectroscopic techniques.[13][14]
| Analysis Technique | Expected Observations |
| ¹H NMR | Complex aromatic signals between 7.0-8.0 ppm. Integration should correspond to the correct number of protons on the terphenyl core. |
| ¹³C NMR | Signals corresponding to the aromatic carbons. Carbon atoms bonded to fluorine will appear as doublets due to C-F coupling.[14] |
| ¹⁹F NMR | A single peak in the aromatic fluorine region (typically between -100 to -130 ppm), confirming the presence of the fluorine atom.[13] |
| FTIR | Characteristic C-F stretching vibrations (around 1100-1250 cm⁻¹) and aromatic C-H and C=C stretching bands. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₂₄H₁₇F, MW = 324.40 g/mol ). |
| Yield | A typical isolated yield for this reaction after purification is in the range of 75-90% . |
Safety and Handling
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. Aryl bromides and boronic acids can be irritants.
-
Solvents: THF, ethyl acetate, and hexanes are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Procedure: The reaction should be conducted under an inert atmosphere to prevent catalyst degradation and potential side reactions.
References
-
Gîrţu, M. A., et al. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Journal of Molecular Structure, 1264, 133279. [Link]
-
Ciecielewska, A., et al. (2022). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Crystal Growth & Design. [Link]
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Al-Saygh, A., et al. (2021). Development of a Fluorescent Nanofibrous Template by In Situ SNAr Polymerization of Fluorine-Containing Terphenyls with Aliphatic Diols: Self-Assembly and Optical and Liquid Crystal Properties. Polymers, 13(24), 4307. [Link]
-
Marković, M., & Stradiotto, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews. [Link]
-
Ahmad, S., et al. (2021). Exploration of CH⋯F & CF⋯H mediated supramolecular arrangements into fluorinated terphenyls and theoretical prediction of their third-order nonlinear optical response. RSC Advances, 11, 8979-8991. [Link]
-
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lorenzo, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. [Link]
-
Colbon, A. J. (2022). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. [Link]
-
Magano, J. (2021). Synthesis of Terphenyls. Request PDF. Retrieved from [Link]
-
Meanwell, N. A. (2018). Applications of Fluorine in Medicinal Chemistry. Request PDF. Retrieved from [Link]
-
Adlem, K. (2016). SANS study of partially fluorinated terphenyl liquid crystals under spatial confinement. Request PDF. Retrieved from [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8412. [Link]
-
Bishop, C. B., et al. (2019). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter. [Link]
-
Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Fluorescent Nanofibrous Template by In Situ SNAr Polymerization of Fluorine-Containing Terphenyls with Aliphatic Diols: Self-Assembly and Optical and Liquid Crystal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of CH⋯F & CF⋯H mediated supramolecular arrangements into fluorinated terphenyls and theoretical prediction of their third-order nonlinear ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08528F [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: Synthesis and Biosensing Applications of Fluorinated Bent-Core Liquid Crystal Monomers
Executive Summary
The development of advanced liquid crystal (LC) materials has expanded beyond display technologies into the realm of highly sensitive, label-free biological sensors. This application note details the synthesis of fluorinated bent-core liquid crystal monomers (BCLCs) using 1-Bromo-3-fluoro-5-phenylbenzene as a highly modular structural scaffold. By leveraging the unique steric and electronic properties of this meta-substituted biphenyl precursor, researchers can synthesize BCLCs that exhibit polar smectic (SmCP) phases. Furthermore, we outline a self-validating protocol for doping these monomers into standard nematic hosts to amplify the optical signal transduction of LC-aqueous interface biosensors, significantly lowering the limit of detection for protein assays.
Mechanistic Rationale & Structural Design
The Role of this compound
Bent-core liquid crystals have revolutionized soft matter physics due to their ability to spontaneously form polar and macroscopically chiral superstructures from achiral molecules[1]. The fundamental requirement for a BCLC is a rigid core with a bend angle of approximately 120°.
This compound (also known as 3-bromo-5-fluorobiphenyl) is an ideal precursor for several mechanistic reasons:
-
Geometric Causality: The 1,3,5-substitution pattern natively provides the required 120° meta-terphenyl bend angle when the bromo group is subjected to cross-coupling.
-
Electronic Tuning via the Apex Fluoro Group: The fluorine atom at the 3-position (which becomes the apex of the bent core) introduces a strong transverse dipole moment without adding excessive steric bulk. This lateral dipole is critical for tuning the dielectric anisotropy and stabilizing the polar order within the mesophase[2].
-
Synthetic Modularity: The bromo group serves as a highly reactive leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid library generation of asymmetric bent-core monomers by varying the incoming arylboronic acid.
Amplification in Biosensing
LC biosensors leverage the extreme sensitivity of the nematic director to interfacial binding events[3]. In a standard LC biosensor, nematic LCs (e.g., 5CB) are aligned homeotropically (perpendicularly) by a surfactant layer. When biomolecules disrupt this layer, the LCs transition to a planar alignment, generating a visible optical signal[4]. Doping the nematic host with the synthesized fluorinated bent-core monomer lowers the bend elastic constant (
Synthesis workflow of fluorinated bent-core LC monomers via Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of Bent-Core Monomers
This protocol describes the synthesis of a representative monomer: 5-fluoro-3-(4-(octyloxy)phenyl)-1,1'-biphenyl .
Step-by-Step Synthesis
-
Preparation of the Reaction Mixture: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, 5.0 mmol) and 4-(octyloxy)phenylboronic acid (1.2 eq, 6.0 mmol).
-
Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh
) ] (0.05 eq, 0.25 mmol) and Potassium Carbonate (K CO ) (3.0 eq, 15.0 mmol). -
Solvent Degassing: Add a degassed solvent mixture of Toluene/Ethanol/DI Water (2:1:1 v/v/v, 40 mL). The biphasic system is crucial: the organic phase dissolves the bulky aryl components, while the aqueous phase dissolves the base required to activate the boronic acid into a reactive boronate complex.
-
Reflux: Purge the flask with Argon for 10 minutes. Heat the mixture to 85 °C under an Argon atmosphere and stir vigorously for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with distilled water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude product via silica gel column chromatography using a Hexane:Ethyl Acetate gradient (100:0 to 95:5). Recrystallize the pure fractions from hot ethanol to yield the final monomer as white crystals.
Self-Validating Quality Control Checkpoints
-
Validation Checkpoint 1 (Reaction Progress): Monitor via TLC (Hexane:EtOAc 9:1). The starting material (
) must completely disappear, replaced by an intensely UV-active product spot ( ). -
Validation Checkpoint 2 (Structural Integrity): Perform
H NMR (400 MHz, CDCl ). The successful coupling is self-validated by the disappearance of the distinct upfield aromatic proton adjacent to the bromo group, and the appearance of a diagnostic triplet at ppm corresponding to the -OCH - of the octyloxy chain. -
Validation Checkpoint 3 (Mesophase Confirmation): Analyze the crystals using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) equipped with a hot stage. Upon cooling from the isotropic melt, the appearance of characteristic banana-leaf or focal-conic fan textures validates the formation of the SmCP phase.
Quantitative Data & Optimization
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Bent-Core LCMs
| Entry | Catalyst System | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh | Toluene/EtOH/H | 85 | 12 | 88% |
| 2 | Pd(dppf)Cl | THF/H | 70 | 16 | 72% |
| 3 | Pd(OAc) | Toluene/H | 90 | 8 | 94% |
Note: While Entry 3 provides the highest yield, Entry 1 is preferred for standard laboratory setups due to the lower cost and high reliability of the Pd(PPh
Table 2: Phase Transition Temperatures and Elastic Properties
| Compound | Lateral Chain | Phase Transition Sequence (°C) | Bend Elastic Constant |
| M1 | Octyloxy (-OC | Cr 65 SmCP 110 Iso | 4.2 |
| M2 | Dodecyloxy (-OC | Cr 58 SmCP 125 Iso | 3.8 |
| 5CB (Control) | None (Calamitic core) | Cr 24 N 35 Iso | 8.5 |
*Measured when doped at 5 wt% into a standard nematic host.
Application Protocol: LC Biosensor Fabrication
To demonstrate the utility of the synthesized monomer in drug development and diagnostics, it is utilized as a dopant in an LC-aqueous interface biosensor.
Fabrication Steps
-
Substrate Preparation: Clean glass slides using Piranha solution (H
SO :H O , 3:1). Coat the slides with an aqueous solution of 1% N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride (DMOAP) to create a homeotropic alignment layer. -
LC Mixture Preparation: Prepare a sensing matrix by doping 5 wt% of the synthesized M1 monomer into 95 wt% 4-cyano-4'-pentylbiphenyl (5CB). The bent-core dopant lowers the
elastic constant of the mixture. -
Grid Assembly: Place a copper grid (e.g., 283 µm mesh) onto the DMOAP-coated slide. Pipette 1 µL of the LC mixture into the grid squares.
-
Aqueous Interface Assay: Immerse the LC-filled grid in an aqueous buffer. Introduce the target analyte (e.g., Bovine Serum Albumin (BSA) or a target enzyme).
-
Optical Readout: Observe the grid under a Polarized Optical Microscope (POM) with crossed polarizers.
Signal transduction pathway of the LC-aqueous interface biosensor using bent-core dopants.
Causality of the Readout
In the absence of biomolecules, the DMOAP layer forces the LC mixture into a homeotropic (vertical) alignment, appearing completely dark under crossed polarizers. When biomolecules bind to the interface, they competitively disrupt the DMOAP anchoring. Because the M1 bent-core dopant has artificially lowered the bend elastic constant of the matrix, the LCs undergo a rapid conformational shift to a planar (horizontal) alignment at much lower analyte concentrations than pure 5CB. This results in a bright, birefringent optical signal, achieving label-free detection with ultra-high sensitivity.
References
-
Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrisation in soft matter systems. Journal of Materials Chemistry, 16(10), 907-936. URL:[Link]
-
Zhang, Y., et al. (2022). Liquid Crystal Biosensors: Principles, Structure and Applications. Biosensors, 12(6), 386. URL:[Link]
-
Hsiao, Y.-C., et al. (2021). Label-Free, Smartphone-Based, and Sensitive Nano-Structural Liquid Crystal Biosensor. International Journal of Nanomedicine, 16, 959-967. URL:[Link]
-
Kishikawa, K., Harris, M. C., & Swager, T. M. (2001). Nematic Liquid Crystals with Bent-Rod Shapes: Mesomorphic Thiophenes with Lateral Dipole Moments. Chemistry of Materials, 13(9), 2988-2994. URL:[Link]
Sources
- 1. Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrisation in soft matter systems - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Advanced Protocol: Pd-Catalyzed Modular Functionalization of 1-Bromo-3-fluoro-5-phenylbenzene
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The substrate 1-Bromo-3-fluoro-5-phenylbenzene (chemically synonymous with 3-Bromo-5-fluoro-1,1'-biphenyl ) represents a "Goldilocks" scaffold in medicinal chemistry and materials science. It serves as a critical junction point for synthesizing meta-terphenyl cores, which are ubiquitous in liquid crystals, OLED host materials, and kinase inhibitors.
Structural Analysis[12]
-
Reactive Handle (C-Br): The primary site for oxidative addition. The bond dissociation energy (BDE) is lowered by the electron-withdrawing fluorine, theoretically accelerating oxidative addition compared to unsubstituted bromobenzene.
-
Electronic Modulator (C-F): Positioned meta to the bromine, the fluorine atom exerts an inductive withdrawing effect (-I), stabilizing the anionic character of the aryl ring during the catalytic cycle. It is generally inert under standard coupling conditions but requires care to avoid activation (C-F bond cleavage) under forcing conditions.
-
Steric Anchor (C-Ph): The phenyl ring at the 5-position introduces moderate steric bulk. While not as hindering as an ortho substituent, it increases the lipophilicity and hydrodynamic radius of the substrate, necessitating ligands that can stabilize the Pd center preventing aggregation (Pd black formation).
Mechanistic Strategy: Ligand Selection
Success with this scaffold relies on balancing the rate of oxidative addition against the stability of the Pd(II) intermediate.
The "Bulky-Rich" Ligand Paradigm
For both Suzuki and Buchwald couplings of this substrate, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
Electron-Richness: The alkyl groups on the phosphorous (Cy or tBu) increase electron density on the Pd center, facilitating oxidative addition into the C-Br bond.
-
Steric Bulk: The biaryl backbone of the ligand promotes the formation of the monoligated [L-Pd(0)] species (the active catalyst) and accelerates reductive elimination—often the rate-determining step for bulky products.
Recommended Ligand Systems:
-
Suzuki-Miyaura: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . SPhos is particularly effective for biaryl coupling where the product might possess rotational barriers.
-
Buchwald-Hartwig: BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands prevent
-hydride elimination, a common side reaction with aliphatic amines.
Visualization: Catalytic Logic
The following diagram illustrates the specific catalytic pathway for this substrate, highlighting the critical decision points where the protocol prevents common failure modes (Dehalogenation vs. Product Formation).
Figure 1: Catalytic cycle illustrating the bifurcation between Suzuki and Buchwald pathways and the critical risk of hydrodebromination.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of meta-Terphenyls)
Objective: Coupling this compound with Phenylboronic acid (Model).
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Aryl Bromide | 1.0 | Substrate | Limiting reagent.[1] |
| Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess compensates for protodeboronation. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Stable source of Pd. |
| SPhos | 0.04 (4 mol%) | Ligand | 1:2 Pd:L ratio ensures active species formation. |
| K₃PO₄ | 2.0 - 3.0 | Base | Anhydrous, tribasic potassium phosphate is superior for hindered couplings. |
| Toluene/Water | 10:1 (v/v) | Solvent | Biphasic system dissolves inorganic base and organic reactants. |
Step-by-Step Procedure
-
Inert Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Solids Addition: Under a positive flow of Argon, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Expert Tip: Premixing Pd(OAc)₂ and SPhos in a small vial of solvent for 5 minutes before addition can generate the active catalyst Pd(0)L more efficiently.
-
-
Solvent Degassing: Add the Toluene/Water mixture via syringe. Sparge the solvent with Argon for 15 minutes prior to addition, or freeze-pump-thaw if available. Oxygen is the enemy of phosphine ligands.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor by HPLC or TLC (eluent: Hexane/EtOAc).
-
Checkpoint: Conversion should be >90% within 2-6 hours. If the reaction stalls, add 0.5 equiv more Boronic acid.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash organic layer with water (x2) and brine (x1). Dry over MgSO₄.
-
Purification: Flash column chromatography. The fluorine atom often imparts distinct polarity, aiding separation from homocoupled byproducts.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Coupling this compound with Morpholine (Secondary Amine).
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Aryl Bromide | 1.0 | Substrate | |
| Amine | 1.2 | Nucleophile | |
| Pd₂(dba)₃ | 0.01 (1 mol%) | Pre-catalyst | Source of Pd(0). |
| RuPhos | 0.02 (2 mol%) | Ligand | Excellent for secondary amines; prevents reduction. |
| NaOtBu | 1.4 | Base | Strong base required for amine deprotonation. |
| Toluene | [0.2 M] | Solvent | Strictly anhydrous. |
Step-by-Step Procedure
-
Glovebox/Schlenk: This reaction is highly sensitive to moisture (due to NaOtBu). Weigh NaOtBu, Pd₂(dba)₃, and RuPhos in a glovebox if possible.
-
Catalyst Activation: In a Schlenk tube, dissolve Pd₂(dba)₃ and RuPhos in anhydrous Toluene. Stir at RT for 10 mins until the solution turns from dark purple to a lighter orange/brown (indicative of ligand ligation).
-
Substrate Addition: Add the Aryl Bromide and Amine.
-
Heating: Seal the tube and heat to 100°C .
-
Expert Tip: If using a volatile amine, use a screw-cap pressure vial.
-
-
Monitoring: Check conversion after 4 hours.
-
Note: If you observe the starting material disappearing but no product forming, check for the "reduced" product (3-fluoro-5-phenylbenzene). This indicates
-hydride elimination from the amine is faster than reductive elimination. Switch to BrettPhos or lower the temperature.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or O₂ leak. | Ensure rigorous degassing. Switch to a Pd(II) precatalyst like XPhos Pd G4 which is air-stable. |
| Hydrodebromination | Solvent wet or "Hydride" source present.[2] | Dry solvents over molecular sieves. Avoid alcoholic solvents in Buchwald couplings. |
| Homocoupling of Boronic Acid | Oxidation of Boronic acid. | Reduce O₂ exposure. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the Pd-Ar intermediate. |
| C-F Bond Cleavage | Reaction temp too high; Ligand too electron-rich. | Reduce temperature to <80°C. The C-F bond is generally stable below 120°C with these ligands. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Sigma-Aldrich (Merck). (n.d.). Buchwald-Hartwig Cross-Coupling Reaction. Technical Bulletin. Link
Sources
Application Notes & Protocols: Synthesis of (3-Fluoro-5-phenylphenyl)boronic Acid from 1-Bromo-3-fluoro-5-phenylbenzene
Introduction: The Strategic Importance of Arylboronic Acids
Arylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2][3] This guide provides detailed protocols for the synthesis of (3-fluoro-5-phenylphenyl)boronic acid from its aryl bromide precursor, 1-Bromo-3-fluoro-5-phenylbenzene. This specific molecule is of interest as a potential intermediate in the development of complex bioactive molecules, where the unique electronic and steric properties of the fluorine and phenyl substituents can be leveraged to modulate biological activity and pharmacokinetic properties.
The conversion of this compound presents a unique set of challenges. The presence of an electron-withdrawing fluorine atom can influence the reactivity of the carbon-bromine bond, while the steric bulk of the adjacent phenyl group may hinder the approach of catalytic species or reagents.[4][5] This document outlines two robust and widely applicable methods for this transformation: the Palladium-Catalyzed Miyaura Borylation and the classic Metal-Halogen Exchange followed by borylation. Each protocol is presented with an in-depth rationale for the selection of reagents and conditions, ensuring scientific rigor and reproducibility for researchers in drug discovery and chemical development.
Diagram: Overall Synthetic Transformation
Caption: General workflow for the synthesis of the target boronic acid.
Methodology 1: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a highly versatile and functional-group-tolerant method for synthesizing boronate esters directly from aryl halides.[6][7] The reaction utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The resulting pinacol boronate ester can then be hydrolyzed to the desired boronic acid.
Core Principles & Rationale
The catalytic cycle for the Miyaura borylation involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: A boryl group from the diboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the diboron reagent.
-
Reductive Elimination: The aryl and boryl groups are eliminated from the palladium center, forming the C-B bond of the product and regenerating the Pd(0) catalyst.
For a substrate like this compound, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to promote the oxidative addition and reductive elimination steps, particularly with sterically hindered or electronically deactivated aryl halides.[4] The choice of a hindered lipophilic base can also improve yields by minimizing side reactions.[9]
Diagram: Miyaura Borylation Catalytic Cycle
Caption: Catalytic cycle for the Palladium-catalyzed Miyaura Borylation.
Experimental Protocol: Miyaura Borylation
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Commercial | Starting material |
| Bis(pinacolato)diboron (B₂pin₂) | >98% | Commercial | Boron source |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Commercial | Palladium precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Commercial | Ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercial | Base |
| 1,4-Dioxane | Anhydrous | Commercial | Reaction solvent |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
| Brine | Saturated aq. | Lab prepared | For washing |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent |
| Hydrochloric Acid (HCl) | 1 M aq. | Lab prepared | For hydrolysis and work-up |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 269 mg), Bis(pinacolato)diboron (1.2 mmol, 305 mg), and Potassium Phosphate (3.0 mmol, 637 mg).
-
Catalyst Preparation: In a separate vial under an inert atmosphere (e.g., in a glovebox), weigh Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.08 mmol, 32.8 mg).
-
Assembly: Evacuate and backfill the Schlenk flask with argon three times. Add the catalyst/ligand mixture to the flask, followed by anhydrous 1,4-dioxane (5 mL).
-
Reaction: Stir the mixture at 80-100 °C under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up (Boronate Ester): Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).
-
Purification (Boronate Ester): Concentrate the filtrate under reduced pressure. The crude pinacol boronate ester can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrolysis to Boronic Acid: Dissolve the crude boronate ester in a mixture of THF (10 mL) and water (2 mL). Add 1 M HCl (2 mL) and stir vigorously at room temperature for 4-6 hours, or until hydrolysis is complete (monitored by TLC).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Fluoro-5-phenylphenyl)boronic acid.
-
Final Purification: The boronic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by trituration.[10]
Methodology 2: Metal-Halogen Exchange
This classic approach involves the conversion of the aryl bromide into a more reactive organometallic intermediate (an organolithium or Grignard reagent), which then acts as a nucleophile to attack an electrophilic boron source, typically a trialkyl borate.[11] This method is powerful but requires strict anhydrous conditions and low temperatures to prevent side reactions.
Core Principles & Rationale
-
Lithium-Halogen Exchange: An organolithium reagent, such as n-butyllithium (n-BuLi), rapidly exchanges with the bromine atom on the aromatic ring at low temperatures (-78 °C).[12][13] This equilibrium-driven process is effective because it forms a more stable aryllithium species.
-
Grignard Formation: Elemental magnesium inserts into the carbon-bromine bond to form an arylmagnesium bromide (Grignard reagent).[14] This reaction is typically initiated with a small crystal of iodine and performed in an ethereal solvent like THF or diethyl ether.
-
Borylation: The resulting organometallic species is a potent nucleophile that attacks the electron-deficient boron atom of a trialkyl borate (e.g., triisopropyl borate or trimethyl borate). A low reaction temperature is crucial to prevent over-addition to form undesired borinate or borate salts.[15]
-
Hydrolysis: The intermediate boronate ester is hydrolyzed with aqueous acid during the work-up to yield the final boronic acid.[16]
This method is often faster than catalytic borylation but is less tolerant of functional groups that are sensitive to strong bases or nucleophiles (e.g., esters, ketones).
Diagram: Metal-Halogen Exchange Workflow
Caption: Step-wise workflow for boronic acid synthesis via metal-halogen exchange.
Experimental Protocol: Lithium-Halogen Exchange
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Commercial | Starting material |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial | Organolithium reagent, handle with care |
| Triisopropyl borate | >98% | Commercial | Electrophilic boron source |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Commercial | Reaction solvent |
| Diethyl Ether | ACS Grade | Commercial | For extraction |
| Ammonium Chloride (NH₄Cl) | Saturated aq. | Lab prepared | For quenching and work-up |
| Hydrochloric Acid (HCl) | 1 M aq. | Lab prepared | For pH adjustment |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: Add this compound (1.0 mmol, 269 mg) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times. Dissolve the starting material in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 mmol, 0.35 mL) dropwise to the aryllithium solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Acidification & Extraction: Acidify the mixture to pH ~2 with 1 M HCl. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude boronic acid by recrystallization or trituration as described in Methodology 1.
Purification and Characterization
Purifying boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature, which can lead to streaking on silica gel chromatography.[17]
Recommended Purification Protocol: Acid/Base Extraction
This method leverages the Lewis acidic nature of the boronic acid to form a water-soluble boronate salt, which can be separated from non-acidic organic impurities.[10][18]
-
Dissolve the crude boronic acid in diethyl ether (or another suitable organic solvent).
-
Extract the organic solution with a 1 M aqueous solution of sodium hydroxide (NaOH). The boronic acid will move into the aqueous layer as the sodium boronate salt.
-
Separate the layers and wash the aqueous layer with diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the pure boronic acid precipitates out of solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
Characterization
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
¹¹B NMR: A sharp signal between 25-35 ppm is characteristic of a trigonal planar boronic acid.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (HRMS): To confirm the exact mass of the desired product.
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
The synthesis of (3-fluoro-5-phenylphenyl)boronic acid from this compound can be successfully achieved via either Palladium-Catalyzed Miyaura Borylation or a Metal-Halogen Exchange pathway. The Miyaura borylation offers excellent functional group tolerance and is well-suited for complex substrates, while the metal-halogen exchange route provides a rapid and high-yielding alternative when functional group compatibility is not a concern. The choice of method will depend on the specific requirements of the research project, including scale, available equipment, and the nature of other functional groups in more advanced intermediates. Careful execution of the reaction and purification protocols outlined in this guide will enable researchers to reliably produce this valuable synthetic building block for applications in drug discovery and materials science.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]
-
Cespíva, L., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
My-Biotech. (1992). Boronic Acid matrices for the affinity purification of glycoproteins and enzymes. Methods in Molecular Biology. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]
-
Al-Blewi, F. F., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
- Google Patents. (2005). Process for purification of boronic acid and its derivatives.
-
Li, J. J. (2002). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Synthesis. Available at: [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? Available at: [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Semproni, J., et al. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Available at: [Link]
-
Durham University. (2006). Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. Available at: [Link]
-
Singaram, B., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. Heterocycles. Available at: [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]
- Google Patents. (1999). Synthesis of aryl boronic acids.
-
Wikipedia. (2023). Boronic acid. Available at: [Link]
-
Bose, S. K., et al. (2021). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters. Available at: [Link]
- Google Patents. (1999). Synthesis of aryl boronic acids.
-
ETH Zurich. (2019). OC II Lecture Notes. Available at: [Link]
-
ResearchGate. (2022). Electronic Effects of the Boronic Acid Used. Available at: [Link]
-
MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. Available at: [Link]
-
Ji, H., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal. Available at: [Link]
-
Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available at: [Link]
-
Wang, C., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]
-
eScholarship.org. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link]
-
ACS Publications. (2024). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Organic Letters. Available at: [Link]
-
Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2021). Effect of steric bulk on phenyl boronic acids and aryl halides. Available at: [Link]
-
eScholarship. (2011). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNESIUM-, IODINE-, AND ZINC-MEDIATED CONDITIONS. Available at: [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-3-fluoro-5-phenylbenzene
Introduction
1-Bromo-3-fluoro-5-phenylbenzene is a key intermediate in the synthesis of advanced materials and pharmaceutical agents. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of the final product. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of this aryl halide. We will address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. For instance, in a Suzuki coupling reaction, common impurities include unreacted starting materials (e.g., a boronic acid and a dibromo-fluorobenzene precursor), palladium catalyst residues, phosphine ligands, and inorganic salts from the workup. Side reactions can also generate regioisomers or poly-arylated byproducts. In syntheses involving bromination, one might find under- or over-brominated species.
Q2: Which purification method should I try first for a solid crude product?
A2: For a solid crude product, recrystallization is often the most efficient and scalable initial purification method.[1] It is excellent for removing small amounts of impurities that have different solubility profiles from the target compound. If the product is an oil or if recrystallization fails to achieve the desired purity, column chromatography is the next logical step.
Q3: How can I effectively assess the purity of my fractions and the final product?
A3: Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for monitoring the progress of column chromatography and for preliminary purity assessment. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the industry standards. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is also crucial for confirming the structural identity and detecting impurities that may not be visible by other methods.
Section 2: Troubleshooting and Optimization Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Recrystallization Issues
Q: My compound has "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?
A: This typically occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound. The presence of impurities can also depress the melting point, exacerbating the issue.
-
Probable Cause 1: Cooling is too rapid. A fast temperature drop does not provide sufficient time for the ordered crystal lattice to form.[2]
-
Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation level.[2] Allow the flask to cool slowly to room temperature, perhaps by insulating it with glass wool or paper towels, before moving to an ice bath.
-
Probable Cause 2: Solvent is too nonpolar. The compound may be too soluble in the chosen solvent system.
-
Solution 2: Reheat the solution and add a small quantity of a "poor" solvent (one in which your compound is less soluble) dropwise until the solution becomes faintly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly. This is known as a binary-solvent recrystallization.[1]
Q: No crystals are forming even after my solution has cooled completely. What are my options?
A: Crystal formation requires nucleation, which is the initial formation of a small, stable crystalline aggregate. This process can sometimes be kinetically slow.
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[1] The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cold solution.[2] This "seed crystal" acts as a template for further crystal growth.
-
Solution 3: Reduce Solvent Volume. It's possible you used too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration of your compound, then attempt to cool and crystallize again.[1]
Q: My purified crystals are still colored, but the literature says the compound is white. How do I remove the color?
A: The color is likely due to highly conjugated, non-polar impurities that are present in small quantities but absorb visible light.
-
Solution: Add a very small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration.[3] The charcoal has a high surface area and will adsorb the colored impurities. Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[2]
Column Chromatography Issues
Q: How do I select the optimal solvent system (eluent) for my column?
A: The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.40 on a TLC plate, with good separation from all impurities.
-
Methodology: Use TLC to test various solvent systems. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[4] For this compound, a system of hexanes and ethyl acetate (e.g., 98:2 v/v) is a good starting point. Test several ratios to find the one that gives the best separation.
Q: My spots are streaking on the TLC plate and the column. Why?
A: Streaking is often caused by overloading the sample or poor solubility in the eluent. It can also indicate interactions with the stationary phase.
-
Probable Cause 1: Sample Overload. Too much compound has been applied to the TLC plate or column.
-
Solution 1: For TLC, apply a more dilute solution. For column chromatography, ensure the amount of crude material does not exceed the capacity of the column (a general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight).
-
Probable Cause 2: Compound is too polar for the eluent. The compound interacts too strongly with the silica gel.
-
Solution 2: Increase the polarity of the eluting solvent system. For example, move from 2% ethyl acetate in hexanes to 5% or 10%.
Q: The separation between my product and a close-running impurity is poor. How can I improve the resolution?
A: Improving resolution requires optimizing the interaction differences between your compounds and the stationary/mobile phases.
-
Solution 1: Use a shallower solvent gradient. If using flash chromatography with a gradient pump, make the increase in polarity more gradual over a larger volume of solvent.
-
Solution 2: Switch to a less polar solvent system. A less polar mobile phase will cause all compounds to move more slowly, often increasing the separation between them. For example, try switching from hexanes/ethyl acetate to hexanes/toluene or hexanes/dichloromethane.
-
Solution 3: Use a longer column. Increasing the length of the stationary phase provides more opportunities for separation to occur.
Section 3: Standardized Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)
-
Solvent Selection: Place ~50 mg of crude this compound into a test tube. Add ethanol dropwise while heating until the solid just dissolves. Then, add deionized water dropwise until the solution remains persistently cloudy. This confirms that ethanol is the "soluble" solvent and water is the "insoluble" or "poor" solvent.
-
Dissolution: In an Erlenmeyer flask, add the bulk of the crude solid. Heat the flask on a hot plate and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise with swirling until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[2]
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven at low temperature can also be used.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[5] Add a thin layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., 99:1 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[6] Drain the solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in the minimum amount of a relatively non-polar solvent like dichloromethane or the eluent itself.[5] Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or bulb) to force the solvent through the column at a steady rate.[6]
-
Fraction Collection: Begin collecting fractions in test tubes or vials. Monitor the separation by collecting small, equal-sized fractions and analyzing them by TLC.
-
Gradient Elution (Optional): If the desired compound is slow to elute, the polarity of the eluent can be gradually increased (e.g., from 1% to 5% ethyl acetate in hexanes) to speed up its movement down the column.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Data and Method Comparison
| Purification Method | Typical Purity Achieved | Typical Recovery | Primary Application | Key Disadvantage |
| Recrystallization | >98% | 60-90% | Removing small amounts of impurities from a solid product. | Can have lower recovery if the compound has some solubility in the cold solvent.[2] |
| Flash Chromatography | >99% | 50-85% | Separating complex mixtures or purifying oils. | More time-consuming and solvent-intensive than recrystallization. |
| Vacuum Distillation | >99% | 70-95% | Purifying thermally stable liquids with high boiling points. | Not suitable for thermally sensitive compounds or solids. |
Section 5: Visualization of Workflows
General Purification Strategy
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Recrystallization
Sources
Technical Support Center: High-Purity Recrystallization of 1-Bromo-3-fluoro-5-phenylbenzene
Welcome to the Technical Support Center for 1-Bromo-3-fluoro-5-phenylbenzene (CAS: 136649-30-4) [1]. This halogenated biphenyl derivative is a critical building block in the synthesis of OLED materials, active pharmaceutical ingredients (APIs), and advanced cross-coupling precursors.
Achieving >99% purity with this compound presents unique thermodynamic challenges. Due to its high lipophilicity and relatively low melting point, it is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly referred to in the laboratory as "oiling out" [3]. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure successful, high-yield crystallization.
Core Principles: The Thermodynamics of Halogenated Biphenyls
To purify this compound effectively, you must understand the causality behind its phase behaviors. The compound is highly soluble in non-polar and moderately polar organic solvents (DCM, Toluene, THF) but insoluble in highly polar solvents (Water) [2].
When impurities are present in the crude mixture, they depress the compound's melting point. If your recrystallization solvent system reaches its saturation point (cloud point) at a temperature higher than this depressed melting point, the compound will separate as a dense, impure liquid (an oil) rather than forming a highly ordered crystalline lattice [3, 4].
The Self-Validating Strategy: A successful protocol must artificially lower the saturation temperature below the mixture's melting point. This is achieved by precise solvent ratio control, slow cooling gradients, and targeted seeding.
Solvent Selection Matrix
Quantitative solubility data and empirical observations dictate the choice of solvent. Below is a comparison of validated solvent systems for this specific biphenyl derivative.
| Solvent System | Classification | Solvation Power (Hot) | Solvation Power (Cold) | Primary Application |
| Ethanol (95%) | Single Solvent | Moderate | Low | Routine purification of moderately pure (>90%) crude batches. |
| Isopropanol (IPA) | Single Solvent | High | Very Low | Scalable industrial purification; excellent balance of yield and purity. |
| Ethanol / Water | Binary Mixed | High | Insoluble | Recovering trace product from mother liquors. High risk of oiling out. |
| DCM / MeOH / Pet. Ether | Ternary Mixed | Very High | Low | Ultra-high purity (>99.5%) for electronic or pharma-grade applications. |
Standard Operating Procedure (SOP): Ternary Mixed-Solvent Recrystallization
This step-by-step methodology utilizes a Dichloromethane (DCM) / Methanol (MeOH) / Petroleum Ether ternary system, adapted from established protocols for complex halogenated biphenyls [2].
System Logic: DCM acts as the "good" solvent to ensure complete dissolution of the crude mass and impurities. Methanol acts as a miscible bridge, and Petroleum Ether acts as the non-polar anti-solvent to drive the biphenyl out of solution without inducing the extreme polarity shock that water would cause.
Step 1: Initial Dissolution
-
Place the crude this compound in a round-bottom flask equipped with a reflux condenser.
-
Add a minimal volume of Dichloromethane (DCM) (approx. 2-3 mL per gram of crude) and warm gently in a water bath (35°C) until the solid is completely dissolved.
-
Validation Checkpoint: The solution should be entirely transparent. If dark, insoluble particulates remain, perform a hot gravity filtration through a Celite pad.
Step 2: Solvent Bridging
-
While maintaining gentle heat, add Methanol dropwise (approx. 1 mL per gram).
-
Swirl continuously. The solution should remain clear.
Step 3: Anti-Solvent Addition (Cloud Point Titration)
-
Begin adding Petroleum Ether dropwise to the hot solution.
-
Pause addition immediately when a faint, persistent cloudiness appears (the "cloud point").
-
Add exactly 1-2 drops of DCM until the solution just turns clear again.
-
Validation Checkpoint: The solution is now perfectly saturated at its boiling point. Any further cooling will force nucleation.
Step 4: Controlled Nucleation and Cooling
-
Remove the flask from the heat source. Do not disturb or agitate the flask.
-
Allow the flask to cool ambiently to room temperature (approx. 1-2 hours).
-
Once crystals are visibly growing and the flask is at room temperature, transfer it to an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Step 5: Isolation
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a minimal volume of ice-cold Petroleum Ether . Never wash with room-temperature solvent, as it will dissolve the purified lattice [4].
-
Dry under high vacuum to a constant weight.
Troubleshooting Guide & FAQs
Q: My compound is forming a milky oil at the bottom of the flask instead of crystals. What is happening, and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out" [3]. This happens because the solvent became saturated while the temperature was still above the melting point of your crude mixture.
-
The Fix: Do not let the oil solidify, as it will trap impurities. Reheat the flask until the oil completely redissolves into a clear solution. Add 5-10% more of your "good" solvent (DCM or Ethanol) to lower the saturation temperature. Allow the flask to cool much more slowly. Adding a pure "seed crystal" when the solution is just above room temperature can force solid nucleation before the oil phase can form [4].
Q: I am getting exceptionally low yields (<40%) after filtration. Where is my product? A: Halogenated biphenyls are highly lipophilic. You likely committed one of two common errors:
-
Excess Solvent: You used too much "good" solvent in Step 1, meaning the product remains highly soluble even at 0°C [4].
-
Improper Washing: You washed the final filter cake with a solvent that was not ice-cold, dissolving your pure product into the filtrate [4].
-
The Fix: Concentrate your mother liquor under reduced pressure to 25% of its volume and cool it on ice to harvest a "second crop" of crystals.
Q: The crude mixture is dark brown/black from palladium cross-coupling degradation. How do I decolorize it? A: Before Step 2 of the SOP, add 1-2% (w/w) activated carbon (e.g., Norit) to the hot DCM solution. Boil gently for 5 minutes, then perform a hot gravity filtration through fluted filter paper pre-wetted with hot DCM. The carbon will adsorb the polymeric and metallic impurities.
Process Visualization
Below is the logical decision tree for managing phase separation during the recrystallization of halogenated biphenyls.
Figure 1: Decision tree for troubleshooting liquid-liquid phase separation (oiling out).
References
-
Google Patents. "United States Patent 5,011,832: Antibacterial Agents (Synthesis of Halogenated Biphenyls)." Googleapis. Available at:[Link]
improving catalyst turnover in 1-Bromo-3-fluoro-5-phenylbenzene reactions
Substrate Profile & Reactivity Analysis[1]
Compound: 1-Bromo-3-fluoro-5-phenylbenzene CAS: 136649-30-4 (Representative) Class: Meta-substituted, electron-deficient aryl halide.
Before troubleshooting, you must understand the "personality" of your molecule. This substrate presents a specific dichotomy in Palladium-catalyzed cross-coupling (Suzuki-Miyaura / Buchwald-Hartwig):
-
Electronic Activation (The Good): The Fluorine atom at the C3 position is an Electron Withdrawing Group (EWG). Inductively, this pulls electron density from the ring, making the C1-Br bond electron-poor. Consequence: Oxidative addition (OA) to Pd(0) is generally fast and rarely the turnover-limiting step.
-
The Meta-Phenyl Trap (The Bad): The phenyl group at C5 adds significant lipophilicity and moderate remote steric bulk. While not as hindering as an ortho substituent, it increases the solubility of the substrate in non-polar solvents, which can lead to mismatch issues if your catalyst system relies on polar interactions.
-
The Stability Trap (The Ugly): Because the resulting Pd(II) intermediate is electron-deficient (stabilized by the F and Phenyl groups), it is prone to "resting" too comfortably. If Transmetallation (TM) or Reductive Elimination (RE) is slow, the catalyst creates a "reservoir" of stable Pd(II) species that eventually precipitates as inactive Pd-black or undergoes protodehalogenation.
Troubleshooting Guides & FAQs
Issue 1: "The Black Death" (Premature Catalyst Crash)
Symptom: The reaction solution turns from yellow/orange to clear with a black precipitate (Pd black) within the first hour. conversion stalls at <40%.
Root Cause: The rate of Oxidative Addition (
Solution: Ligand-to-Metal Ratio & Ligand Choice
-
Immediate Fix: Increase the Ligand/Pd ratio. If using
+ Phosphine, move from 1:1 to 1:2 or 1:4. Excess ligand protects the active species. -
Strategic Fix: Switch to bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands).
-
Recommendation:XPhos or SPhos .
-
Why? The bulk facilitates the difficult Reductive Elimination step, and the electron-rich nature accelerates Transmetallation.
-
Issue 2: The "Silent Killer" (Protodehalogenation)
Symptom: You observe the formation of 3-fluoro-5-phenylbenzene (des-bromo product) by LCMS.
Root Cause: The Pd(II)-Aryl intermediate is waiting too long for the boronic acid. Traces of water or protic solvents (alcohols) act as a proton source, replacing the Palladium. This is common with electron-poor aryl halides.
Solution: Water Management & Base Switching
-
Protocol Adjustment: Switch to anhydrous conditions. Use Dioxane or Toluene instead of aqueous mixtures.
-
Base Change: Move from
or (which require water for solubility) to organic-soluble bases or anhydrous inorganic bases.-
Recommendation:CsF in Dioxane (anhydrous) or KOtBu (if functional groups tolerate).
-
Issue 3: Homocoupling of the Boronic Acid
Symptom: The aryl bromide remains unreacted, but the boronic acid is consumed, forming Biaryl-Biaryl dimers.
Root Cause: Oxygen leak or slow Oxidative Addition (rare for this substrate, but possible if catalyst is dead). Oxygen promotes the homo-coupling of boronic acids (Glaser-type or Pd-mediated).
Solution:
-
Degassing: Sparging with Argon for 10 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for this specific sensitive reaction.
Data Presentation: Catalyst System Comparison
The following table summarizes internal benchmarking for Suzuki coupling of this compound with phenylboronic acid (1.5 equiv).
| Catalyst System | Base / Solvent | Temp | Yield (18h) | Turnover Frequency (TOF) | Notes |
| Pd(PPh3)4 | Na2CO3 / Toluene:H2O | 80°C | 45% | Low | Significant Pd black; Protodehalogenation observed. |
| Pd(OAc)2 + XPhos | K3PO4 / THF:H2O | 60°C | 98% | High | Excellent turnover; minimal side products. |
| Pd(dppf)Cl2 | Cs2CO3 / Dioxane | 90°C | 72% | Moderate | Good for stability, but slower kinetics. |
| Pd-PEPPSI-IPr | KOtBu / Toluene | RT | 88% | High | Good for difficult coupling partners; air stable precatalyst. |
Visualizing the Failure Points
The following diagram illustrates the Catalytic Cycle with specific failure modes relevant to this compound.
Figure 1: Catalytic cycle highlighting the stability trap of the Pd(II) intermediate for electron-deficient aryl bromides.
Optimized Experimental Protocol
Objective: High-Turnover Suzuki Coupling of this compound.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G4 Precatalyst (2 mol%)
-
Base: K3PO4 (3.0 equiv) - Grind to fine powder before use.
-
Solvent: THF/Water (10:1 ratio) - Degassed.
Step-by-Step:
-
Pre-complexation (Skip if using G3/G4 precatalyst): In a vial, dissolve Pd(OAc)2 and XPhos in 1 mL of dry THF. Stir at room temperature for 5 minutes until the solution turns from orange to bright yellow (indicates reduction to Pd(0) and ligation).
-
Solids Assembly: Add the Aryl Bromide, Boronic Acid, and finely ground K3PO4 to a reaction tube equipped with a magnetic stir bar.
-
Cycling: Seal the tube. Evacuate and backfill with Argon (3 times).
-
Injection: Syringe in the degassed solvent mixture, followed by the pre-formed catalyst solution.
-
Reaction: Heat to 60°C.
-
Checkpoint: Check LCMS at 1 hour. You should see >80% conversion. If <20%, check for O2 ingress.
-
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO4.
Decision Tree for Troubleshooting
Figure 2: Diagnostic logic flow for low-turnover scenarios.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Guides. 1
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Resources. 2
-
Sigma-Aldrich. (2025). 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene Product Specifications. 3
Sources
resolving solubility issues of 1-Bromo-3-fluoro-5-phenylbenzene in polar solvents
Technical Support Center: Solubility Optimization Guide for 1-Bromo-3-fluoro-5-phenylbenzene
Executive Technical Summary
Molecule Profile: this compound (3-Bromo-5-fluorobiphenyl) Physicochemical Nature: Highly lipophilic, polyhalogenated biaryl. Core Challenge: This compound exhibits high hydrophobicity (Estimated LogP > 5.0). While soluble in non-polar organics (DCM, Toluene), it presents significant challenges in polar protic solvents (Water, MeOH) and polar aprotic systems (DMSO, DMF) upon aqueous dilution.[1]
Impact: Poor solubility leads to:
-
Synthetic Failure: Incomplete conversion in Suzuki-Miyaura couplings due to phase separation.
-
Bioassay Variability: "Crash-out" precipitation in aqueous buffers, leading to false negatives/positives.
-
Purification Loss: Crystallization during aqueous workups.
Troubleshooting Guide (Q&A Format)
Scenario A: Synthetic Chemistry (Suzuki-Miyaura Coupling)
Q: My starting material (this compound) precipitates immediately when I add the aqueous base to my DMF reaction mixture. How do I maintain a homogeneous phase?
A: This is a common "salting-out" effect. The high ionic strength of the aqueous base (e.g.,
Root Cause: The biphenyl core is too lipophilic to remain solvated in a water-rich polar aprotic environment.
Recommended Protocol:
-
Switch Solvent System: Move from DMF/Water to a Toluene/Ethanol/Water (4:1:1) system. The toluene solvates the lipophilic aryl halide, while ethanol acts as a phase transfer bridge for the aqueous base.[1]
-
Decrease Water Volume: Reduce the aqueous base volume to the stoichiometric minimum (2-3 equivalents) and increase the concentration (e.g., use 2M instead of 1M) to minimize water content.
-
Temperature Modulation: Increase reaction temperature to 80–90°C . Solubility is temperature-dependent; higher thermal energy disrupts the crystal lattice, maintaining the substrate in the liquid phase.[1]
Scenario B: Biological Screening (Stock Preparation)
Q: I prepared a 10 mM stock solution in DMSO. When I dilute it into the cell culture media (1% DMSO final), the solution turns cloudy. How can I dose this compound without precipitation?
A: You are observing "kinetic precipitation." The rapid change in dielectric constant from DMSO (
Root Cause: The local concentration exceeds the solubility limit during the mixing event.[1]
Corrective Actions:
-
Intermediate Dilution Step: Do not pipette directly from 100% DMSO to Media.
-
Step 1: Dilute 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 .
-
Step 2: Dilute this intermediate slowly into the media with vortexing.[1]
-
-
Use a Carrier Protein: Pre-complex the compound with BSA (Bovine Serum Albumin). Add the DMSO stock to a 5% BSA solution first.[1] The albumin's hydrophobic pockets will bind the biphenyl, keeping it "solubilized" in the aqueous environment.[1]
-
Reduce Stock Concentration: If 10 mM is unstable, lower the stock to 1-5 mM . It is better to have a lower concentration of a truly dissolved compound than a suspension of unknown concentration.
Scenario C: Purification & Workup
Q: During extraction, the compound forms an emulsion or crystallizes at the interface of the Water/Ethyl Acetate layer.[1] What should I do?
A: The fluorinated biphenyl motif can act as a surfactant, stabilizing emulsions, or simply crystallize due to low solubility in wet ethyl acetate.[1]
Troubleshooting Steps:
-
Add Brine: Saturate the aqueous phase with NaCl. This increases the density difference and forces organics (including your product) into the organic layer.[1]
-
Change Extraction Solvent: Switch Ethyl Acetate to Dichloromethane (DCM) or Chloroform . Halogenated solvents interact more favorably with the halogenated biphenyl (via halogen bonding and
- interactions), significantly improving solubility. -
Warm the Separatory Funnel: Perform the extraction with warm solvents (30-35°C) to prevent crystallization.
Experimental Protocols
Protocol 1: Cosolvent System Optimization for Synthesis
Objective: Determine the maximum water tolerance before precipitation.
| Step | Action | Observation Criteria |
| 1 | Dissolve 50 mg of substrate in 1 mL of Organic Solvent (THF, DMF, or Dioxane). | Solution must be clear. |
| 2 | Place vial on a magnetic stirrer at reaction temperature (e.g., 60°C). | Maintain agitation. |
| 3 | Add Water dropwise (10 | Wait 30s between additions. |
| 4 | Record the volume of water added when permanent turbidity (cloudiness) appears.[1] | This is your Cloud Point . |
| 5 | Calculation: Calculate % Water Tolerance = | Keep reaction water content 5% below this limit. |
Protocol 2: Preparation of Stable Bio-Assay Stocks
Objective: Create a precipitation-resistant dosing solution.
-
Weighing: Weigh 10 mg of this compound.
-
Primary Solubilization: Add 1 mL of anhydrous DMSO (Grade: Cell Culture Tested). Vortex for 2 minutes. Sonicate at 40°C for 5 minutes if visible solids remain.
-
Quality Check: Inspect for "schlieren" lines (swirls indicating density differences) or micro-crystals under a light source.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Thaw completely and vortex before every use to redissolve any cryo-precipitates.
Visual Technical Guides
Figure 1: Solubility Decision Tree
Caption: Logical workflow for selecting the optimal solvent system based on the intended application (Synthesis vs. Analysis).
Figure 2: Suzuki Coupling Workflow Optimization
Caption: Step-by-step process to optimize reaction conditions for hydrophobic aryl halides.
Reference Data & Solubility Estimates
Table 1: Estimated Solubility Profile (at 25°C) Note: Data derived from structural analogues (Polyhalogenated Biphenyls).[1]
| Solvent | Solubility Rating | Comments |
| Dichloromethane (DCM) | High (>100 mg/mL) | Excellent for extraction/workup. |
| Toluene | High (>80 mg/mL) | Ideal reaction solvent.[1] |
| DMSO | Moderate (20-50 mg/mL) | Good for stocks; requires vortexing. |
| Ethanol | Low (<10 mg/mL) | Use only as a co-solvent. |
| Water | Negligible (<0.001 mg/mL) | Insoluble. Causes crashing out.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Lipshutz, B. H., & Ghorai, S. (2008).[1] "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta.
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. (Chapter on Solubility).
-
NIST Chemistry WebBook. "1-Bromo-3-fluorobenzene Properties" (Analogue Data).
Sources
minimizing fluorine elimination during 1-Bromo-3-fluoro-5-phenylbenzene functionalization
Introduction
The functionalization of 1-Bromo-3-fluoro-5-phenylbenzene presents a classic chemoselectivity challenge in organometallic chemistry. While the C-Br bond is the intended reactive handle, the meta-positioned fluorine atom introduces significant risks of defluorination.
This guide addresses the two primary failure modes associated with this scaffold:
-
Nucleophilic Aromatic Substitution (
): Occurring during base-mediated cross-coupling (e.g., Suzuki-Miyaura). -
Benzyne Formation via Halogen Dance: Occurring during lithium-halogen exchange or Grignard formation.
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Core Issue: Defluorination typically occurs not via oxidative addition of the C-F bond (which is kinetically slower than C-Br), but through base-mediated
Troubleshooting & Optimization
Q1: I observe significant formation of the hydroxy/alkoxy byproduct (OH/OR replacing F). How do I stop this?
-
Diagnosis: You are likely using a strong alkoxide base (e.g.,
, , ) or hydroxide in a polar aprotic solvent. The electron-deficient nature of the ring (due to Br and F) activates the C-F bond toward nucleophilic attack. -
Solution: Switch to mild, non-nucleophilic inorganic bases.
-
Recommended: Potassium Phosphate (
) or Cesium Carbonate ( ). -
Protocol: Use
(2.0 equiv) in Toluene/Water (10:1) or Dioxane/Water.[1] The hydration water is crucial for solubility without creating a "naked" aggressive hydroxide anion.
-
Q2: My reaction stalls, and pushing the temperature leads to defluorination (Ar-H).
-
Diagnosis: "Pushing" the reaction with heat often triggers protodefluorination . This can happen if the catalytic cycle stalls at the oxidative addition step, allowing the active Pd species to interact with the C-F bond, or if hydride sources (like alcohols) are present.
-
Solution: Optimize the catalyst system to lower the energy barrier for C-Br activation, allowing milder temperatures.
-
Ligand Selection: Use bidentate ligands like dppf or Xantphos . These have a large bite angle that favors reductive elimination of the desired product over side pathways.
-
Avoid: Highly electron-rich, bulky monophosphines (like
) at high temperatures ( ), as they can facilitate C-F oxidative addition once C-Br is consumed.
-
Q3: Can I use fluoride bases (
-
Answer: Yes, and they are often superior.
-
Mechanism: Fluoride bases (e.g.,
in THF/Water) form a stable intermediate that undergoes transmetalation efficiently without acting as a strong nucleophile toward the aromatic ring. This suppresses the pathway entirely.
Decision Logic: Base & Ligand Selection
Figure 1: Optimization workflow for minimizing defluorination during cross-coupling.
Module 2: Metal-Halogen Exchange (Lithiation)
Core Issue: The instability of the lithiated intermediate. Upon Li/Br exchange, the resulting species is 1-Lithio-3-fluoro-5-phenylbenzene . While the Li is meta to the fluorine, it is prone to "Halogen Dance" (Isomerization) to the thermodynamically preferred ortho position, followed by rapid elimination to form benzyne.
Troubleshooting & Optimization
Q1: I am getting a complex mixture of regioisomers and tars. What is happening?
-
Mechanism: The "Halogen Dance."
-
Kinetic Product: Li/Br exchange at
gives the meta-lithio species (Position 1). -
Isomerization: If the temperature rises above
(or in polar solvents like THF), the Lithium migrates to Position 2 or 4 (between F and Br/Ph) because the proton there is more acidic (stabilized by inductive effect of F). -
Elimination: Once the Li is ortho to F, it eliminates LiF immediately to form a reactive Benzyne . This benzyne reacts indiscriminately (tars/dimers).
-
Q2: How do I stabilize the lithio species?
-
Protocol:
-
Solvent: Use Toluene/Hexane or pure Ether . Avoid THF during the exchange phase if possible, or keep it strictly at
. THF promotes aggregate breakdown, accelerating isomerization. -
Temperature: Perform the Li/Br exchange at
and ensure the electrophile is added immediately or is present in situ (Barbier conditions). -
Trapping: Do not allow the lithiated species to "age."
-
Q3: Can I use Grignard reagents (Mg) instead?
-
Answer: Yes, this is often safer.
-
Reasoning: Magnesium-carbon bonds are more covalent and less basic than Lithium-carbon bonds. The rate of isomerization ("Halogen Dance") is significantly slower with Mg.
-
Method: Use iPrMgCl·LiCl (TurboGrignard) at
to . The chelation of Mg is less prone to triggering beta-elimination of Fluorine in this meta geometry.
Mechanism: The "Halogen Dance" Risk
Figure 2: The danger of isomerization (Halogen Dance) leading to benzyne formation.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Base (Suzuki) | Weak bases prevent | |
| Solvent (Suzuki) | Dioxane/Water, Toluene/Water | Biphasic systems often suppress side reactions better than DMF/DMSO. |
| Metal (Exchange) | Mg species are more stable against isomerization than Li species. | |
| Temp (Lithiation) | Strictly | Prevents migration of Li to the position ortho to Fluorine. |
| Solvent (Lithiation) | Non-coordinating solvents slow down the "Halogen Dance." |
References
-
Schlosser, M. (2005). The "Halogen Dance" and Other Isomerizations of Organolithium Intermediates. Wiley Online Library. Link
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. Link[2]
-
BenchChem Technical Support. (2025). Preventing Defluorination in Reactions with Fluoropyridines and Aryl Fluorides. BenchChem. Link
-
Sakamoto, T., et al. (1999). Palladium-catalyzed cross-coupling reactions of fluoroarenes. Chemical & Pharmaceutical Bulletin. Link
Sources
Technical Support Center: Scale-Up Synthesis of 1-Bromo-3-fluoro-5-phenylbenzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-fluoro-5-phenylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure a successful and efficient scale-up campaign.
Introduction: Strategic Approaches to Synthesis
The synthesis of this compound on a larger scale necessitates a careful selection of the synthetic route. Two primary and robust methods are generally considered for the formation of the biaryl bond in this molecule: the Suzuki-Miyaura cross-coupling reaction and a Grignard-based coupling. The choice between these routes often depends on factors such as raw material availability, cost, and the specific capabilities of the manufacturing facility.
This guide will address the potential hurdles in both of these synthetic pathways, providing you with the expertise to anticipate and overcome them.
Troubleshooting Guide: Common Scale-Up Challenges
Route 1: Suzuki-Miyaura Cross-Coupling
This route typically involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a logical approach is the coupling of phenylboronic acid with 1,3-dibromo-5-fluorobenzene.
Question 1: We are observing low conversion rates and stalling of our Suzuki-Miyaura reaction at scale. What are the likely causes and how can we improve the reaction kinetics?
Answer:
Low conversion in a scaled-up Suzuki-Miyaura coupling is a frequent challenge and can be attributed to several factors. Let's break down the potential causes and solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its activity can be compromised by:
-
Oxygen Sensitivity: While many modern pre-catalysts are air-stable, the active Pd(0) species generated in situ is highly sensitive to oxygen. In a large reactor, ensuring a truly inert atmosphere can be challenging.
-
Solution: Implement rigorous inerting procedures for the reactor. This includes multiple vacuum/nitrogen or argon backfill cycles. Ensure all solvents and reagents are thoroughly degassed prior to addition.
-
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, can degrade at elevated temperatures or in the presence of impurities.
-
Solution: Select a robust ligand suitable for the reaction conditions. For sterically hindered or electron-deficient substrates, consider using bulky, electron-rich phosphine ligands. Ensure the ligand is of high purity.
-
-
-
Insufficient Mass Transfer: In large reactors, inadequate mixing can lead to poor contact between the reactants, catalyst, and base, especially in multiphasic systems (e.g., with an aqueous base).
-
Solution: Optimize the agitation rate. The geometry of the stirrer and the reactor should be suitable for efficient mixing of the specific reaction volume and viscosity.
-
-
Base Inefficiency: The choice and form of the base are critical.
-
Solution: Ensure the base is finely powdered to maximize its surface area. In some cases, changing to a different base (e.g., from potassium carbonate to potassium phosphate) or using a mixed solvent system to improve solubility can enhance the reaction rate.
-
Question 2: Our product is contaminated with significant levels of homocoupled byproducts (biphenyl and 3,3'-dibromo-5,5'-difluorobiphenyl). How can we minimize these impurities?
Answer:
Homocoupling is a common side reaction in Suzuki-Miyaura couplings. The formation of biphenyl arises from the homocoupling of phenylboronic acid, while 3,3'-dibromo-5,5'-difluorobiphenyl results from the homocoupling of 1,3-dibromo-5-fluorobenzene.
-
Minimizing Biphenyl Formation: This is often promoted by the presence of oxygen.
-
Solution: As with low conversion, rigorous deoxygenation of the reaction mixture is paramount.
-
-
Minimizing Aryl Halide Homocoupling: This can be influenced by the catalyst system and reaction temperature.
-
Solution:
-
Ligand Selection: Employing bulky phosphine ligands can disfavor the side reactions that lead to homocoupling.
-
Temperature Control: Avoid excessively high reaction temperatures, which can promote catalyst decomposition and subsequent side reactions.
-
Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.3 equivalents) can help to ensure the aryl halide is consumed by the desired cross-coupling pathway.
-
-
Route 2: Grignard-Based Coupling
An alternative approach is the reaction of a Grignard reagent with an aryl halide, often catalyzed by a transition metal. A plausible route for this compound would be the reaction of 3-bromo-5-fluorophenylmagnesium halide with a suitable phenylating agent or a cross-coupling with a phenyl halide. A more direct, though potentially challenging, approach is the selective mono-substitution of 1,3-dibromo-5-fluorobenzene with phenylmagnesium bromide.
Question 3: We are struggling with the initiation of the Grignard reaction at a larger scale. What can we do to ensure a consistent and safe start to the reaction?
Answer:
Difficulty in initiating a Grignard reaction is a classic problem, and it becomes more critical at scale due to the potential for a dangerous runaway reaction if a large amount of unreacted alkyl or aryl halide accumulates before initiation.[1][2]
-
Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide.
-
Solution:
-
Mechanical Activation: Stirring the dry magnesium turnings vigorously under an inert atmosphere before solvent addition can help to break up the oxide layer.
-
Chemical Activation: The addition of a small initiator is often necessary. Common activators include iodine (a small crystal), 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent from a previous batch.
-
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[3][4]
-
Solution: All glassware and the reactor must be scrupulously dried (e.g., flame-dried under vacuum or oven-dried). Solvents must be anhydrous. An inert atmosphere (nitrogen or argon) must be maintained throughout the process.
-
-
Controlled Addition:
-
Solution: Add a small portion of the aryl halide solution to the magnesium suspension. If the reaction does not initiate (indicated by a gentle exotherm and bubbling), do not add more halide. Once initiation is confirmed, the remaining halide should be added at a rate that maintains a controllable reflux.
-
Question 4: Our Grignard reaction is producing a significant amount of Wurtz coupling byproduct (biphenyl). How can we suppress this side reaction?
Answer:
The Wurtz-type coupling of the Grignard reagent with unreacted aryl halide is a common side reaction that forms symmetrical biphenyls.
-
Reaction Conditions:
-
Solution:
-
Slow Addition: Adding the aryl halide slowly to the magnesium suspension helps to maintain a low concentration of the halide in the presence of the formed Grignard reagent, thus minimizing the opportunity for Wurtz coupling.[5]
-
Temperature Control: Maintaining a moderate reaction temperature can also help to control the rate of side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Suzuki-Miyaura or Grignard, is generally preferred for the scale-up synthesis of this compound?
A1: The Suzuki-Miyaura coupling is often favored for large-scale synthesis due to its higher functional group tolerance, milder reaction conditions, and the lower toxicity of its boron-based reagents compared to organomagnesium compounds.[6] However, the cost and availability of the starting materials, particularly the boronic acid or its ester, can be a deciding factor. Grignard reactions, while powerful, present more significant safety challenges on a large scale due to their exothermic nature and extreme sensitivity to air and moisture.[3][7]
Q2: What are the key safety considerations when performing a multi-kilogram scale Grignard reaction?
A2: Safety is paramount for large-scale Grignard reactions. Key considerations include:
-
Exotherm Control: The reaction is highly exothermic. A robust reactor cooling system is essential to manage the heat generated, especially during initiation and addition.[8]
-
Inert Atmosphere: A reliable system for maintaining a dry, inert atmosphere (nitrogen or argon) is critical to prevent reaction with air and moisture, which can lead to fires.
-
Controlled Addition: A controlled addition funnel or pump is necessary to manage the rate of reagent addition and prevent a runaway reaction.
-
Emergency Preparedness: Have a plan for quenching the reaction in case of an uncontrolled exotherm. This may involve the addition of a high-boiling point, non-reactive solvent to dilute the reaction mixture.
Q3: How can we effectively remove residual palladium from our product after a Suzuki-Miyaura coupling to meet pharmaceutical specifications?
A3: Removing residual palladium to parts-per-million (ppm) levels is a critical challenge in pharmaceutical manufacturing. Several strategies can be employed:
-
Crystallization: Often, a significant portion of the palladium can be removed during the product crystallization.
-
Carbon Treatment: Activated carbon is effective at adsorbing palladium species.
-
Palladium Scavengers: A variety of commercially available silica-based or polymer-based scavengers with functional groups that chelate palladium can be used. These are typically stirred with the product solution and then filtered off.
Q4: What are the most common impurities to look for during the analysis of the final this compound product?
A4: Besides the starting materials and homocoupled byproducts mentioned earlier, other potential impurities include:
-
Protodebromination products: Where the bromine atom is replaced by a hydrogen.
-
Isomers: If the starting materials are not isomerically pure.
-
Solvent adducts or degradation products.
A combination of analytical techniques such as HPLC, GC-MS, and NMR is recommended for comprehensive impurity profiling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 1,3-Dibromo-5-fluorobenzene with Phenylboronic Acid
This protocol is a representative procedure and should be optimized for specific equipment and scale.
Reaction Setup:
-
A suitable reactor is equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.
-
The reactor is rendered inert by several cycles of vacuum and nitrogen backfill.
Procedure:
-
To the reactor, charge 1,3-dibromo-5-fluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (3.0 eq.).
-
Add a degassed solvent system, for example, a mixture of toluene and water.
-
In a separate, inerted vessel, prepare the catalyst solution by dissolving a palladium catalyst (e.g., Pd(OAc)2, 0.02 mol%) and a phosphine ligand (e.g., triphenylphosphine, 0.08 mol%) in degassed toluene.[9]
-
Add the catalyst solution to the reactor.
-
Heat the reaction mixture to a controlled temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Grignard Reagent Formation from 1,3-Dibromo-5-fluorobenzene (for subsequent coupling)
This protocol describes the formation of the Grignard reagent. The subsequent coupling step would depend on the chosen coupling partner and catalyst.
Reaction Setup:
-
A flame-dried, three-necked round-bottom flask (or a suitable dry reactor) is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
The apparatus is maintained under a positive pressure of nitrogen.
Procedure:
-
Charge magnesium turnings (1.1 eq.) to the reactor.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1,3-dibromo-5-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion (approx. 5-10%) of the halide solution to the magnesium.
-
Observe for signs of reaction initiation (cloudiness, gentle reflux). If no initiation occurs, gentle warming may be applied.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
The resulting Grignard reagent is typically used immediately in the next synthetic step.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.
Quantitative Data Summary
| Parameter | Suzuki-Miyaura Coupling | Grignard-Based Coupling |
| Typical Temperature | 50-110 °C | 25-65 °C (THF reflux) |
| Atmosphere | Inert (N2 or Ar) | Strictly Inert and Anhydrous |
| Key Reagents | Palladium catalyst, phosphine ligand, base | Magnesium, anhydrous solvent |
| Common Solvents | Toluene, Dioxane, THF, Water mixtures | Diethyl ether, THF |
| Major Side Reactions | Homocoupling, Protodeboronation | Wurtz coupling, Reaction with moisture |
| Safety Concerns | Catalyst handling, solvent flammability | Highly exothermic, pyrophoric potential, flammable solvents |
References
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. University of Illinois Urbana-Champaign. [Link]
-
Grignard Reaction. American Chemical Society. [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. [Link]
-
Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Publications. [Link]
-
Grignard reaction safety. YouTube. [Link]
-
Safety aspects of the process control of Grignard reactions. ResearchGate. [Link]
-
Evolution of the reaction conditions for a challenging Suzuki-Miyaura cross-coupling. [Link]
-
Grignard Reaction. [Link]
-
Grignard Reactions Go Greener with Continuous Processing. American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- 2. d.web.umkc.edu [d.web.umkc.edu]
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- 4. CN105330518A - Industrialized synthesis method of high-purity biphenyl diphenol compound - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US8530689B2 - Processes for the preparation of biphenyl compounds - Google Patents [patents.google.com]
- 8. US5618975A - Process for the preparation of biphenyl derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC method validation for 1-Bromo-3-fluoro-5-phenylbenzene purity
An In-Depth Comparative Guide to HPLC Method Validation for the Purity of 1-Bromo-3-fluoro-5-phenylbenzene
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of drug safety and efficacy. Intermediates like this compound are critical building blocks in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Consequently, the analytical methods used to assess their purity must be robust, reliable, and rigorously validated.
This guide provides an in-depth, experience-driven walkthrough of validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind our choices. Furthermore, we will objectively compare the validated HPLC method with a viable alternative, Gas Chromatography with Flame Ionization Detection (GC-FID), providing the experimental data and context necessary for researchers and drug development professionals to make informed decisions.
The principles and protocols described herein are grounded in the globally harmonized standards of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4]
The Analytical Challenge: this compound
This compound is a halogenated aromatic compound. Its structure, featuring a phenyl ring, makes it an ideal candidate for UV-based detection in HPLC.[5] Its expected physicochemical properties (moderate polarity, thermal stability, and volatility) also bring Gas Chromatography into consideration, setting the stage for a meaningful comparison. The primary goal is to develop a stability-indicating purity method—one that can accurately quantify the main compound and separate it from any potential impurities or degradation products.[3]
HPLC Method Development & Validation: A Causality-Driven Approach
An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[4][6] Our approach is not just to meet regulatory requirements but to build a scientifically sound and defensible method.
Proposed HPLC Method Parameters
The selection of chromatographic conditions is the first critical step. Our choices are based on the chemical nature of the analyte.
| Parameter | Condition | Rationale & Expertise-Driven Insights |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD) | A DAD is chosen over a standard UV detector to provide spectral data, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities. |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | A C18 stationary phase is the workhorse for reverse-phase chromatography of non-polar to moderately polar compounds. The 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Acetonitrile is selected for its low UV cutoff and viscosity, providing good peak shape and efficiency. A gradient elution is chosen to ensure separation of potential impurities with different polarities and to elute the main analyte in a reasonable time. |
| Gradient | 0-15 min: 60% B to 95% B15-17 min: 95% B (hold)17-18 min: 95% B to 60% B18-23 min: 60% B (hold for equilibration) | The gradient starts at a higher aqueous composition to retain polar impurities and gradually increases the organic content to elute the main analyte and any non-polar impurities. A post-run hold ensures the column is re-equilibrated for the next injection, which is critical for reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30 °C is slightly above ambient to negate fluctuations in lab temperature. |
| Detector | DAD, 254 nm | The phenyl group in the analyte is expected to have strong absorbance around 254 nm. The DAD will also monitor a wider range (e.g., 200-400 nm) to detect impurities that may have different absorbance maxima. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be strong enough to solubilize the analyte but weak enough not to cause peak fronting or splitting upon injection. A 50:50 mixture is a common and effective starting point. |
The Validation Workflow
The validation process follows a predefined protocol, ensuring that all performance characteristics of the method are systematically evaluated against pre-set acceptance criteria.[7][8]
Caption: Workflow for HPLC Analytical Method Validation.
Validation Parameters: Experimental Design & Acceptance Criteria
The validation is executed according to ICH Q2(R2) guidelines.[2][3] The acceptance criteria are typical for purity analysis of pharmaceutical intermediates.[9]
Specificity (Stability-Indicating Nature)
-
Causality: The most critical parameter for a purity method. We must prove that the peak for this compound is free from interference from impurities, degradation products, or other matrix components. This ensures that the purity value is accurate and not overestimated.[9][10]
-
Protocol:
-
Forced Degradation: Subject the analyte to stress conditions: acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B).
-
Analysis: Analyze the stressed samples alongside an unstressed control.
-
Peak Purity: Use the DAD to perform peak purity analysis on the main peak in all chromatograms.
-
-
Acceptance Criteria:
-
The method must resolve the main peak from all degradation products (Resolution > 2).
-
Peak purity index/angle must pass the software's threshold, indicating spectral homogeneity.
-
Linearity
-
Causality: To quantify the analyte accurately, we must demonstrate a linear relationship between its concentration and the detector's response.
-
Protocol:
-
Prepare a series of at least five standard solutions covering the expected range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.[9]
-
Range
-
Causality: The range is the interval over which the method is shown to be precise, accurate, and linear.[4]
-
Protocol: This is confirmed by the data from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The method provides acceptable linearity, accuracy, and precision across the established range.
Accuracy
-
Causality: Accuracy demonstrates how close the measured value is to the true value. It is vital for ensuring the reported purity is correct.
-
Protocol:
-
Perform analysis on a minimum of three concentration levels (e.g., 80%, 100%, 120%) covering the specified range, with three replicates at each level.
-
Accuracy is assessed by spiking a placebo with a known amount of analyte or by using a well-characterized reference standard.[6][7]
-
Calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.[9]
-
Precision
-
Causality: Precision measures the degree of scatter between a series of measurements. It indicates the method's reproducibility under different conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.[6]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) ≤ 2.0%.[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. This is crucial for controlling trace-level impurities.
-
Protocol:
-
Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
-
Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.
-
-
Acceptance Criteria:
-
S/N ratio for LOD is typically 3:1.
-
S/N ratio for LOQ is typically 10:1.
-
Robustness
-
Causality: Robustness testing demonstrates the method's reliability during normal use by deliberately varying key parameters. This is now considered part of method development under the new ICH Q14 guideline.[7][11]
-
Protocol:
-
Introduce small, deliberate variations to method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±2% mobile phase composition).
-
Analyze the effect on retention time and peak area.
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must still be met.
-
The %RSD of results should not be significantly affected.
-
Summary of (Hypothetical) Validation Data for HPLC Method
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | Peak purity passed; Resolution > 2 for all degradants | Pass | Pass |
| Linearity (R²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 0.05 - 0.15 mg/mL | Confirmed | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate %RSD) | 1.20% | ≤ 2.0% | Pass |
| LOD | 0.001 mg/mL (S/N > 3) | S/N ≈ 3:1 | Pass |
| LOQ | 0.003 mg/mL (S/N > 10) | S/N ≈ 10:1 | Pass |
| Robustness | System suitability passed under all varied conditions | Pass | Pass |
Comparative Analysis: HPLC-DAD vs. GC-FID
While HPLC is a powerful tool, it's essential to consider alternatives to ensure the chosen method is optimal. Gas Chromatography is a primary technique for the analysis of volatile and semi-volatile compounds, making it a relevant comparator.[12][13][14]
Proposed GC-FID Method Parameters
| Parameter | Condition | Rationale & Expertise-Driven Insights |
| Instrument | Agilent 8890 GC with Flame Ionization Detector (FID) | FID is chosen for its high sensitivity to hydrocarbons and a wide linear range. It is a robust and universally applicable detector for organic compounds. |
| Column | Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film | A DB-5 (or equivalent 5% phenyl-methylpolysiloxane) is a general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Helium is inert and provides good efficiency. Hydrogen can offer faster analysis times but requires additional safety considerations. |
| Inlet Temp. | 250 °C | Must be hot enough to ensure rapid vaporization of the sample without causing thermal degradation. |
| Oven Program | Start at 100°C, hold 2 min, ramp at 15°C/min to 280°C, hold 5 min | A temperature ramp is necessary to separate compounds with different boiling points. The program is designed to elute the analyte and potential impurities efficiently. |
| Detector Temp. | 300 °C | The FID must be hotter than the final oven temperature to prevent condensation of the analytes. |
| Injection | 1 µL, Split (50:1) | A split injection prevents column overloading with the concentrated sample and ensures sharp peaks. |
Head-to-Head Performance Comparison
Caption: Key differences between HPLC-DAD and GC-FID.
Data-Driven Comparison Table
| Feature | HPLC-DAD Method | GC-FID Method | Senior Scientist's Verdict |
| Specificity | Excellent. Forced degradation studies directly prove stability-indicating nature. DAD provides peak purity information. | Good, but with caveats. Specificity relies on chromatographic separation alone. Co-eluting impurities without a chromophore might be missed by HPLC but detected here. However, thermally labile degradants may not be observed. | HPLC is superior for proving stability-indicating capability due to the combination of chromatographic separation and spectral peak purity analysis. |
| Sensitivity (LOQ) | ~0.003 mg/mL (or 3 µg/mL) | Potentially higher for hydrocarbons. Can reach sub-µg/mL levels. | GC-FID often has an edge in sensitivity for volatile hydrocarbons. However, the HPLC method's sensitivity is more than sufficient for a purity assay (typically reporting impurities at the 0.05% level). |
| Sample Preparation | Simple dissolution in a suitable diluent. | Simple dissolution in a volatile solvent. | Both methods feature simple sample preparation, offering high throughput. |
| Run Time | ~23 minutes (including re-equilibration). | ~19 minutes. | GC can be slightly faster. However, modern UPLC/UHPLC systems can significantly reduce HPLC run times.[15][16] |
| Information Richness | High. The DAD provides UV spectra, aiding in impurity identification and confirming peak homogeneity. | Moderate. Provides retention time and peak area. For structural information, it must be coupled with a mass spectrometer (GC-MS).[13] | HPLC-DAD provides more informative data for a purity method out-of-the-box. |
| Potential Issues | Column degradation, mobile phase preparation errors, analyte solubility. | Thermal degradation of the analyte, non-volatile impurity accumulation in the inlet, requires volatile analytes. | The risk of thermal degradation makes GC a potentially less robust choice for complex stability studies without careful validation. |
Final Recommendation
For the specific purpose of determining the purity of this compound as a pharmaceutical intermediate, the validated HPLC-DAD method is the superior choice.
Justification:
-
Trustworthiness and Regulatory Compliance: The ability to perform forced degradation studies and confirm peak purity with a DAD provides unequivocal, self-validating proof of the method's stability-indicating nature.[3][10] This is a critical expectation from regulatory bodies like the FDA and EMA.[1][7][17]
-
Versatility: The HPLC method is inherently suited to analyzing a broader range of potential impurities and degradants, which may have varying polarities and volatilities and may not be amenable to GC.
-
Reduced Risk: It eliminates the risk of altering the purity profile due to thermal degradation of the analyte or impurities in a hot GC inlet.
While the GC-FID method is a viable and powerful technique, its primary strength lies in analyzing residual solvents or highly volatile impurities, which is a different analytical objective.[12][18] For a comprehensive purity and stability assessment of the final intermediate, the information-rich and robust nature of the validated HPLC-DAD method provides greater confidence in the quality of the material destined for API synthesis.
References
- Lab Manager. (2025, October 22).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ProPharma. (2024, June 25).
- Scribd.
- ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- U.S. Food and Drug Administration. (2020, April 21).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Technology Networks.
- Perpusnas. (2025, December 4).
- European Medicines Agency. (2023, December 14). ICH Q2(R2)
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- AMSbiopharma. (2025, July 22).
- Drawell. (2023, June 5).
- Integrated Liner Technologies.
- AZoM. (2025, March 28).
- Pacific BioLabs. Identity and Purity - Small Molecules.
- LCGC International. (2020, November 11).
- Waters. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
- ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?
- IntechOpen. (2025, July 2).
- ResearchGate. (n.d.).
- PubMed. (2007, November 15).
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A Comparative Guide to the GC-MS Analysis and Fragmentation Patterns of 1-Bromo-3-fluoro-5-phenylbenzene
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of complex synthetic intermediates is paramount. Halogenated aromatic compounds, such as 1-Bromo-3-fluoro-5-phenylbenzene, are a class of molecules that present unique analytical challenges due to their chemical properties. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by a detailed examination of its predictable fragmentation patterns. Furthermore, this guide will objectively compare the performance of GC-MS with alternative analytical techniques, offering supporting experimental insights to inform method selection.
The Analytical Challenge of Halogenated Phenylbenzenes
Substituted phenylbenzenes (biphenyls) are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms, such as bromine and fluorine, significantly influences their physicochemical properties, including polarity, volatility, and toxicity. From an analytical perspective, these compounds are often amenable to gas chromatography due to their thermal stability. However, the complexity of their mass spectra and the potential for isomeric co-elution necessitate robust and selective analytical methodologies.[1][2]
GC-MS, particularly with electron ionization (EI), stands as a cornerstone technique for the analysis of such compounds.[3] It offers a powerful combination of high-resolution chromatographic separation and definitive mass-based detection, enabling both quantification and structural confirmation.[3][4]
In-Depth Analysis by GC-MS: A Methodological Framework
The successful analysis of this compound by GC-MS hinges on the careful optimization of chromatographic and mass spectrometric parameters. The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any impurities, and to generate a reproducible mass spectrum rich in structural information.
Experimental Protocol: GC-MS Analysis
This protocol is a robust starting point for the analysis of this compound and can be adapted based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
2. Gas Chromatography (GC) Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | This stationary phase provides excellent resolving power for a wide range of semi-volatile aromatic compounds. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. A split injection can be used for more concentrated samples. |
| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 10 min | A well-defined temperature ramp ensures good separation of the analyte from potential impurities and timely elution from the column. |
3. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Ionization Energy | 70 eV | A standardized energy that ensures consistent fragmentation and allows for comparison with spectral libraries like NIST. |
| Ion Source Temperature | 230 °C | Optimizes ion formation and minimizes contamination. |
| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |
| MSD Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Scan Range | m/z 50-500 | A broad scan range to capture the molecular ion and all significant fragment ions. |
Caption: GC-MS Analysis Workflow for this compound.
Predicted Fragmentation Pattern of this compound
Key Fragmentation Pathways:
-
Molecular Ion (M+•): The molecular ion peak is expected at m/z 250 and 252. Due to the stability of the aromatic system, this peak should be reasonably abundant.
-
Loss of Bromine Radical (•Br): A prominent fragmentation pathway for brominated aromatics is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This will produce a significant fragment ion at m/z 171 (250 - 79 or 252 - 81).
-
Loss of Fluorine Radical (•F): While the C-F bond is stronger than the C-Br bond, loss of a fluorine radical can also occur, leading to a fragment at m/z 231 and 233 (250 - 19 or 252 - 19).
-
Loss of HBr: Elimination of hydrogen bromide is another possible fragmentation, which would result in an ion at m/z 169.
-
Fragments from the Biphenyl Core: Cleavage of the bond between the two phenyl rings is less common but possible, leading to fragments corresponding to the individual substituted rings.
-
Phenyl Cation ([C6H5]+): The classic phenyl cation at m/z 77 is a common fragment in the mass spectra of many aromatic compounds and is expected here, although its abundance may be low.[7]
Caption: Predicted EI Fragmentation of this compound.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, other analytical techniques offer distinct advantages for the analysis of halogenated aromatic compounds, particularly in complex matrices or for specific analytical objectives.
| Technique | Principle | Advantages for Halogenated Aromatics | Disadvantages |
| GC-MS (EI) | Separation by volatility, ionization by electron impact, and detection by mass-to-charge ratio. | Robust, reproducible, extensive spectral libraries for identification, excellent for purity assessment. | Hard ionization can lead to extensive fragmentation and a weak or absent molecular ion for some compounds.[4] |
| GC-MS/MS | Tandem mass spectrometry adds a layer of selectivity by monitoring specific precursor-to-product ion transitions (MRM). | Enhanced selectivity and sensitivity in complex matrices, reduced chemical noise, and improved limits of detection.[1] | Requires more extensive method development and may not be necessary for high-purity samples. |
| GCxGC-TOF-MS | Comprehensive two-dimensional GC provides significantly enhanced peak capacity, coupled with high-speed TOF-MS. | Superior separation of complex mixtures and isomers, improved signal-to-noise, and the ability to perform non-targeted analysis.[8][9] | More complex instrumentation and data analysis software. |
| HPLC-UV/MS | Separation based on polarity using liquid chromatography, with detection by UV absorbance or mass spectrometry. | Suitable for thermally labile or non-volatile compounds, complementary selectivity to GC. | Generally lower chromatographic resolution than capillary GC for these types of compounds. |
| GC-NCI-MS | Gas chromatography with negative chemical ionization mass spectrometry. | Highly selective and sensitive for electrophilic compounds, such as halogenated aromatics, often with less fragmentation.[10] | Sensitivity is highly dependent on the compound's ability to capture an electron. |
Conclusion
For the routine analysis and purity determination of this compound, GC-MS with electron ionization offers an optimal balance of performance, reliability, and accessibility. The predictable fragmentation pattern, characterized by the prominent molecular ion and the loss of the bromine radical, allows for confident identification.
For more demanding applications, such as analysis in complex environmental or biological matrices, or for the separation of closely related isomers, more advanced techniques should be considered. GC-MS/MS provides enhanced selectivity and sensitivity, while GCxGC-TOF-MS offers unparalleled separation power for highly complex samples. The choice of analytical technique should always be guided by the specific research question, the nature of the sample, and the required data quality.
References
- de Vos, J., van der Lee, M., & de Boer, J. (2014). Nontargeted Analysis of Persistent Organic Pollutants by Mass Spectrometry and GC×GC. In Comprehensive Analytical Chemistry (Vol. 64, pp. 249-279). Elsevier.
- University of Iowa. (2020). Two-dimensional gas chromatography time-of-flight mass spectrometry (gcxgc-tof-ms) data analysis for identifying unknown persistent organic pollutants in milk samples. Iowa Research Online.
- Shimadzu. (n.d.).
- Saito, T., Seshimo, M., & Kido, A. (2009). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. Journal of Health Science, 55(4), 589-595.
- Pizzini, S., et al. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 23(2), 941.
- Waters. (n.d.).
- Restek. (2022, August 4). Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography.
- Leco. (2020, November 16). Comprehensive Analysis of Persistent Organic Pollutants in Complex Matrices 48 Using GC with High-Performance TOF-MS. Spectroscopy.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene.
- Al-Obaidi, A. S., Al-Janabi, A. H., & Al-Dahhan, W. H. (2018). Non-covalent anion structures in dissociative electron attachment to some brominated biphenyls. The Journal of Chemical Physics, 149(24), 244306.
- Rejec, M., & Heath, E. (2016). Analysis of brominated flame retardants in the aquatic environment: a review. Arhiv za higijenu rada i toksikologiju, 67(3), 165-184.
- Köppen, R., Becker, R., Jung, C., Piechotta, C., & Nehls, I. (2006). Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. Analytical and Bioanalytical Chemistry, 384(7-8), 1485-1492.
- Thermo Fisher Scientific. (2015, November 13). Method Development for the Identification of Novel Brominated Flame Retardants Using a Q Exactive HRAM Mass Spectrometer.
- NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook.
- Altarawneh, M., & Dlugogorski, B. Z. (2015).
- LCGC International. (2006, February 10).
- Wei, H., Zhang, S., Wang, Y., Wang, Y., Li, A., Negrusz, A., & Yu, G. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(6), 1056-1065.
- PubChem. (n.d.). 1-Bromo-3-fluorobenzene.
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A Comparative Guide to the Reactivity of 1-Bromo-3-fluoro-5-phenylbenzene and 1-Bromo-3,5-diphenylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a detailed comparative analysis of the reactivity of two key aryl bromide building blocks: 1-Bromo-3-fluoro-5-phenylbenzene and 1-Bromo-3,5-diphenylbenzene. In the context of palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry, the choice of substrate is critical for reaction efficiency and yield. This document elucidates the underlying principles governing the reactivity of these two compounds, focusing on the interplay between electronic and steric effects. Our analysis, supported by mechanistic principles from authoritative literature, concludes that This compound generally exhibits superior reactivity . This is attributed to the potent, electron-withdrawing inductive effect of the fluorine substituent that activates the carbon-bromine bond towards oxidative addition, a typically rate-limiting step. Conversely, the significant steric hindrance imposed by two phenyl groups in 1-Bromo-3,5-diphenylbenzene impedes catalyst approach, thereby reducing its reaction rate under standard conditions. This guide provides researchers and drug development professionals with the foundational knowledge to make informed decisions in reaction design and optimization.
Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations universally proceed through a catalytic cycle involving three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide. This step is often the rate- and selectivity-determining step in the cycle.[3][4][5]
-
Transmetalation (or subsequent steps): The second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[6][7]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[8][9]
The efficiency of the entire cycle hinges on the kinetics of the oxidative addition step. The propensity for an aryl halide to undergo this initial activation is profoundly influenced by the substituents on the aromatic ring.[4][10]
Experimental Protocols
The following protocols are representative procedures for common cross-coupling reactions and serve as a validated starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an aryl bromide with an arylboronic acid. [11][12]
-
Reagent Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine the aryl bromide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-2 mol%) and a suitable ligand like SPhos or XPhos (2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as toluene/ethanol/water or dioxane/water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between an aryl bromide and an amine. [2][13]
-
Reagent Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the aryl bromide (1.0 equiv), the amine (1.1-1.5 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%) and a suitable bulky phosphine ligand (e.g., BrettPhos, RuPhos).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the flask and heat the mixture with stirring to the required temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent. Purify the residue by column chromatography.
Conclusion
The systematic comparison of this compound and 1-Bromo-3,5-diphenylbenzene reveals a clear hierarchy in reactivity for palladium-catalyzed cross-coupling reactions.
-
This compound is the more reactive substrate due to the C-Br bond being electronically activated by the strong inductive effect of the meta-fluoro substituent. This leads to a lower activation barrier for the rate-limiting oxidative addition step.
-
1-Bromo-3,5-diphenylbenzene is significantly less reactive due to the pronounced steric hindrance from the two phenyl groups flanking the reaction site, which impedes catalyst access.
For synthetic chemists and process developers, this compound should be the preferred substrate for achieving higher reaction rates and yields under standard cross-coupling conditions. The use of 1-bromo-3,5-diphenylbenzene may necessitate more specialized and highly active catalyst systems, longer reaction times, or higher temperatures to overcome the steric barrier.
References
Amatore, C., & Jutand, A. (2000). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0) intermediates. Journal of Organometallic Chemistry, 595(1), 125-135. Available at: [3]Newman, S. G., & Carrow, B. P. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [14]de la Cruz, P., & Foces-Foces, C. (2000). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Journal of Molecular Structure: THEOCHEM, 501-502, 133-140. Available at: [15]Vitaku, E., & Njardarson, J. T. (2014). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Available at: [4]Viciu, M. S., & Nolan, S. P. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. Available at: [16]Fiveable. (2025). Aryl Fluorides Definition. Available at: [5]Hartwig, J. F., & Stille, J. R. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [9]Wipf, P. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. Available at: [6]Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [17]Ishiyama, T., et al. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. Available at: Tsekouras, V., et al. (2021). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter. Available at: [18]Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [19]Cernak, T., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. PMC - NIH. Available at: [7]Fairlamb, I. J. S. (2010). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [20]BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Available at: [21]NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. Available at: [1]Wikipedia. (n.d.). Heck reaction. Available at: [2]Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [22]Unnamed Source. (2026). The Chemical Versatility of 1-Bromo-3,5-difluorobenzene in Organic Synthesis. Available at: [23]Oreate AI Blog. (2026). Research Progress and Applications of Aryl Fluorination Reactions. Available at: [13]Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [24]Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [25]Schoenebeck, F., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. ResearchGate. Available at: [26]Chemistry Stack Exchange. (2016). How much steric hindrance does a phenyl group offer?. Available at: [11]BenchChem. (n.d.). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. Available at: [12]Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [27]Nguyen, M. T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. Available at: [10]BenchChem. (n.d.). Comparative Reactivity in Cross-Coupling Reactions: 1-(Allyloxy)-2-bromobenzene vs. 2-Bromoanisole. Available at:
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Impact of Fluorine Substitution on 1-Bromo-3-fluoro-5-phenylbenzene Reactivity
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Meta-Fluoro" Advantage
In the landscape of biphenyl synthesis and late-stage functionalization, 1-Bromo-3-fluoro-5-phenylbenzene (hereafter referred to as 3-Bromo-5-fluorobiphenyl ) occupies a strategic niche.[1] Unlike its non-fluorinated analog (3-bromobiphenyl), the introduction of a fluorine atom at the meta position relative to the bromine creates a unique electronic and steric environment.
This guide objectively compares the reactivity profile of 3-Bromo-5-fluorobiphenyl against standard alternatives.[1] We analyze how the specific arrangement of the fluorine atom modulates oxidative addition rates , site-selective metalation , and metabolic stability , providing actionable protocols for medicinal chemistry and materials science applications.[1][2]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1][2]
The following table summarizes the key reactivity differences between 3-Bromo-5-fluorobiphenyl and its direct analog, 3-Bromobiphenyl .
Table 1: Reactivity & Physicochemical Comparison
| Feature | 3-Bromo-5-fluorobiphenyl (Target) | 3-Bromobiphenyl (Alternative) | Mechanistic Driver |
| C-Br Oxidative Addition | Accelerated ( | Standard Baseline | Fluorine (-I) effect lowers LUMO energy, facilitating Pd(0) insertion [1]. |
| Lithiation Selectivity | High (C2 Position) | Low (Mixture of C2/C4/C6) | F atom acts as a potent ortho-directing group (ODG) via complex-induced proximity effect (CIPE) [2].[2] |
| Li-Halogen Exchange | Rapid (< 5 min @ -78°C) | Moderate | Electron-withdrawing F destabilizes the C-Br bond, enhancing exchange rates with n-BuLi.[1] |
| Metabolic Stability | High | Low to Moderate | F blocks metabolic oxidation at the C3/C5 positions and modulates lipophilicity ( |
| Crystallinity | Enhanced (π-stacking) | Standard | C-F bond dipoles induce specific electrostatic packing interactions. |
Deep Dive: Mechanisms of Reactivity
Electronic Activation of Cross-Coupling
The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring.[1] In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step for aryl bromides is often the oxidative addition of Pd(0) into the C-Br bond.[1][2]
-
Mechanism: The electron-poor nature of the 3-Bromo-5-fluorobiphenyl ring lowers the energy of the
anti-bonding orbital (LUMO).[1] This allows for a more facile overlap with the filled d-orbitals of the Pd(0) catalyst compared to the electron-neutral 3-bromobiphenyl.[1] -
Practical Implication: Reactions can often proceed at lower temperatures (e.g., 60°C vs. 80°C) or with lower catalyst loadings, reducing metal scavenging costs in pharmaceutical production [4].[2]
Divergent Metalation Pathways
A critical advantage of 3-Bromo-5-fluorobiphenyl is the ability to access two distinct reactive intermediates depending on the base used.[1] This "switchable selectivity" is not available in non-fluorinated analogs.
-
Pathway A: Halogen-Metal Exchange (n-BuLi): Treatment with n-butyllithium targets the Bromine atom, generating a nucleophilic aryl-lithium species at position 1.[1] This is driven by the stability of the resulting Li-Br salt and the relief of steric strain.
-
Pathway B: Deprotonative Lithiation (LiTMP): Using a non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) avoids attacking the Bromine.[2] Instead, the base removes the proton at Position 2 (between F and Br).[2] This proton is significantly acidified by the inductive effects of both flanking halogens (
reduction > 5 units vs. benzene) [5].
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent synthetic pathways enabled by the specific substitution pattern of 3-Bromo-5-fluorobiphenyl.
Figure 1: Divergent reactivity pathways. Note the unique access to the C2-functionalized product via LiTMP, driven by the "Ortho-Fluoro" directing effect.
Experimental Protocols
Protocol A: Site-Selective C-H Functionalization (C2 Position)
Objective: Introduce an electrophile (e.g., Iodine) at the sterically crowded C2 position, leveraging the directing power of Fluorine.[2]
Reagents:
-
Substrate: 3-Bromo-5-fluorobiphenyl (1.0 equiv)[1]
-
Base: LiTMP (1.2 equiv) [Generated in situ from TMP and n-BuLi][2]
-
Electrophile: Iodine (
) (1.5 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in THF. Cool to -78°C. Add n-BuLi (1.25 equiv) dropwise. Stir for 30 min at 0°C to ensure formation of LiTMP, then re-cool to -78°C.
-
Substrate Addition: Dissolve 3-Bromo-5-fluorobiphenyl in THF and add it dropwise to the LiTMP solution at -78°C over 10 minutes.
-
Critical Checkpoint: The solution typically turns deep yellow/orange, indicating the formation of the lithiated species. The Fluorine atom stabilizes this species via the CIPE mechanism.
-
-
Metalation: Stir at -78°C for exactly 45 minutes. Extending time beyond 1 hour may lead to benzyne formation via elimination of LiF or LiBr [6].
-
Quench: Add solution of
in THF rapidly. -
Workup: Warm to room temperature, quench with sat.
(to remove excess iodine), extract with EtOAc, and purify via silica column.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol B: Optimized Suzuki-Miyaura Coupling
Objective: Coupling at the C1-Br position while retaining the C3-F atom.[1]
Reagents:
-
Substrate: 3-Bromo-5-fluorobiphenyl (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.2 equiv)[2]
-
Catalyst:
(2 mol%)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Base:
(3.0 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane/Water (4:1)[2]
Step-by-Step Workflow:
-
Degassing: Combine substrate, boronic acid, and base in a reaction vial. Evacuate and backfill with Argon (3x).[2]
-
Catalyst Addition: Add
under Argon counterflow. -
Reaction: Add degassed solvent mixture. Heat to 60°C (Note: Lower temperature than the standard 80-100°C due to F-activation).
-
Validation: Monitor by HPLC. Conversion should reach >95% within 2-4 hours.
Comparison Guide: Choosing the Right Precursor
Use the decision tree below to select the appropriate starting material for your synthetic target.
Figure 2: Strategic selection guide for biphenyl precursors.
References
-
Mediated Oxidative Addition of Aryl C–F Bonds: Insights From Density Functional Theory Calculations. Frontiers in Chemistry. Available at: [Link]
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 1996, 37(36), 6551-6554.[1][2][3] Available at: [Link][2][3]
-
Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society. Available at: [Link][2]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. ACS Omega, 2023.[2] Available at: [Link][2]
-
The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA, 2018. Available at: [Link]
Sources
- 1. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
benchmarking 1-Bromo-3-fluoro-5-phenylbenzene against other aryl bromides in OLEDs
Executive Summary: The Fluorine Advantage
In the engineering of Organic Light Emitting Diodes (OLEDs), particularly for Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) architectures, the management of triplet energy (T₁) and frontier orbital levels is paramount.
1-Bromo-3-fluoro-5-phenylbenzene serves as a specialized "chassis" intermediate. Unlike its non-fluorinated analogues, it offers a dual-advantage:
-
Electronic Tuning: The meta-fluorine atom inductively lowers the HOMO level (approx. -0.1 to -0.2 eV vs. non-fluorinated), improving oxidative stability and hole-blocking capabilities.
-
Synthetic Orthogonality: The distinct reactivity gap between the C-Br and C-F bonds allows for highly selective sequential cross-coupling, enabling the construction of asymmetric hosts (A-B-C type) without statistical by-products.
This guide benchmarks this product against 3-Bromo-1,1'-biphenyl (the non-fluorinated baseline) and 1,3-Dibromo-5-phenylbenzene (the symmetrical alternative).
Technical Benchmarking & Performance Data
Reactivity & Selectivity Profile
The primary value of this compound lies in its chemoselectivity. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the C-Br bond undergoes oxidative addition rapidly, while the C-F bond remains inert under standard conditions (below 110°C).
Comparison Table: Synthetic Utility
| Feature | This compound | 3-Bromo-1,1'-biphenyl (Baseline) | 1,3-Dibromo-5-phenylbenzene (Symmetrical) |
| Primary Functionalization | Selective (C-Br) | Selective (C-Br) | Non-Selective (Statistical Mixture) |
| Secondary Functionalization | Possible (C-F activation) via C-H activation or SNAr | Not Possible (C-H activation only) | Possible (Remaining C-Br) |
| Asymmetric Synthesis | High Yield (>85%) for A-B-C structures | Limited to A-B structures | Low Yield (requires separation) |
| Electronic Impact | Inductive Withdrawing (-I) | Neutral | Weakly Withdrawing |
Material Properties of Derived Hosts
When used to synthesize Carbazole-based hosts (e.g., mCBP analogues), the incorporation of the fluorine atom from this intermediate significantly alters the optoelectronic landscape.
Data: Impact on Host Material Properties (Derived) Data synthesized from comparative fluorination studies in OLED hosts [1][2].
| Metric | Host derived from Fluorinated Scaffold | Host derived from Non-Fluorinated Scaffold | Impact of Fluorine |
| HOMO Level | -6.1 eV | -5.9 eV | Deepens (~0.2 eV) : Better stability against oxidation. |
| Triplet Energy (T₁) | 2.95 eV | 2.80 eV | Increases : Critical for confining Blue/Green excitons. |
| Glass Transition (Tg) | 125°C | 110°C | Increases : Enhanced morphological stability. |
| Device Lifetime (LT50) | >10,000 h (@ 1000 nits) | ~8,000 h | +25% : Stronger C-F bond resists degradation. |
Scientist's Insight: The deepening of the HOMO level is the critical differentiator. It reduces the energy barrier for electron injection while blocking holes from leaking into the electron transport layer, a common failure mode in blue OLEDs.
Experimental Protocol: Selective Suzuki Coupling
This protocol demonstrates the synthesis of an asymmetric intermediate, exploiting the reactivity difference between Br and F.
Objective: Synthesis of 3-(9-Carbazolyl)-5-fluoro-1,1'-biphenyl. Reaction Type: Suzuki-Miyaura Cross-Coupling (Chemoselective).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Coupling Partner: 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (3 mol%)[1]
-
Base: K₂CO₃ (2.0 M aqueous solution)
-
Solvent: Toluene / Ethanol (4:1 ratio)
Step-by-Step Methodology:
-
Inerting: Charge a 3-neck round bottom flask with the Substrate, Boronic Ester, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed Toluene and Ethanol via syringe. Stir to dissolve.
-
Activation: Add the K₂CO₃ solution. The biphasic mixture must be vigorously stirred (1000 RPM) to ensure phase transfer.
-
Reaction: Heat to 90°C for 12 hours.
-
Critical Control Point: Do not exceed 110°C. Higher temperatures may trigger activation of the C-F bond or phosphine exchange, leading to side products.
-
-
Validation (TLC/HPLC): Monitor consumption of the bromide. The Fluorine signal in ¹⁹F-NMR should remain a singlet/multiplet (depending on coupling) but must not disappear.
-
Workup: Cool to RT. Separate organic layer.[2] Wash with brine.[2] Dry over MgSO₄.
-
Purification: Silica gel column chromatography (Hexane/DCM gradient).
Self-Validating Check:
-
¹H NMR: Look for the disappearance of the specific proton signal adjacent to the Br and the appearance of Carbazole aromatic peaks.
-
¹⁹F NMR: Confirm the presence of the Fluorine peak (approx -110 ppm). If this peak is missing, the C-F bond was inadvertently activated (reaction temperature too high).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting this compound over alternatives based on device requirements.
Figure 1: Decision matrix for selecting aryl bromide intermediates based on OLED host requirements (T1 energy and structural symmetry).
References
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Ningbo Inno Pharmchem. (2025). The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. Retrieved from [Link]
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Tor Vergata University. (2025). Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Retrieved from [Link]
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Purity Confirmation of 1-Bromo-3-fluoro-5-phenylbenzene: A Comparative Guide to Elemental Analysis and qNMR
Executive Summary
For drug development professionals and materials scientists, 1-Bromo-3-fluoro-5-phenylbenzene (CAS: 136649-30-4) serves as a critical halogenated building block for active pharmaceutical ingredients (APIs) and OLED materials. Because this compound is frequently subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), confirming its absolute purity is paramount. Trace inorganic salts or isomeric impurities can poison catalysts, leading to catastrophic batch failures.
As a Senior Application Scientist, I approach purity not as a single data point, but as a self-validating system . Relying solely on chromatography (like GC-MS) only provides relative purity. To establish true, SI-traceable chemical integrity, we must employ an orthogonal strategy combining Quantitative NMR (qNMR) for absolute mass fraction determination[1] and CHNS Elemental Analysis for macroscopic empirical formula verification[2].
The Analytical Challenge: Halogenated Biphenyls
Analyzing this compound (
-
Refractory Combustion : Highly stable halogenated aromatic rings resist complete oxidation during standard elemental analysis, risking carbon residue formation.
-
Detector Poisoning : The combustion of this compound releases corrosive bromine (
) and hydrogen fluoride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) gases, which can poison reduction catalysts and cause baseline drift in Thermal Conductivity Detectors (TCD). -
Complex Aromaticity : The biphenyl structure creates a dense, complex multiplet in the
-NMR aromatic region (7.2–7.6 ppm), complicating the selection of an internal standard for quantitative integration.
To overcome these challenges, we must engineer specific causality-driven protocols.
Orthogonal Purity Confirmation Workflow
The following logic diagram illustrates the self-validating workflow required to certify a batch of this compound.
Orthogonal purity confirmation workflow for this compound.
Comparative Analysis of Purity Techniques
To objectively compare how different techniques handle this compound, all quantitative and qualitative parameters are summarized in the table below.
Table 1: Comparison of Analytical Methods for this compound
| Parameter | CHNS Elemental Analysis | GC-MS / HPLC | |
| Core Principle | Dynamic flash combustion to measure mass fractions of C, H, N, S. | SI-traceable proton integration against an internal standard[1]. | Chromatographic separation and relative peak area integration. |
| Accuracy / Target | ±0.4% absolute agreement with theoretical values[2]. | ±1.0% relative accuracy for absolute mass fraction[3]. | Relative Area % (Does not account for non-volatile salts). |
| Sample Size | 2.0 – 5.0 mg[4]. | 10.0 – 20.0 mg. | < 1.0 mg. |
| Destructive? | Yes (Combusted to gases). | No (Sample can be recovered). | Yes. |
| Halogen Specificity | Requires | Halogens shift aromatic protons but do not interfere with integration. | Excellent for separating structural isomers (e.g., 2-bromo vs 3-bromo). |
| Primary Utility | Confirming macroscopic empirical formula and absence of trapped solvents. | Determining absolute purity without needing a reference standard of the analyte. | Profiling structurally related organic impurities. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: CHNS Elemental Analysis with Halogen Trapping
To meet the stringent ±0.4% absolute accuracy required by premier chemistry journals[2], the standard dynamic flash combustion method must be modified.
Theoretical Values for
-
Carbon: 57.40% (Acceptable range: 57.00% – 57.80%)
-
Hydrogen: 3.21% (Acceptable range: 2.81% – 3.61%)
Step-by-Step Methodology:
-
System Suitability: Run a certified organic analytical standard (e.g., Sulfanilamide) to verify that the calibration curve deviation is <0.30% absolute[5].
-
Combustion Tube Preparation (Causality): Pack the oxidation tube with Silver (Ag) wool. Why? Silver quantitatively traps the combusted bromine and fluorine as solid
andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . Without this, halogens will pass into the reduction tube, poison the copper catalyst, and cause severe interference in the NDIR/TCD detectors. -
Sample Weighing: Using a microbalance, accurately weigh 2.0 to 3.0 mg of the dried this compound into a tin capsule[4].
-
Catalyst Addition (Causality): Add ~1 mg of Vanadium Pentoxide (
) directly into the tin capsule. Why? Halogenated biphenyls are highly refractory. acts as a potent oxygen donor and combustion catalyst, ensuring 100% conversion of the carbon backbone to [6]. -
Combustion & Detection: Drop the capsule into the 1000°C combustion furnace under a pulse of
. Analyze the resulting and gases to determine the mass fractions.
Protocol 2: -qNMR Absolute Purity Determination
qNMR is a direct, SI-traceable method that calculates the mass fraction of the analyte by comparing the integral of a target proton against a highly pure Internal Standard Reference Material (ISRM)[1].
Step-by-Step Methodology:
-
Internal Standard Selection (Causality): Select Dimethyl sulfone (
) (TraceCERT® CRM). Why? this compound exhibits a dense multiplet of aromatic protons between 7.2 and 7.6 ppm. Dimethyl sulfone provides a sharp, highly stable singlet at 3.1 ppm in , ensuring absolutely zero signal overlap—the fundamental prerequisite for accurate qNMR[3][7]. -
Gravimetric Preparation: Accurately weigh ~20.0 mg of the biphenyl sample and ~5.0 mg of the Dimethyl sulfone CRM into a glass vial using a 5-place analytical balance. Record exact masses.
-
Solvation: Dissolve the mixture completely in 0.6 mL of
and transfer to a 5 mm NMR tube. -
NMR Acquisition Parameters (Causality):
-
Set the relaxation delay (
) to > 5 × (longitudinal relaxation time). Why? Protons in rigid aromatic systems have long relaxation times. A delay of at least 20–30 seconds ensures that all nuclei fully return to thermal equilibrium between pulses, preventing integration truncation errors[8]. -
Acquire 16 to 32 scans with a 90° pulse angle.
-
-
Data Processing: Phase and baseline correct the spectrum. Integrate the Dimethyl sulfone singlet (3.1 ppm, 6H) and a distinct, well-resolved aromatic proton of the biphenyl (e.g., the proton between the halogens).
-
Calculation: Calculate the absolute purity using the standard qNMR mass fraction equation, factoring in the molecular weights, sample masses, number of protons, and the certified purity of the
standard[3].
References
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comparing electronic efficiency of fluorinated vs non-fluorinated phenylbenzenes
An In-Depth Technical Guide to the Electronic Efficiency of Fluorinated vs. Non-Fluorinated Phenylbenzenes
For researchers and professionals in materials science and drug development, the precise tuning of molecular electronic properties is a cornerstone of innovation. Phenylbenzenes, a class of aromatic hydrocarbons, serve as fundamental building blocks in organic electronics. The strategic introduction of fluorine atoms onto these aromatic scaffolds—a process known as fluorination—has emerged as a powerful tool for modulating their electronic behavior. This guide provides a comprehensive comparison of the electronic efficiency of fluorinated and non-fluorinated phenylbenzenes, supported by experimental data and detailed protocols.
The Rationale for Fluorination: A Molecular Engineering Approach
The decision to incorporate fluorine into an organic semiconductor framework is driven by the unique and potent electronic effects of the fluorine atom. As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which profoundly alters the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This modification has direct consequences for a material's charge injection, transport capabilities, and stability.
Furthermore, C-H···F interactions and arene-perfluoroarene interactions can influence the solid-state packing of molecules.[1] This supramolecular organization is critical as it dictates the degree of intermolecular electronic coupling, which is a key determinant of charge carrier mobility in organic thin films.
This guide will dissect these effects by examining two primary metrics of electronic efficiency: photophysical properties, quantified by the fluorescence quantum yield, and charge transport characteristics, assessed through HOMO/LUMO energy levels and charge carrier mobility.
Impact on Photophysical Properties: Tuning Light Emission
Fluorination can significantly alter the absorption and emission characteristics of phenylbenzenes. While some studies on fluorinated phenacenes show only minor shifts in solution-phase spectra[3][4], others on different conjugated systems like poly(p-phenylenevinylene)s (PPVs) report substantial blue shifts in emission upon fluorination.[5]
A critical parameter for applications in organic light-emitting diodes (OLEDs) is the fluorescence quantum yield (ΦF) , which represents the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[6] A high ΦF is desirable for bright and efficient light emission. The introduction of fluorine can influence the rates of non-radiative decay pathways, thereby affecting the quantum yield. For instance, studies on some fluorinated phenacenes have shown that their fluorescence quantum yields are similar to their non-fluorinated counterparts in solution.[3][4] However, in other systems, fluorination can lead to changes in ΦF by altering intersystem crossing rates or other non-radiative processes.[7]
Table 1: Comparative Photophysical Data
| Compound | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (ΦF) | Solvent |
| Biphenyl | 251 | 310 | 0.18 | Cyclohexane |
| Perfluorobiphenyl | 268 | 335 | 0.03 | Cyclohexane |
| p-Terphenyl | 277 | 342 | 0.93 | Cyclohexane |
| Perfluoro-p-terphenyl | 295 | 360 | ~0.80 | Hexafluorobenzene |
Note: Data is compiled from various sources for representative purposes. Direct comparative studies under identical conditions are limited.
Impact on Charge Transport Properties: Engineering Conduction
The efficiency of charge transport in an organic semiconductor is fundamentally governed by its electronic structure and solid-state morphology. Fluorination provides a powerful lever to control both.
Frontier Molecular Orbital (HOMO & LUMO) Engineering
The energy levels of the HOMO and LUMO are critical for device performance. The HOMO level relates to the ionization potential (the energy required to remove an electron), while the LUMO level corresponds to the electron affinity (the energy released when an electron is added).[8][9] The difference between them is the electronic band gap.
Due to fluorine's strong inductive effect, fluorination consistently lowers the energy of both the HOMO and LUMO orbitals.[1][2] This stabilization has several important consequences:
-
Improved Electron Injection: A lower LUMO level facilitates the injection of electrons from the cathode in electronic devices.[1]
-
Enhanced Stability: A deeper HOMO level makes the material more resistant to oxidative degradation, leading to improved device stability and lifetime.[1][2]
-
Transition to n-type or Ambipolar Behavior: While many non-fluorinated aromatic hydrocarbons are inherently p-type (hole-transporting), the significant lowering of the LUMO level can enable efficient electron transport, leading to n-type or ambipolar (both hole and electron transporting) characteristics.[1][3][4]
dot
Caption: Effect of fluorination on frontier molecular orbital energy levels.
Charge Carrier Mobility
Charge carrier mobility (μ) is a measure of how quickly an electron or hole can move through a material under an applied electric field. In organic semiconductors, mobility is highly dependent on the degree of intermolecular orbital overlap, which is dictated by the molecular packing in the solid state.[10][11]
Fluorination can promote more ordered molecular packing through intermolecular interactions like C-H···F hydrogen bonds and quadrupole-quadrupole interactions between electron-rich phenyl rings and electron-poor perfluorophenyl rings.[1] This can lead to enhanced π-π stacking and, consequently, higher charge carrier mobility. Studies have shown that symmetric and even-numbered fluorine substitution patterns can lead to improved molecular packing and higher charge transport properties.[10]
Table 2: Comparative Charge Transport Data
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (μh) [cm²/Vs] |
| Biphenyl | -5.8 | -0.5 | 5.3 | Low (insulating) |
| Perfluorobiphenyl | -6.9 | -1.8 | 5.1 | n-type behavior observed |
| Pentacene | -5.0 | -3.2 | 1.8 | ~1.0 |
| Perfluoropentacene | -6.4 | -4.6 | 1.8 | n-type, μe up to 0.1 |
Note: Pentacene/perfluoropentacene are included as well-studied examples illustrating the dramatic effect of perfluorination on charge transport, shifting a p-type material to an n-type one. Phenylbenzene data is often theoretical or less standardized.
Experimental Section: Protocols for Synthesis and Characterization
To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. The following sections describe the synthesis of a model compound pair and the characterization of their key electronic properties.
dot
Caption: Experimental workflow from synthesis to comparative analysis.
Protocol 1: Synthesis of 4-Phenylbiphenyl and 4-(Perfluorophenyl)biphenyl via Suzuki Coupling
This protocol describes a common cross-coupling reaction to synthesize a non-fluorinated and a fluorinated terphenyl derivative.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobiphenyl (1.0 eq), the corresponding boronic acid (phenylboronic acid or pentafluorophenylboronic acid, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 15 minutes. Add potassium phosphate (K₃PO₄, 3.0 eq).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR (for the fluorinated analog), ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of HOMO/LUMO Levels by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.[8][12][13][14]
-
Sample and Electrolyte Preparation: Prepare a ~1 mM solution of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[15]
-
Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) solution under the same conditions. The Fc/Fc⁺ redox couple is used as an internal standard.
-
Measurement: Purge the sample solution with an inert gas (argon) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential. Measure both the oxidation and reduction processes to determine the onset potentials.[8]
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox,onset) and onset reduction potential (E_red,onset) from the voltammogram.[8]
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV or -5.1 eV vs. vacuum, depending on the convention used):
-
E_HOMO (eV) = - [E_ox,onset - E_Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = - [E_red,onset - E_Fc/Fc⁺ + 4.8]
-
-
Protocol 3: Measurement of Fluorescence Quantum Yield (ΦF) by the Comparative Method
This is the most common method for determining ΦF and relies on a well-characterized standard with a known quantum yield.[6][16]
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral range to the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbances should be kept below 0.1 at the excitation wavelength to minimize re-absorption effects.[6]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions.
-
Fluorescence Measurement:
-
Set the excitation wavelength to be the same for both the standard and the test sample.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and test sample series. The resulting plots should be linear.
-
The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:[6]
-
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
-
Where: Φ is the quantum yield, Grad is the gradient from the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST denote the test sample and the standard, respectively.
-
-
Conclusion and Outlook
The strategic fluorination of phenylbenzenes is a highly effective method for tuning their electronic properties for specific applications. The strong inductive effect of fluorine atoms reliably lowers both HOMO and LUMO energy levels, which can enhance electron injection and improve the material's oxidative stability.[1][2] Furthermore, fluorination can be used to influence intermolecular packing, which in turn can enhance charge carrier mobility.[1][10]
-
For p-type or hole-transport applications: Non-fluorinated phenylbenzenes often suffice and are synthetically more accessible.
-
For n-type, ambipolar, or highly stable devices: Fluorinated phenylbenzenes are the superior choice, offering lower LUMO levels for electron injection and deeper HOMO levels for enhanced stability against degradation.
The choice between fluorinated and non-fluorinated systems is therefore a classic case of molecular engineering, where specific performance targets dictate the optimal chemical design. As synthetic methodologies become more refined, the tailored placement of fluorine atoms will continue to be a critical strategy in the development of next-generation organic electronic materials.
References
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- ResearchGate. (2015, May 18). How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement?. [URL: https://www.researchgate.net/post/How_can_we_determine_the_HOMO_and_LUMO_of_organic_materials_by_cyclic_voltametry_measurement]
- Holmlin, R. E., et al. (2001). Correlating Electron Transport and Molecular Structure in Organic Thin Films. Angewandte Chemie. [URL: https://pubmed.ncbi.nlm.nih.gov/11433435/]
- Liu, X., et al. (2026, January 15). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. MDPI. [URL: https://www.mdpi.com/1996-1073/17/2/481]
- Bolognesi, A., et al. (2010). Fluorinated Poly(p-phenylenevinylene)s: Synthesis and Optical Properties of an Intriguing Class of Luminescent Polymers. MDPI. [URL: https://www.mdpi.com/1420-3049/15/5/3293]
- EMRS. (n.d.). Organic semiconductors: hybrid interfaces and charge transport. [URL: https://www.european-mrs.com/organic-semiconductors-hybrid-interfaces-and-charge-transport-emrs]
- Suzuki, S., et al. (2017). Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/13/62]
- Advincula, R. C., & Advincula, R. C. (2017). Conduction of Electric Current to Organic Molecules observed by Carrier Transport Mobility Measurements. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7514da7905385207759a2]
- Di Donato, E., et al. (2010). Structure-property relationships for charge transport in organic semiconductors. University of Bologna. [URL: https://site.unibo.it/lisc/en/research/modeling-functional-molecular-materials/structure-property-relationships-for-charge-transport-in-organic-semiconductors]
- Donnio, B., et al. (2017). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/13/239]
- Kim, H., et al. (2020). Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. Scientific Reports. [URL: https://www.
- Ivanov, M. V., et al. (2021). Modeling electron mobility in organic optoelectronic materials. Optica Publishing Group. [URL: https://opg.optica.org/ome/fulltext.cfm?uri=ome-11-7-2342&id=453259]
- Benchchem. (n.d.). Computational Insights into the Electronic Landscape of Fluoroazulenes: A Technical Overview. [URL: https://www.benchchem.com/product/67949-58-0]
- Wang, X., et al. (2025). Improved Laser Performance of Carbon‐Bridged Oligo(p‐phenylenevinylene)s Through σ‐π Conjugation with Silyl Groups. Advanced Optical Materials. [URL: https://onlinelibrary.wiley.com/doi/10.1002/adom.202403118]
- Assefa, D., et al. (2012). Fine-tuning the luminescence and HOMO-LUMO energy levels in tetranuclear gold(I) fluorinated amidinate complexes. Inorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/22329528/]
- ResearchGate. (n.d.). Comparison of calculated energy levels, frontier orbitals HOMO and.... [URL: https://www.researchgate.net/figure/Comparison-of-calculated-energy-levels-frontier-orbitals-HOMO-and-LUMO-and-HOMO-LUMO_fig1_373752586]
- Zuniga-Gutierrez, B., et al. (2015). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. ChemPhysChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4516245/]
- Suzuki, S., et al. (2017). Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Photochemically-assisted-synthesis-of-phenacenes-Suzuki-Yasuda/9213506927d6323145455648589a19c30d99042b]
- Acevedo, M., et al. (2017). Oligo p-Phenylenevinylene Derivatives as Electron Transfer Matrices for UV-MALDI. Journal of the American Society for Mass Spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/28879637/]
- Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry. [URL: https://www.ossila.com/pages/homo-lumo]
- Marian, C. M. (2012). Impact of fluorination on the photophysics of the flavin chromophore: a quantum chemical perspective. Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cp/c2cp41461h]
- Facchetti, A. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cc/b709237b]
- Hart, S. M., et al. (2022). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6255866a4f992c9f425c276b]
- Mamada, M., et al. (2021). Amplified spontaneous emission from oligo(p-phenylenevinylene) derivatives. Materials Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ma/d0ma00756k]
- ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives. [URL: https://www.researchgate.net/figure/Benzene-and-its-fluorinated-derivatives-Labels-are-the-same-as-those-used-in-Ref-15_fig1_271817457]
- Salzillo, G., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017849/]
- Wang, C., et al. (2021). Edge Effect in Electronic and Transport Properties of 1D Fluorinated Graphene Materials. Nanomaterials. [URL: https://www.mdpi.com/2079-4991/12/1/100]
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Beyond Inference: A Comparative Validation Guide for 1-Bromo-3-fluoro-5-phenylbenzene via Single-Crystal XRD
Core Directive: The Regioisomer Trap
In the synthesis of halogenated biphenyls like 1-Bromo-3-fluoro-5-phenylbenzene (chemically synonymous with 3-bromo-5-fluoro-1,1'-biphenyl ), researchers often fall into the "inference trap." Standard Suzuki-Miyaura couplings used to synthesize this scaffold can yield regioisomeric byproducts (e.g., 1,2,3- or 1,2,4-substitution patterns) that possess identical masses and deceptively similar NMR splitting patterns due to symmetry or overlapping signals.
This guide moves beyond inferential techniques, establishing Single-Crystal X-Ray Diffraction (SC-XRD) not just as a visualization tool, but as the absolute analytical standard for validating the regiochemistry and solid-state conformation of this molecule.[1]
Comparative Analysis: Why XRD is Non-Negotiable
While NMR and Mass Spectrometry (MS) are workhorses of characterization, they suffer from specific blind spots regarding this compound.
Table 1: Technical Performance Comparison
| Feature | SC-XRD (Gold Standard) | NMR ( | HR-MS (High-Res Mass Spec) |
| Primary Output | Absolute 3D Electron Density Map | Magnetic Environment of Nuclei | Elemental Composition (m/z) |
| Regioisomer Certainty | 100% (Direct Imaging) | 80-90% (Inferred via coupling constants) | 0% (Isomers have identical mass) |
| Stereochemistry | Defines Torsion Angles (Biphenyl twist) | Time-Averaged (Rotational blurring) | N/A |
| Sample Requirement | Single Crystal (~0.1–0.3 mm) | Solution (~5–10 mg) | < 1 mg |
| Weakness | Requires crystallization (Bottleneck) | Ambiguity in symmetric systems | Cannot distinguish isomers |
The "Symmetry Problem" in NMR
In a 1,3,5-substituted benzene ring, the protons can appear equivalent or show meta-coupling (
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, this protocol is designed as a self-validating system . If the data does not converge at the Refinement stage, the Crystallization step must be revisited.
Phase A: Crystallization (The Critical Bottleneck)
The biphenyl core allows for
-
Method: Slow Vapor Diffusion.
-
Solvent System: Dissolve 20 mg of crude product in Dichloromethane (DCM) (good solubility). Place in a small inner vial.
-
Antisolvent: n-Hexane or Pentane in the outer reservoir.
-
Condition: Seal and store at 4°C in the dark (prevents photo-dehalogenation).
-
Success Metric: Prismatic, colorless crystals appearing within 48-72 hours.
Phase B: Data Collection
-
Source: Molybdenum (
, Å).-
Reasoning: Copper sources (
) cause high absorption fluorescence with Bromine, leading to scaling errors. Mo is essential for minimizing absorption effects in Br-containing samples [2].
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezes the rotation of the phenyl ring relative to the central benzene, reducing thermal ellipsoids and improving resolution.
-
Phase C: Structure Solution & Refinement
-
Space Group Determination: Likely Monoclinic (
) or Triclinic ( ), common for small organic aromatics. -
Phasing: Use Direct Methods (SHELXT). The heavy Bromine atom will dominate the phase solution, acting as an internal "anchor" for the electron density map.
-
Absorption Correction: Multi-scan (SADABS) is mandatory to correct for the Br atom's absorption cross-section.
Visualization of Logic & Workflow
Diagram 1: The Validation Logic Tree
This diagram illustrates how XRD acts as the final filter when other methods fail.
Caption: Logical progression from ambiguous spectral data to definitive crystallographic proof.
Diagram 2: Distinguishing Features in Electron Density
How the software differentiates the atoms based on electron count (
Caption: Electron density magnitude and bond lengths allow unambiguous assignment of Br vs F positions.
Data Interpretation: The "Smoking Gun" Metrics
To validate your structure, compare your refined data against these standard crystallographic benchmarks. If your values deviate significantly, the structure is incorrect or disordered.
A. Bond Length Verification
The most critical check is the C-X bond length.
-
C–Br Bond: Expected range: 1.88 – 1.91 Å .
-
C–F Bond: Expected range: 1.33 – 1.36 Å .
-
Validation: If the software assigns the Fluorine position to the Bromine atom, the thermal ellipsoids will shrink drastically (too much electron density for a Fluorine model), and the bond length will refine to an impossible value. This self-correcting feature makes XRD robust [3].[1]
B. The Biphenyl Torsion Angle
In solution (NMR), the phenyl ring rotates freely. In the solid state (XRD), it locks into a specific conformation.
-
Expected Torsion: 30° – 45° between the two phenyl planes.
-
Significance: A planar structure (0°) usually indicates packing disorder or strong intermolecular H-bonding, which is unlikely here. This torsion angle is a key parameter for drug docking simulations.
C. Reliability Factors (R-Values)
For a publishable structure of a small molecule like this compound:
-
R1 (unweighted): Should be < 5% (0.05) .
-
Goodness of Fit (GooF): Should be close to 1.0 .
References
-
Smyth, D. R., et al. (2020). Crystal Engineering of Halogenated Biphenyls. CrystEngComm. (Generalized methodology reference).
- Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. (Source for standard bond lengths C-Br vs C-F).
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Database for validating biphenyl torsion angles).
Sources
A Comparative Guide to Quality Control Protocols for Industrial Batches of 1-Bromo-3-fluoro-5-phenylbenzene
This guide provides an in-depth comparison of critical quality control (QC) protocols for industrial batches of 1-Bromo-3-fluoro-5-phenylbenzene, a key intermediate in pharmaceutical synthesis. The methodologies discussed are designed to ensure batch-to-batch consistency, identify and quantify impurities, and comply with stringent regulatory standards. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into their application for this specific halogenated aromatic compound.
The Imperative of Stringent Quality Control for Pharmaceutical Intermediates
This compound serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate directly influence the critical quality attributes (CQAs) of the final API, impacting its efficacy, safety, and stability.[1] Uncontrolled impurities can lead to downstream reaction failures, the formation of toxic by-products, and significant regulatory hurdles.
The International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q3A (Impurities in New Drug Substances), provide a robust framework for controlling impurities.[2][3][4] These guidelines mandate the reporting, identification, and qualification of impurities above specific thresholds, making the choice of analytical methodology a critical decision in the drug development lifecycle.[2]
Classification of Potential Impurities
Impurities in this compound can be broadly categorized as follows:
-
Organic Impurities: These include starting materials, by-products from the synthetic route (e.g., isomers, over- or under-halogenated species), intermediates, and degradation products.[3]
-
Inorganic Impurities: This category encompasses reagents, catalysts (e.g., residual palladium from cross-coupling reactions), and inorganic salts.[2]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product and are governed by ICH Q3C guidelines.[2]
Orthogonal Analytical Approaches: A Triad of Confidence
No single analytical technique can provide a complete picture of a sample's purity. A robust QC strategy relies on orthogonal methods—techniques that measure the same attribute using different physicochemical principles—to ensure a comprehensive and self-validating assessment. For this compound, the triad of HPLC, GC-MS, and NMR spectroscopy forms the cornerstone of a reliable quality control protocol.
Caption: High-level workflow for the quality control of a new batch.
Comparative Analysis of Core QC Techniques
The selection of an analytical method is dictated by the specific question being asked. Is the goal to quantify the main component, identify a volatile impurity, or confirm the chemical structure? The following table compares the primary techniques used for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a mobile and stationary phase.[5] | Separation by volatility and polarity, detection by mass-to-charge ratio.[6] | Nuclear spin transitions in a magnetic field, providing structural and quantitative data.[7] |
| Primary Use Case | Purity determination, quantification of non-volatile or thermally labile impurities (e.g., isomers, biphenyls). | Detection and identification of volatile/semi-volatile impurities and residual solvents.[8] | Absolute structural confirmation, identification of all proton/carbon/fluorine-containing species, quantitative analysis (qNMR). |
| Key Advantages | High resolution for isomeric impurities. Robust and highly reproducible for quantification. | High sensitivity and specificity for volatile compounds. Provides mass spectral data for definitive identification.[6] | Provides unambiguous structural information. Can quantify without a specific reference standard for the analyte (qNMR).[7] |
| Limitations | Requires impurities to have a UV chromophore for detection. Not suitable for highly volatile compounds. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to chromatographic methods. Complex spectra can make quantification challenging for minor components. |
| Typical Purity Result | 99.5 - 99.9% (Area Normalization) | >99.0% (Area Normalization) | >99% (with internal standard) |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. All procedures must be validated to demonstrate suitability for their intended purpose, as outlined in regulatory guidelines.[9]
Method 1: Purity and Impurity Profile by Reverse-Phase HPLC
Causality: Reverse-phase HPLC is the workhorse for purity analysis of aromatic compounds like this compound. A C18 column is selected for its hydrophobicity, which provides excellent retention and separation for nonpolar aromatic rings. A gradient elution of acetonitrile and water allows for the separation of impurities with a wide range of polarities, from potential polar degradation products to nonpolar dimers. UV detection at 254 nm is chosen as it is a common wavelength where benzene rings exhibit strong absorbance.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Solvent A: Water; Solvent B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Impurities are reported based on their retention time and area percentage. Any impurity exceeding the identification threshold (typically 0.10%) must be characterized.[3]
-
Method 2: Volatile Impurities and Residual Solvents by GC-MS
Causality: GC-MS is the gold standard for identifying and quantifying volatile organic compounds.[6] The compound's volatility makes it amenable to gas chromatography. A nonpolar column (e.g., DB-5ms) is used to separate compounds based primarily on their boiling points. Mass spectrometry provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library (e.g., NIST). This method is crucial for detecting residual synthesis solvents or volatile starting materials.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 10 mL headspace vial.
-
Add 5 mL of a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide) that will not interfere with the analytes of interest.
-
Seal the vial immediately.
-
-
Instrumentation and Conditions:
-
System: Gas chromatograph with a mass selective detector (MSD) and headspace autosampler.
-
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 35-450 m/z.
-
-
Data Analysis:
-
Identify residual solvents and other volatile impurities by comparing their mass spectra and retention times with known standards and library data.
-
Quantify using an external or internal standard method.
-
Method 3: Structural Confirmation by NMR Spectroscopy
Causality: NMR is an unparalleled tool for unambiguous structure elucidation.[10][11] For this compound, ¹H NMR confirms the proton environments, ¹³C NMR verifies the carbon backbone, and ¹⁹F NMR provides specific information about the fluorine atom. The combination of these experiments provides a definitive structural fingerprint. Deuterated chloroform (CDCl₃) is a common solvent as it dissolves the compound well and its residual proton signal does not typically interfere with analyte signals.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 15-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C).
-
-
Data Acquisition:
-
Record ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer operating at a minimum of 400 MHz for the proton frequency.
-
Standard acquisition parameters for each nucleus should be used.
-
-
Data Analysis:
-
¹H NMR: Confirm the expected aromatic proton signals, their chemical shifts, and coupling patterns (J-coupling).
-
¹³C NMR: Verify the number of unique carbon signals, including the characteristic signals of carbons bonded to bromine and fluorine.
-
¹⁹F NMR: Observe the signal for the fluorine nucleus, which will likely be a triplet due to coupling with the two adjacent aromatic protons.
-
Compare the acquired spectra with a reference standard or predicted spectra to confirm identity. Impurity signals can often be detected and identified based on their characteristic chemical shifts and multiplicities.
-
Building a Self-Validating System
Trustworthiness in QC is achieved through protocols that are inherently self-validating.[1] This involves a multi-faceted approach to ensure data integrity.
Caption: Key components of a self-validating quality control system.
-
Method Validation: Each analytical method (HPLC, GC-MS) must be thoroughly validated for parameters like specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose.[12]
-
System Suitability Testing (SST): Before running any sample sequence, an SST solution is injected to verify the performance of the analytical system. For HPLC, this includes checks for resolution between the main peak and a known impurity, peak tailing, and injection precision.
-
Reference Standards: A well-characterized primary reference standard of this compound is crucial for identity confirmation and as a calibrant for quantitative assays.[13]
-
Internal Standards: For quantitative techniques like qNMR and GC-MS, an internal standard (a non-interfering compound of known purity added in a precise amount) corrects for variations in sample preparation and instrument response, leading to more accurate results.[7]
Conclusion
The quality control of an industrial batch of this compound is a rigorous, multi-step process that relies on a strategic combination of orthogonal analytical techniques. While HPLC provides the primary assessment of purity against non-volatile impurities, GC-MS is essential for controlling volatile contaminants and residual solvents. NMR spectroscopy serves as the ultimate arbiter of structural identity. By implementing these methods within a framework of robust validation and system suitability, researchers and drug development professionals can ensure that this critical intermediate meets the high standards required for pharmaceutical manufacturing, ultimately safeguarding the quality and safety of the final drug product.
References
-
Vertex AI Search. (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide.[1]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.[2]
-
ICH. (n.d.). ICH harmonised tripartite guideline - impurities in new drug products.[9]
-
(2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.[3]
-
ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).[14]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.[4]
-
PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.[12]
-
PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.[8]
-
SIELC Technologies. (n.d.). Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column.[15]
-
DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry.[16]
-
(n.d.). Pharmaceutical quality control: the reference standards labyrinth.[13]
-
Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.[10]
-
Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.[6]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.[11]
-
Benchchem. (2025). A Comparative Guide to Purity Assessment of 1-Bromo-3-chloro-5-iodobenzene: GC-MS, HPLC, and qNMR Methods.[7]
-
Benchchem. (2025). Purity Assessment of 1-(3,5-Diacetoxyphenyl)-1-bromoethane by HPLC: A Comparative Guide.[5]
Sources
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Safety Operating Guide
Navigating the Disposal of 1-Bromo-3-fluoro-5-phenylbenzene: A Guide for Laboratory Professionals
The core principle of chemical disposal is to prevent harm to personnel and the environment. Halogenated hydrocarbons, as a class, are often persistent in the environment and can have toxic effects. Therefore, their disposal requires careful consideration and adherence to strict protocols.
Immediate Safety and Hazard Assessment
Before handling 1-Bromo-3-fluoro-5-phenylbenzene, it is crucial to assess its potential hazards. Based on data from analogous compounds such as 1-bromo-3-fluorobenzene and other substituted bromobenzenes, we can anticipate the following hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Environmental Hazard: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is non-negotiable. Always wear:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A lab coat or chemical-resistant apron.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[3] Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Key Segregation Practices:
-
Halogenated vs. Non-Halogenated: this compound is a halogenated hydrocarbon and must be collected in a designated "halogenated organic waste" container.[4] Mixing it with non-halogenated waste can complicate the disposal process and increase costs.[5]
-
Liquid vs. Solid Waste: Keep liquid and solid waste in separate, clearly labeled containers.[6]
-
Avoid Incompatibilities: Do not mix this compound with strong oxidizing agents, strong acids, or strong bases in the waste container to prevent potentially violent reactions.[1]
The following table summarizes the critical information for the initial handling and segregation of this compound waste.
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | The presence of bromine and fluorine atoms classifies this compound as halogenated. |
| Container Type | Labeled, leak-proof, and chemically compatible container (e.g., polyethylene) | To prevent spills and reactions with the container material.[4] |
| Labeling | "Hazardous Waste," "Halogenated Organic Waste," full chemical name: "this compound" | Accurate labeling is a legal requirement and ensures proper handling by disposal personnel.[7] |
| Storage | In a designated, well-ventilated, and secure waste accumulation area | To prevent unauthorized access and exposure to personnel.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance.
1. Waste Collection:
- Designate a specific, labeled waste container for this compound and its contaminated materials (e.g., gloves, weighing paper).
- Ensure the container is kept closed when not in use.[4]
- Do not fill the container to more than 90% of its capacity to allow for expansion.[4]
2. Spill and Decontamination:
- In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
- Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
- Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the decontamination materials as halogenated waste.
3. Disposal of Empty Containers:
- Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]
- The rinsate must be collected and disposed of as hazardous waste.[5]
- After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[5]
4. Final Disposal:
- The primary method for the final disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[6][8] This process breaks down the molecule into less harmful components.
- Landfilling of halogenated organic waste is generally not recommended due to its potential to leach into the environment.[9]
- Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[10]
The decision-making process for the disposal of this compound is illustrated in the workflow diagram below.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of hazardous waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[9] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with these regulations.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By adhering to the principles of hazard assessment, waste segregation, and proper disposal protocols, researchers can minimize their environmental footprint and ensure a safe working environment for all. Always consult your institution's specific guidelines and the forthcoming Safety Data Sheet for this compound to ensure the highest level of safety and compliance.
References
-
Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-fluoro-5-methylbenzene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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(n.d.). What is 1-Bromo-3,5-difluoro-4-(trifluoromethoxy)benzene - Properties & Specifications. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
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(n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Werner, M. (1988, November 1). Removal of halogenated hydrocarbons from landfill gas. Muell Abfall, 20(11), 520-524. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017, December 20). Provisional Peer-Reviewed Toxicity Values for Bromo-3-fluorobenzene, 1-. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 1-bromo-3-fluorobenzene.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 1-Bromo-3,5-bis(trifluoromethyl)benzene - Hazard Genotoxicity. Retrieved from [Link]
Sources
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Personal protective equipment for handling 1-Bromo-3-fluoro-5-phenylbenzene
Advanced Laboratory Safety & Operational Guide: Handling 1-Bromo-3-fluoro-5-phenylbenzene
As drug development accelerates, the reliance on complex halogenated building blocks like this compound for catalytic cross-coupling reactions has surged. As a Senior Application Scientist, I frequently observe laboratories treating these intermediates with standard organic solvent protocols. This is a critical operational error.
The dual halogenation (fluorine and bromine) on a biphenyl scaffold fundamentally alters the molecule's lipophilicity, environmental persistence, and interaction with biological barriers. This guide provides definitive, causality-driven protocols for handling, Personal Protective Equipment (PPE) selection, and disposal to ensure both researcher safety and environmental compliance.
Chemical Identity & Quantitative Parameters
Before initiating any workflow, it is imperative to understand the physicochemical parameters that dictate the handling requirements of this compound[1].
| Parameter | Value / Specification | Operational Implication |
| Chemical Name | This compound | Also known as 3-bromo-5-fluoro-1,1'-biphenyl. |
| CAS Number | 136649-30-4 | Essential for accurate waste manifesting[1]. |
| Molecular Formula | C12H8BrF | Indicates high halogen content; dictates disposal method[1]. |
| Molecular Weight | 251.10 g/mol | Used for stoichiometric calculations in cross-coupling. |
| Fume Hood Velocity | ≥ 100 fpm (0.5 m/s) | Minimum face velocity required to prevent aerosol escape. |
| Incineration Temp. | > 1000°C | Required to prevent dioxin/furan byproduct formation[2]. |
The Causality of Hazard: Why Standard PPE Fails
To build a self-validating safety system, researchers must understand why specific precautions are taken. Biphenyls are inherently hydrophobic. The addition of halogens drastically increases this lipophilicity, allowing the molecule to rapidly partition into lipid bilayers (such as the human stratum corneum) upon dermal contact.
Furthermore, halogenated biphenyls share structural motifs with polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). While this compound is an asymmetric research intermediate and not a commercial PCB mixture, its lipophilicity means that if systemic absorption occurs, it has the potential to bioaccumulate and interact with cytosolic receptors such as the Aryl Hydrocarbon Receptor (AhR)[3].
Putative AhR activation pathway by lipophilic halogenated biphenyls.
Evidence-Based PPE Matrix
| Protection Zone | Standard Lab PPE | Required Upgrade | Causality / Scientific Justification |
| Hand Protection | 4-mil Nitrile Gloves | 8-mil Nitrile (Double) or Viton | Halogenated aromatics permeate thin nitrile rapidly due to "like-dissolves-like" lipophilicity. Viton offers superior resistance. |
| Eye Protection | Safety Glasses | Chemical Splash Goggles | Dry halogenated powders build static charge easily, leading to micro-aerosolization during weighing. |
| Body Protection | Cotton Lab Coat | Tyvek Sleeves / Poly-apron | Cotton absorbs and retains lipophilic compounds against the skin. Poly-materials repel them. |
Operational Workflow & Handling Protocols
The following step-by-step methodology ensures a closed-loop system from dispensing to reaction execution.
Validated operational workflow for safe handling of halogenated biphenyls.
Protocol 1: Safe Dispensing and Reaction Setup
-
Fume Hood Validation: Verify the fume hood flow rate is actively reading ≥100 fpm. Line the immediate workspace with chemical spill pads (poly-backed side down, absorbent side up).
-
Static Mitigation (Critical Step): Halogenated biphenyl powders generate static electricity. Use an anti-static gun (ionizer) on the weigh boat before dispensing to prevent the powder from aerosolizing and creating an inhalation hazard. Use a grounded, metal spatula.
-
Closed-System Transfer: Do not transport the dry powder across the laboratory. Weigh the this compound and solubilize it in your reaction solvent (e.g., THF, Toluene) directly within the weighing hood before transferring the liquid to your Schlenk line or main reactor.
-
Equipment Decontamination: Wash all spatulas and glassware with a high-polarity organic solvent (like acetone) followed by a non-polar solvent (like hexanes) to ensure the complete removal of the lipophilic residue.
Waste Disposal & Environmental Logistics
The disposal of this compound requires strict adherence to halogenated waste protocols to prevent environmental contamination and municipal water toxicity[2].
Protocol 2: Waste Segregation and Destruction
-
Liquid Segregation: Isolate all aqueous workup waste, reaction liquids, and first-rinse washings into a dedicated, clearly labeled "Halogenated Organic Waste" carboy. Never mix this with standard non-halogenated solvent streams.
-
Solid Waste Containment: Seal all contaminated consumables (weigh boats, gloves, spill pads) in 6-mil polyethylene bags before placing them in a designated solid hazardous waste drum.
-
High-Temperature Incineration: Ensure your institutional waste management contractor utilizes high-temperature incineration (>1000°C) with sufficient residence time. Causality: Low-temperature combustion of brominated and fluorinated aromatics can catalyze the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2][4].
References
- Source: bldpharm.
- Source: National Institutes of Health (PMC)
- Source: U.S. Environmental Protection Agency (EPA)
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
